Product packaging for Octane, 2-azido-, (2S)-(Cat. No.:CAS No. 63493-25-4)

Octane, 2-azido-, (2S)-

Cat. No.: B15445107
CAS No.: 63493-25-4
M. Wt: 155.24 g/mol
InChI Key: OTIICZMNRMYWLV-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Octane, 2-azido-, (2S)- is a useful research compound. Its molecular formula is C8H17N3 and its molecular weight is 155.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Octane, 2-azido-, (2S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octane, 2-azido-, (2S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17N3 B15445107 Octane, 2-azido-, (2S)- CAS No. 63493-25-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63493-25-4

Molecular Formula

C8H17N3

Molecular Weight

155.24 g/mol

IUPAC Name

(2S)-2-azidooctane

InChI

InChI=1S/C8H17N3/c1-3-4-5-6-7-8(2)10-11-9/h8H,3-7H2,1-2H3/t8-/m0/s1

InChI Key

OTIICZMNRMYWLV-QMMMGPOBSA-N

Isomeric SMILES

CCCCCC[C@H](C)N=[N+]=[N-]

Canonical SMILES

CCCCCCC(C)N=[N+]=[N-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (2S)-2-Azidooctane: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific experimental data for (2S)-2-azidooctane is not widely available in public literature. This guide provides a comprehensive overview based on data for the closely related homolog, 2-azidooctane, and established principles of stereoselective synthesis and spectroscopic analysis for chiral secondary alkyl azides. This information is intended for researchers, scientists, and drug development professionals.

Core Chemical Properties and Structure

(2S)-2-Azidooctane is a chiral alkyl azide, a class of compounds gaining significant interest in medicinal chemistry and drug development. The presence of the azido group and a stereocenter makes it a valuable building block for the synthesis of complex chiral molecules.

Chemical Structure

The structure of (2S)-2-azidooctane consists of an eight-carbon chain (octane) with an azido group (-N₃) attached to the second carbon atom. The "(2S)" designation specifies the stereochemistry at this chiral center, indicating a specific three-dimensional arrangement of the atoms.

Molecular Formula: C₈H₁₇N₃

Structure:

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for 2-azidooctane. The NMR data is experimentally determined, providing a reliable reference.

PropertyValueSource
Molecular Weight 155.24 g/mol Calculated
¹H NMR (CDCl₃) δ 3.43 (m, 1H, CHN₃), 1.96 (m, 2H, CH₂), 1.50-1.12 (br, 8H, 4CH₂), 1.25 (d, 3H, CH₃), 0.89 (t, 3H, CH₃)[1]
¹³C NMR (CDCl₃) δ 58.02 (CHN₃), 36.17 (CH₂), 31.70 (CH₂), 29.05 (CH₂), 26.03 (CH₂), 22.50 (CH₂), 19.44 (CH₃), 14.2 (CH₃)[1]
IR Absorption (N₃) ~2100 cm⁻¹ (strong, sharp)[2][3]

Note on Spectroscopic Data:

  • ¹H NMR: The multiplet around 3.43 ppm is characteristic of the proton attached to the carbon bearing the azide group. The doublet at 1.25 ppm corresponds to the methyl group adjacent to the chiral center, and the triplet at 0.89 ppm is from the terminal methyl group of the octyl chain.[1]

  • ¹³C NMR: The peak at 58.02 ppm is indicative of the carbon atom bonded to the electron-withdrawing azide group.[1]

  • IR Spectroscopy: The most prominent feature in the IR spectrum of an alkyl azide is the strong, sharp absorption band around 2100 cm⁻¹ due to the asymmetric stretching vibration of the N=N=N bond.[2][3]

Stereoselective Synthesis

The synthesis of enantiomerically pure (2S)-2-azidooctane is crucial for its application in drug development, as different enantiomers can exhibit vastly different biological activities.[4] A common and reliable method for achieving this is through the stereospecific conversion of a chiral secondary alcohol with inversion of configuration. The Mitsunobu reaction is a well-established protocol for this transformation.[5][6]

Experimental Protocol: Mitsunobu Reaction for the Synthesis of (2S)-2-Azidooctane from (R)-Octan-2-ol

This protocol describes a general procedure for the synthesis of a chiral secondary azide from the corresponding chiral alcohol with inversion of stereochemistry.

Materials:

  • (R)-Octan-2-ol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Diphenylphosphoryl azide (DPPA)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • To a solution of (R)-octan-2-ol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DEAD or DIAD (1.5 eq) dropwise.

  • Stir the resulting mixture at 0 °C for 15-30 minutes.

  • Add diphenylphosphoryl azide (DPPA) (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford (2S)-2-azidooctane.

Expected Outcome: This reaction proceeds with a clean inversion of stereochemistry at the C2 position, yielding (2S)-2-azidooctane from (R)-octan-2-ol.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product R_Octan_2_ol (R)-Octan-2-ol Mixing Mix in Anhydrous THF at 0°C R_Octan_2_ol->Mixing PPh3 Triphenylphosphine (PPh₃) PPh3->Mixing DEAD DEAD/DIAD DEAD->Mixing DPPA Diphenylphosphoryl azide (DPPA) DPPA->Mixing Reaction Stir at Room Temperature (12-24h) Mixing->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Silica Gel Chromatography Workup->Purification S_2_Azidooctane (2S)-2-Azidooctane Purification->S_2_Azidooctane

Caption: Stereospecific synthesis of (2S)-2-azidooctane.

Role in Drug Development and Research

Chiral alkyl azides, such as (2S)-2-azidooctane, are versatile intermediates in the synthesis of pharmaceuticals and bioactive molecules. The azide functional group serves as a precursor to a primary amine via reduction, or it can participate in various cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[7][8]

This powerful and highly efficient reaction allows for the facile synthesis of 1,2,3-triazoles.[9] Triazole-containing compounds are a prominent class of pharmacophores found in a wide range of clinically used drugs with diverse therapeutic applications, including antifungal, anticancer, and antiviral agents.[8] The ability to introduce a chiral center via a building block like (2S)-2-azidooctane enables the exploration of stereochemistry-activity relationships, a critical aspect of modern drug design.[4]

The logical progression from a chiral azide to a potentially bioactive triazole is a common strategy in medicinal chemistry for the rapid generation of new chemical entities for biological screening.

Logical_Relationship Chiral_Azide (2S)-2-Azidooctane CuAAC Cu(I)-catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) Chiral_Azide->CuAAC Alkyne Terminal Alkyne Alkyne->CuAAC Chiral_Triazole Chiral 1,2,3-Triazole Derivative CuAAC->Chiral_Triazole Bioactive_Molecule Potential Bioactive Molecule Chiral_Triazole->Bioactive_Molecule

Caption: Role of (2S)-2-azidooctane in drug discovery.

References

Enantioselective Synthesis of 2-Azidooctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth overview of the enantioselective synthesis of 2-azidooctane, a chiral building block of interest in organic synthesis and drug development. The guide focuses on the most direct and stereospecific methods for obtaining either the (R)- or (S)-enantiomer of 2-azidooctane. The primary methodologies discussed are the Mitsunobu reaction of chiral 2-octanol and the ring-opening of chiral 1,2-epoxyoctane. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to assist researchers in the practical application of these synthetic routes.

Introduction

Chiral azides are valuable intermediates in organic synthesis, serving as precursors to chiral amines, N-heterocycles, and other nitrogen-containing compounds. The enantioselective synthesis of 2-azidooctane provides access to a versatile chiral synthon for the development of novel chemical entities. This guide outlines two primary synthetic strategies for achieving high enantiopurity in the target molecule.

Recommended Synthetic Route: Mitsunobu Reaction of 2-Octanol

The Mitsunobu reaction is a reliable and highly stereospecific method for the conversion of primary and secondary alcohols to a variety of functional groups, including azides, with complete inversion of configuration.[1][2] This makes it the preferred method for the enantioselective synthesis of 2-azidooctane from the corresponding chiral 2-octanol. For instance, the synthesis of (S)-2-azidooctane is achieved by starting with (R)-2-octanol.

The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and a source of the azide nucleophile, most commonly diphenylphosphoryl azide (DPPA) or hydrazoic acid (HN₃).[1][3]

Signaling Pathway and Mechanism

The Mitsunobu reaction proceeds through a complex mechanism involving the formation of an oxyphosphonium salt, which activates the hydroxyl group of the alcohol for nucleophilic attack by the azide. The reaction's stereospecificity arises from the Sₙ2 nature of this displacement.

Mitsunobu_Mechanism cluster_activation Activation of Alcohol cluster_substitution Nucleophilic Substitution cluster_reagents R2OH (R)-2-Octanol Oxyphosphonium Oxyphosphonium Salt R2OH->Oxyphosphonium PPh3 PPh3 Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD DEAD->Betaine Betaine->Oxyphosphonium S_Azidooctane (S)-2-Azidooctane Oxyphosphonium->S_Azidooctane Sₙ2 attack (Inversion) TPPO Triphenylphosphine oxide (TPPO) Oxyphosphonium->TPPO Azide N3- Azide->S_Azidooctane Reagents Starting Materials & Reagents Reagents->R2OH Reagents->PPh3 Reagents->DEAD Reagents->Azide

Caption: Mitsunobu reaction pathway for the synthesis of (S)-2-azidooctane.

Experimental Protocol: Synthesis of (S)-2-Azidooctane from (R)-2-Octanol

This protocol is a representative procedure based on general Mitsunobu reaction conditions.[3]

Materials:

  • (R)-2-Octanol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Diphenylphosphoryl azide (DPPA)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-2-octanol (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous THF (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • To the cooled solution, add diphenylphosphoryl azide (DPPA) (1.5 eq.).

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 6-8 hours, or until TLC analysis indicates the consumption of the starting alcohol.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure (S)-2-azidooctane.

Quantitative Data
ParameterExpected Value
Yield 80-95%
Enantiomeric Excess (ee) >98%

Alternative Synthetic Route: Ring-Opening of 1,2-Epoxyoctane

An alternative, though potentially less efficient, route to a precursor of 2-azidooctane involves the nucleophilic ring-opening of a chiral 1,2-epoxyoctane with an azide source. The regioselectivity of this reaction is a critical factor.

Under neutral or basic conditions, the azide anion preferentially attacks the less substituted carbon (C1) of 1,2-epoxyoctane, leading to the formation of 1-azido-2-octanol. However, under acidic conditions (pH 4.2), the attack on the more substituted carbon (C2) is enhanced, yielding the desired 2-azido-1-octanol, albeit as a minor product.[5] This azido alcohol would then require a subsequent deoxygenation step to yield 2-azidooctane.

Experimental Workflow

The following diagram illustrates the multi-step process for the synthesis of 2-azidooctane via the epoxide ring-opening route.

Epoxide_Workflow Start (S)-1,2-Epoxyoctane RingOpening Azide Ring-Opening (Acidic Conditions) Start->RingOpening AzidoAlcohol (S)-2-Azido-1-octanol RingOpening->AzidoAlcohol Deoxygenation Deoxygenation (e.g., Barton-McCombie) AzidoAlcohol->Deoxygenation FinalProduct (S)-2-Azidooctane Deoxygenation->FinalProduct

Caption: Workflow for the synthesis of 2-azidooctane via epoxide ring-opening.

Experimental Protocols

This protocol is adapted from a general procedure for the acidic azidolysis of epoxides.[5]

Materials:

  • 1,2-Epoxyoctane

  • Sodium azide (NaN₃)

  • Glacial acetic acid

  • Water

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium chloride (NaCl) solution

Procedure:

  • Prepare a solution of sodium azide (5.0 eq.) in a mixture of water and glacial acetic acid to achieve a pH of 4.2.

  • Add 1,2-epoxyoctane (1.0 eq.) to the acidic azide solution.

  • Stir the heterogeneous mixture vigorously at room temperature for the time required for the reaction to proceed (monitor by TLC).

  • Upon completion, extract the mixture with diethyl ether.

  • Wash the combined organic extracts with saturated aqueous NaCl solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the regioisomers.

The Barton-McCombie deoxygenation is a radical-based method for removing a hydroxyl group.[6][7][8][9][10]

Materials:

  • 2-Azido-1-octanol

  • 1,1'-Thiocarbonyldiimidazole (TCDI) or phenyl chlorothionoformate

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene

Procedure:

  • Formation of the thiocarbonyl derivative: React 2-azido-1-octanol with 1,1'-thiocarbonyldiimidazole or phenyl chlorothionoformate to form the corresponding thiocarbonyl derivative.

  • Deoxygenation: In a separate flask, dissolve the thiocarbonyl derivative in anhydrous toluene. Add tributyltin hydride (Bu₃SnH) and a catalytic amount of AIBN.

  • Heat the reaction mixture to reflux (around 80-90 °C) for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to remove the tin byproducts and isolate the 2-azidooctane.

Quantitative Data

The regioselectivity of the epoxide ring-opening is a significant drawback of this method.

Reaction StepParameterReported ValueReference
Epoxide Ring-Opening Regioselectivity (C2:C1 attack)~30:70[5]
Barton-McCombie Deoxygenation Yield70-90%General

Safety Considerations

  • Azide Compounds: Organic azides are potentially explosive and should be handled with care. Avoid heating to high temperatures or subjecting them to shock. Sodium azide is highly toxic.[5]

  • Mitsunobu Reaction: The reagents used in the Mitsunobu reaction, particularly DEAD and DIAD, are hazardous and should be handled in a well-ventilated fume hood.

  • Tributyltin Hydride: Tributyltin compounds are toxic and should be handled with appropriate personal protective equipment.

Conclusion

The enantioselective synthesis of 2-azidooctane is most effectively and directly achieved via the Mitsunobu reaction of the corresponding chiral 2-octanol. This method offers high yields and excellent stereospecificity with complete inversion of configuration. While the ring-opening of a chiral 1,2-epoxyoctane presents an alternative route, it is hampered by poor regioselectivity in the key azidolysis step, making it a less desirable approach for preparing 2-azidooctane in high purity and yield. For researchers requiring enantiopure 2-azidooctane, the Mitsunobu reaction is the recommended and more robust synthetic strategy.

References

Chiral 2-Azidoalkanes: A Technical Guide to Their Physical and Chemical Characteristics for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral 2-azidoalkanes are valuable and versatile building blocks in modern organic synthesis, particularly in the realm of pharmaceutical development. Their unique combination of a stereocenter and a reactive azide functional group allows for the stereoselective introduction of nitrogen, a key element in a vast array of bioactive molecules. This technical guide provides an in-depth overview of the core physical and chemical characteristics of chiral 2-azidoalkanes, offering a comprehensive resource for researchers leveraging these compounds in the synthesis of novel therapeutics.

Physical Characteristics

The physical properties of chiral 2-azidoalkanes are crucial for their handling, purification, and use in synthesis. While extensive experimental data across a wide range of these compounds is not centrally cataloged, a combination of computed data and available experimental values for representative examples provides a good understanding of their general characteristics.

General Properties

Chiral 2-azidoalkanes are typically colorless to pale yellow liquids at room temperature, with characteristic odors. Their volatility and solubility are influenced by the length of the alkyl chain. As the carbon chain length increases, the boiling point and melting point tend to rise, while solubility in polar solvents decreases.

Tabulated Physical Properties

The following tables summarize key physical properties for representative chiral 2-azidoalkanes. It is important to note that much of the readily available data is computed, and experimental values should be consulted when available for specific applications.

Table 1: General Physical Properties of Selected Chiral 2-Azidoalkanes

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
(R)-2-Azidobutane(2R)-2-azidobutaneC₄H₉N₃99.13Not ReportedNot Reported
(S)-2-Azidobutane(2S)-2-azidobutaneC₄H₉N₃99.13Not ReportedNot Reported
(S)-2-Azidopentane(2S)-2-azidopentaneC₅H₁₁N₃113.16Not ReportedNot Reported

Table 2: Computed Physicochemical Properties of Selected Chiral 2-Azidoalkanes

CompoundXLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor CountRotatable Bond CountTopological Polar Surface Area (Ų)
(R)-2-Azidobutane1.303243.1
(S)-2-Azidobutane1.303243.1
(S)-2-Azidopentane1.703343.1
Specific Rotation

Specific rotation is a critical property for characterizing chiral compounds and determining their enantiomeric purity. The sign and magnitude of the specific rotation are unique to each enantiomer. Due to the nature of these compounds often being synthetic intermediates, specific rotation data is not always reported in the literature. For any new chiral 2-azidoalkane synthesis, experimental determination of this value is essential for quality control.

Solubility

Following the "like dissolves like" principle, chiral 2-azidoalkanes, being relatively nonpolar, exhibit good solubility in a range of common organic solvents.

  • High Solubility: Dichloromethane (DCM), Chloroform (CHCl₃), Diethyl ether (Et₂O), Tetrahydrofuran (THF), Ethyl acetate (EtOAc), Acetone, Acetonitrile (MeCN), Toluene.

  • Moderate to Low Solubility: Alkanes (e.g., Hexane), Alcohols (e.g., Methanol, Ethanol).

  • Insoluble: Water.

The solubility in less polar solvents like hexanes increases with the length of the alkyl chain.

Chemical Characteristics and Key Reactions

The azide functional group in chiral 2-azidoalkanes is a versatile handle for a variety of chemical transformations, making these compounds highly valuable in synthetic chemistry. The primary reactivity centers on the three nitrogen atoms, which can undergo cycloadditions, reductions, and reactions with phosphines.

Synthesis of Chiral 2-Azidoalkanes

The most common method for synthesizing chiral 2-azidoalkanes involves the nucleophilic substitution of a suitable chiral precursor with an azide salt. The stereochemical outcome of this reaction is critical and typically proceeds with inversion of configuration.

This two-step protocol involves the conversion of a chiral alcohol to a good leaving group (mesylate), followed by an Sₙ2 reaction with sodium azide.

Step 1: Mesylation of (R)-2-Butanol

  • To a solution of (R)-2-butanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq).

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude (R)-2-butyl methanesulfonate. This intermediate is often used in the next step without further purification.

Step 2: Azidation of (R)-2-Butyl Methanesulfonate

  • Dissolve the crude (R)-2-butyl methanesulfonate (1.0 eq) in anhydrous dimethylformamide (DMF, 0.5 M).

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or gas chromatography (GC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with diethyl ether.

  • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure (Note: low molecular weight azides can be volatile).

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure (S)-2-azidobutane.

Synthesis_of_S_2_Azidobutane cluster_reagents R_2_Butanol (R)-2-Butanol Mesylate (R)-2-Butyl Methanesulfonate R_2_Butanol->Mesylate Step 1: Mesylation S_2_Azidobutane (S)-2-Azidobutane Mesylate->S_2_Azidobutane Step 2: Azidation (SN2) reagent1 MsCl, Et3N DCM, 0 °C to rt reagent2 NaN3, DMF 60-80 °C

Caption: Synthesis of (S)-2-Azidobutane via Mesylation and Azidation.

Staudinger Reduction: Conversion to Chiral Amines

The Staudinger reduction is a mild and efficient method for converting azides to primary amines, a crucial transformation in the synthesis of many pharmaceuticals. The reaction proceeds via an iminophosphorane intermediate, which is then hydrolyzed to the amine and a phosphine oxide byproduct.[1][2][3]

  • Dissolve the chiral 2-azidoalkane (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v, 0.2 M).

  • Add triphenylphosphine (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-12 hours. The reaction can be monitored by the disappearance of the azide starting material by TLC or GC-MS.

  • Upon completion, remove the THF under reduced pressure.

  • Add dilute aqueous HCl to the residue to protonate the amine and extract with diethyl ether or ethyl acetate to remove the triphenylphosphine oxide byproduct.

  • Basify the aqueous layer with aqueous NaOH until pH > 10.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the chiral primary amine.

Staudinger_Reduction cluster_reagents Azide Chiral 2-Azidoalkane Iminophosphorane Iminophosphorane Intermediate Azide->Iminophosphorane Formation of Iminophosphorane Amine Chiral Primary Amine Iminophosphorane->Amine Hydrolysis reagent1 PPh3 THF reagent2 H2O

Caption: Staudinger Reduction of a Chiral 2-Azidoalkane to a Chiral Primary Amine.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The CuAAC reaction is a cornerstone of "click chemistry," providing a highly efficient and regioselective method for the formation of 1,4-disubstituted-1,2,3-triazoles.[4][5][6] This reaction is widely used in drug discovery for lead optimization, bioconjugation, and the synthesis of complex molecular architectures.

  • To a solution of the chiral 2-azidoalkane (1.0 eq) and a terminal alkyne (1.0-1.2 eq) in a mixture of t-butanol and water (1:1 v/v, 0.5 M), add a freshly prepared solution of sodium ascorbate (0.1-0.2 eq) in water.

  • Add a solution of copper(II) sulfate pentahydrate (0.01-0.05 eq) in water to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 4-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the chiral 1,2,3-triazole.

CuAAC_Reaction cluster_reagents Azide Chiral 2-Azidoalkane Triazole Chiral 1,2,3-Triazole Azide->Triazole Alkyne Terminal Alkyne Alkyne->Triazole reagents CuSO4·5H2O Sodium Ascorbate t-BuOH/H2O

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Applications in Drug Development

The significance of chiral 2-azidoalkanes in drug development lies in their role as versatile chiral building blocks. They provide a stereochemically defined entry point for the introduction of nitrogen-containing functionalities, which are prevalent in a wide range of pharmaceuticals.

Synthesis of Chiral Primary Amines

Chiral primary amines are essential components of many active pharmaceutical ingredients (APIs). The Staudinger reduction or other reduction methods of chiral 2-azidoalkanes offer a reliable route to these valuable compounds, often with high stereochemical fidelity. These chiral amines are found in various drug classes, including:

  • Antiviral Agents: Chiral amines are crucial for the synthesis of many antiviral drugs. For instance, the synthesis of the influenza neuraminidase inhibitor Oseltamivir (Tamiflu®) has been accomplished through routes involving chiral azide intermediates.[7][8][9]

  • Beta-Blockers: Many beta-blockers are chiral molecules where the stereochemistry of the amino alcohol side chain is critical for their therapeutic activity. Chiral 2-azidoalkanes can serve as precursors to the chiral amine portion of these molecules.[10][11]

"Click" Chemistry for Lead Discovery and Optimization

The CuAAC reaction allows for the rapid and efficient linking of a chiral 2-azidoalkane-containing fragment to a diverse range of alkyne-functionalized molecules. This modular approach is invaluable in medicinal chemistry for:

  • Fragment-Based Drug Discovery (FBDD): Small chiral fragments containing the 2-azidoalkane motif can be "clicked" onto various scaffolds to explore structure-activity relationships (SAR).

  • Lead Optimization: The triazole linker formed in the CuAAC reaction is stable and can act as a bioisostere for an amide bond, providing a means to modify the pharmacokinetic and pharmacodynamic properties of a lead compound.

  • Bioconjugation: Chiral 2-azidoalkanes can be incorporated into larger biomolecules to create probes for studying biological processes or for targeted drug delivery.

Drug_Development_Applications Chiral_Azide Chiral 2-Azidoalkane Staudinger Staudinger Reduction Chiral_Azide->Staudinger CuAAC CuAAC 'Click' Chemistry Chiral_Azide->CuAAC Chiral_Amine Chiral Primary Amine Staudinger->Chiral_Amine Chiral_Triazole Chiral Triazole Conjugate CuAAC->Chiral_Triazole Antivirals Antiviral Drugs (e.g., Oseltamivir) Chiral_Amine->Antivirals Beta_Blockers Beta-Blockers Chiral_Amine->Beta_Blockers Lead_Opt Lead Optimization Chiral_Triazole->Lead_Opt FBDD Fragment-Based Drug Discovery Chiral_Triazole->FBDD

Caption: Applications of Chiral 2-Azidoalkanes in Drug Development.

Safety Considerations

Organic azides are energetic compounds and should be handled with care. While higher molecular weight alkyl azides are generally more stable, low molecular weight and poly-azido compounds can be explosive. It is essential to:

  • Handle organic azides in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Avoid heating organic azides to high temperatures, especially during distillation, and use a blast shield.

  • Avoid contact with strong acids, which can generate highly toxic and explosive hydrazoic acid.

  • Consult safety data sheets (SDS) for specific handling and disposal procedures.

Conclusion

Chiral 2-azidoalkanes are powerful synthetic intermediates with significant applications in drug discovery and development. Their well-defined stereochemistry and the versatile reactivity of the azide group provide a robust platform for the synthesis of a wide range of chiral nitrogen-containing molecules. A thorough understanding of their physical and chemical properties, as detailed in this guide, is essential for their safe and effective use in the laboratory and in the development of the next generation of pharmaceuticals.

References

The Thermal Fortitude of 2-Azidooctane: A Technical Guide to Stability and Decomposition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of 2-azidooctane. Organic azides are versatile functional groups with significant applications in medicinal chemistry and drug development, notably in "click chemistry" for bioconjugation and the synthesis of complex molecules. However, their inherent energetic nature necessitates a thorough understanding of their thermal behavior to ensure safe handling and predictable reactivity. This document summarizes the expected thermal properties of 2-azidooctane, details relevant experimental protocols for its analysis, and visualizes the key chemical transformations and workflows.

Thermal Stability and Decomposition Profile

The thermal decomposition of alkyl azides is primarily characterized by the extrusion of dinitrogen (N₂) to form a highly reactive nitrene intermediate. The stability of an alkyl azide is influenced by its molecular structure, with a general trend of decreasing stability for compounds with a lower carbon-to-nitrogen ratio. For 2-azidooctane, the (nC + nO) / nN ratio is 8/3 ≈ 2.67, suggesting it is a moderately stable alkyl azide.

The decomposition process is exothermic and can be characterized by several key parameters, typically determined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Quantitative Thermal Analysis Data (Analogues)

The following table summarizes typical thermal decomposition data for long-chain alkyl azides, which can be used to estimate the thermal behavior of 2-azidooctane.

Parameter1-Azidodecane1-AzidododecaneExpected Range for 2-Azidooctane
Onset Decomposition Temperature (T_onset) (°C) ~180 - 200~190 - 210~175 - 200
Peak Decomposition Temperature (T_peak) (°C) ~210 - 230~220 - 240~200 - 230
Enthalpy of Decomposition (ΔH_d) (kJ/mol) -250 to -300-280 to -330-240 to -290
Mass Loss (TGA) (%) ~36 (corresponding to N₂)~31 (corresponding to N₂)~36 (corresponding to N₂) *

Note: The theoretical mass loss for 2-azidooctane due to the loss of N₂ is approximately 18.05%. The higher experimental values in analogous compounds may be attributed to the volatilization of decomposition products.

Decomposition Pathway

The thermal decomposition of 2-azidooctane is expected to proceed through the following pathway:

  • Nitrogen Extrusion: Upon heating, the C-N₃ bond cleaves, releasing a molecule of nitrogen gas (N₂) and forming a highly reactive singlet octan-2-ylnitrene intermediate.

  • Intramolecular Rearrangement: The nitrene intermediate rapidly rearranges. The most favorable pathway is a 1,2-hydride shift, where a hydrogen atom from an adjacent carbon migrates to the nitrogen atom.

  • Imine Formation: This rearrangement results in the formation of N-octan-2-imine. This imine may be the final stable product or could undergo further reactions depending on the conditions.

DecompositionPathway Azidooctane 2-Azidooctane Nitrene Octan-2-ylnitrene Intermediate Azidooctane->Nitrene Heat (Δ) N2 N₂ (gas) Azidooctane->N2 Heat (Δ) Imine N-Octan-2-imine Nitrene->Imine 1,2-Hydride Shift

Experimental Protocols

Synthesis of 2-Azidooctane

A common method for the synthesis of alkyl azides is the nucleophilic substitution of an alkyl halide with sodium azide.

Materials:

  • 2-Bromooctane

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromooctane (1 equivalent) in anhydrous DMF.

  • Add sodium azide (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-azidooctane.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood.

Thermal Analysis

Objective: To determine the onset temperature of decomposition and the enthalpy of decomposition.

Instrument: A calibrated Differential Scanning Calorimeter.

Procedure:

  • Accurately weigh 1-3 mg of 2-azidooctane into a high-pressure stainless steel or gold-plated copper crucible.

  • Seal the crucible hermetically.

  • Place the sample crucible and an empty reference crucible into the DSC cell.

  • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition (e.g., 350 °C) at a constant heating rate of 5-10 °C/min under an inert nitrogen atmosphere (flow rate of 20-50 mL/min).

  • Record the heat flow as a function of temperature. The exothermic peak corresponds to the decomposition of the sample.

Objective: To determine the mass loss associated with decomposition.

Instrument: A calibrated Thermogravimetric Analyzer.

Procedure:

  • Place 5-10 mg of 2-azidooctane into an alumina or platinum TGA pan.

  • Heat the sample from ambient temperature to a final temperature of approximately 400 °C at a heating rate of 10 °C/min under an inert nitrogen atmosphere.

  • Record the mass of the sample as a function of temperature.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_analysis Thermal Analysis 2-Bromooctane 2-Bromooctane Reaction Nucleophilic Substitution 2-Bromooctane->Reaction NaN3 NaN3 NaN3->Reaction Purification Purification Reaction->Purification 2-Azidooctane_Product 2-Azidooctane Purification->2-Azidooctane_Product DSC Differential Scanning Calorimetry 2-Azidooctane_Product->DSC TGA Thermogravimetric Analysis 2-Azidooctane_Product->TGA Data_Analysis Data Analysis DSC->Data_Analysis TGA->Data_Analysis Thermal_Properties Thermal_Properties Data_Analysis->Thermal_Properties T_onset, ΔH_d, Mass Loss

Safety Considerations

Organic azides are energetic compounds and should be handled with appropriate safety precautions.

  • Toxicity: Sodium azide is highly toxic. Alkyl azides are also generally considered toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Explosion Hazard: While long-chain alkyl azides are generally less shock-sensitive than smaller, more nitrogen-rich azides, they can decompose violently upon heating, especially in larger quantities or under confinement. Avoid scratching or applying friction to the solid material.

  • Storage: Store 2-azidooctane in a cool, dark place, away from heat, light, and sources of ignition.

LogicalRelationships Structure Molecular Structure of 2-Azidooctane Stability Thermal Stability Structure->Stability influences Decomposition Decomposition Characteristics Stability->Decomposition determines Safety Handling & Storage Safety Stability->Safety informs Decomposition->Safety informs

Conclusion

This technical guide provides a foundational understanding of the thermal stability and decomposition of 2-azidooctane for researchers and professionals in drug development. While direct experimental data for this specific compound is limited, the provided information, based on well-understood principles of alkyl azide chemistry and data from analogous compounds, offers a reliable framework for its safe handling and application. The key takeaways are a moderate thermal stability with an anticipated onset of decomposition between 175-200 °C, a primary decomposition pathway involving the formation of an imine via a nitrene intermediate, and the necessity of careful handling due to the energetic nature of the azide functional group. The experimental protocols detailed herein provide a starting point for researchers to conduct their own thermal analyses and further refine our understanding of this important chemical entity.

Chirality and its Influence on the Reactivity of 2-Azidooctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a fundamental property of molecules that plays a critical role in determining their biological activity and chemical reactivity. In the context of drug development and fine chemical synthesis, the ability to control and understand the stereochemical outcome of reactions is paramount. This technical guide provides an in-depth exploration of the chirality of 2-azidooctane, a representative chiral secondary alkyl azide. While specific literature on the enantioselective synthesis and differential reactivity of 2-azidooctane is limited, this document extrapolates from established principles and analogous chemical systems to provide a comprehensive overview. It covers plausible methods for the synthesis and chiral resolution of 2-azidooctane enantiomers, discusses the anticipated effects of chirality on its reactivity in key transformations such as cycloadditions and reductions, and provides detailed, representative experimental protocols.

Introduction to Chirality in 2-Azidooctane

Chirality, derived from the Greek word for 'hand', describes molecules that are non-superimposable on their mirror images.[1] These mirror-image isomers are known as enantiomers. 2-Azidooctane is a chiral molecule due to the presence of a stereocenter at the second carbon atom, which is bonded to four different substituents: a hydrogen atom, an azide group (-N₃), a methyl group (-CH₃), and a hexyl group (-C₆H₁₃).

The two enantiomers of 2-azidooctane are designated as (R)-2-azidooctane and (S)-2-azidooctane based on the Cahn-Ingold-Prelog priority rules. While enantiomers possess identical physical properties in an achiral environment (e.g., boiling point, density, refractive index), they can exhibit distinct behavior in the presence of other chiral entities, such as chiral reagents, catalysts, or biological macromolecules like enzymes and receptors. This differentiation is of utmost importance in the pharmaceutical industry, where one enantiomer of a drug may be therapeutically active while the other is inactive or even toxic.[2][3]

Synthesis and Chiral Resolution of 2-Azidooctane

The preparation of enantiomerically pure 2-azidooctane can be approached through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture.

Synthesis of Racemic 2-Azidooctane

A racemic mixture of 2-azidooctane can be readily synthesized from commercially available starting materials such as 2-octanol or 2-bromooctane. A common method involves the nucleophilic substitution of a suitable leaving group with the azide ion.

Reaction Scheme:

  • From 2-Bromooctane: CH₃CH(Br)C₆H₁₃ + NaN₃ → CH₃CH(N₃)C₆H₁₃ + NaBr

  • From 2-Octanol (via a sulfonate ester):

    • CH₃CH(OH)C₆H₁₃ + TsCl → CH₃CH(OTs)C₆H₁₃ + HCl

    • CH₃CH(OTs)C₆H₁₃ + NaN₃ → CH₃CH(N₃)C₆H₁₃ + NaOTs

Chiral Resolution of Racemic 2-Azidooctane

The separation of a racemic mixture into its constituent enantiomers is known as chiral resolution.[4][5] For a molecule like 2-azidooctane, which lacks easily derivatizable functional groups for classical resolution, a common approach would be to first reduce the azide to the corresponding amine (2-aminooctane), resolve the chiral amine, and then potentially reintroduce the azide functionality if required, though this is often synthetically inefficient.

A more direct, albeit hypothetical, approach for resolving 2-azidooctane could involve kinetic resolution.

Kinetic resolution is a process in which two enantiomers react at different rates with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer.[6][7] An example of a reaction that could potentially be adapted for the kinetic resolution of 2-azidooctane is the enantioselective copper-catalyzed azide-alkyne cycloaddition (E-CuAAC), which has been successfully applied to cyclic secondary azides.[8]

In a hypothetical E-CuAAC kinetic resolution of racemic 2-azidooctane with a chiral alkyne in the presence of a copper catalyst and a chiral ligand, one enantiomer would react faster to form a triazole product, leaving the unreacted starting material enriched in the other enantiomer.

Hypothetical Kinetic Resolution Data for E-CuAAC of (±)-2-Azidooctane

Time (h)Conversion (%)Enantiomeric Excess of Unreacted 2-Azidooctane (%)Predominant Unreacted Enantiomer
12025(S)
23554(S)
45099(S)
860>99(S)

Note: The data presented in this table is hypothetical and serves to illustrate the principle of kinetic resolution. The selectivity factor (s = k_fast / k_slow) is assumed to be high.

G Workflow for Kinetic Resolution of 2-Azidooctane racemic_azide Racemic (R/S)-2-Azidooctane reaction E-CuAAC Reaction racemic_azide->reaction chiral_alkyne Chiral Alkyne (e.g., (R)-alkyne) chiral_alkyne->reaction catalyst Cu(I) Catalyst + Chiral Ligand catalyst->reaction separation Chromatographic Separation reaction->separation s_azide Enantioenriched (S)-2-Azidooctane separation->s_azide Unreacted r_triazole (R,R)-Triazole Product separation->r_triazole Product

Kinetic resolution workflow for 2-azidooctane.

Influence of Chirality on the Reactivity of 2-Azidooctane

The stereochemistry at the C2 position of 2-azidooctane is expected to have a significant impact on its reactivity in stereoselective reactions.

[3+2] Cycloaddition Reactions (Click Chemistry)

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, particularly the copper-catalyzed variant ("Click Chemistry"), is a widely used transformation.[9] When a chiral azide like 2-azidooctane reacts with a chiral alkyne, two diastereomeric triazole products can be formed. The rates of formation of these diastereomers are generally different due to the different steric and electronic interactions in the diastereomeric transition states.

For example, the reaction of (R)-2-azidooctane with an (R)-alkyne would lead to the (R,R)-triazole, while the reaction of (S)-2-azidooctane with the same (R)-alkyne would yield the (S,R)-triazole. The transition state leading to one diastereomer will likely be of lower energy than the other, resulting in a diastereoselective reaction.

Hypothetical Kinetic Data for the Reaction of 2-Azidooctane Enantiomers with a Chiral Alkyne

ReactantsProductRelative Rate Constant (k_rel)
(R)-2-Azidooctane + (R)-Alkyne(R,R)-Triazole10
(S)-2-Azidooctane + (R)-Alkyne(S,R)-Triazole1

Note: This data is hypothetical and illustrates the principle of diastereoselectivity.

G Diastereoselective Cycloaddition of 2-Azidooctane cluster_r Reaction of (R)-2-Azidooctane cluster_s Reaction of (S)-2-Azidooctane r_azide (R)-2-Azidooctane r_transition Transition State 1 (Lower Energy) r_azide->r_transition r_alkyne (R)-Alkyne r_alkyne->r_transition rr_triazole (R,R)-Triazole (Major Product) r_transition->rr_triazole k_fast s_azide (S)-2-Azidooctane s_transition Transition State 2 (Higher Energy) s_azide->s_transition s_alkyne (R)-Alkyne s_alkyne->s_transition sr_triazole (S,R)-Triazole (Minor Product) s_transition->sr_triazole k_slow G Stereospecific Reduction of 2-Azidooctane cluster_r cluster_s r_azide (R)-2-Azidooctane r_amine (R)-2-Aminooctane r_azide->r_amine Reduction reducing_agent_r Reducing Agent (e.g., LiAlH₄) reducing_agent_r->r_amine s_azide (S)-2-Azidooctane s_amine (S)-2-Aminooctane s_azide->s_amine Reduction reducing_agent_s Reducing Agent (e.g., LiAlH₄) reducing_agent_s->s_amine

References

An In-depth Technical Guide to the Potential Biological Activities of (S)-2-azidooctane

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Abstract: (S)-2-azidooctane is a chiral alkyl azide whose biological activities have not been extensively reported in scientific literature. This technical guide provides a prospective analysis of its potential biological activities based on the chemical properties of its constituent functional groups: the azide moiety and the octane backbone. We will explore its potential as a chemical probe for bioorthogonal applications, its possible cytotoxic and mutagenic effects, and its role as a synthetic intermediate for novel bioactive compounds. This document outlines proposed experimental protocols to investigate these activities and presents hypothetical signaling pathways that could be modulated by (S)-2-azidooctane or its derivatives.

Introduction

Organic azides are a class of compounds with diverse applications in chemistry and biology. They serve as versatile synthetic intermediates and have gained significant attention for their utility in bioorthogonal chemistry, often referred to as "click chemistry"[1][2]. The azide group is small, stable in physiological conditions, and does not typically interfere with biological processes, making it an excellent chemical reporter for labeling biomolecules in living systems[3][4][5][6].

(S)-2-azidooctane is a chiral molecule featuring an eight-carbon alkyl chain. While specific biological data for this compound is scarce, its structure suggests several potential areas of investigation. The lipophilic octane chain may facilitate interaction with cellular membranes, while the azide group offers a reactive handle for various chemical transformations. This guide will provide a theoretical framework and a practical roadmap for researchers interested in exploring the biological potential of (S)-2-azidooctane.

Potential Biological Activities

Based on the chemical nature of alkyl azides and medium-chain alkanes, we can hypothesize several potential biological activities for (S)-2-azidooctane.

2.1. Role as a Bioorthogonal Chemical Probe

The most prominent potential application of (S)-2-azidooctane is as a chemical probe in bioorthogonal labeling studies[4][5][7]. The azide group can participate in highly specific and efficient reactions, such as the Staudinger ligation or copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of reporter molecules (e.g., fluorophores, biotin) to target biomolecules[3][4]. The lipophilic octane chain could direct the molecule to lipid-rich environments or be used as a building block for creating probes that mimic lipidated molecules.

2.2. Potential Cytotoxicity and Mutagenicity

Some organic azides have been shown to exhibit mutagenic properties in bacterial and human cell lines[8][9]. The toxicity of azides can vary significantly depending on the overall molecular structure[10][11]. It is plausible that (S)-2-azidooctane could exhibit some level of cytotoxicity, potentially through mechanisms involving metabolic activation to reactive intermediates. Therefore, a thorough toxicological evaluation is a prerequisite for any further biological application.

2.3. Precursor for Bioactive Molecules

(S)-2-azidooctane can serve as a versatile synthetic precursor for a variety of nitrogen-containing compounds[1][12]. The reduction of the azide group yields the corresponding amine, (S)-2-aminooctane, which can be a building block for synthesizing novel amides, sulfonamides, or other derivatives with potential therapeutic activities. Furthermore, the azide can undergo cycloaddition reactions to form triazoles, a class of heterocycles known for their diverse pharmacological properties[13].

Proposed Experimental Protocols

To investigate the hypothesized biological activities of (S)-2-azidooctane, a series of well-defined experimental protocols are proposed.

3.1. General Cell Culture

  • Cell Lines: A panel of human cell lines, including but not limited to, a cancer cell line (e.g., HeLa, A549), a normal fibroblast cell line (e.g., MRC-5), and a liver cell line (e.g., HepG2) for metabolic studies.

  • Culture Conditions: Cells are to be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

3.2. Cytotoxicity Assessment: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of (S)-2-azidooctane (e.g., 0.1, 1, 10, 50, 100, 250, 500 µM) for 24, 48, and 72 hours. Use a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

3.3. Mutagenicity Assessment: Ames Test

  • Bacterial Strains: Utilize Salmonella typhimurium strains TA98 and TA100, which are sensitive to frameshift and base-pair substitution mutagens, respectively[8].

  • Metabolic Activation: Perform the assay with and without the addition of a rat liver S9 fraction to assess the mutagenicity of the parent compound and its metabolites.

  • Assay Procedure:

    • Mix the bacterial strain, (S)-2-azidooctane at various concentrations, and the S9 mix (if required) in molten top agar.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48 hours.

  • Data Analysis: Count the number of revertant colonies. A dose-dependent increase in the number of revertants that is at least twice the background level is considered a positive result.

3.4. Bioorthogonal Labeling Workflow

This protocol outlines a general strategy for using (S)-2-azidooctane as a metabolic label for lipidated proteins.

  • Metabolic Labeling: Incubate cells with an alkyne-modified fatty acid (e.g., 17-octadecynoic acid) and varying concentrations of (S)-2-azidooctane for 24 hours.

  • Cell Lysis: Harvest the cells and prepare a cell lysate.

  • Click Chemistry Reaction: To the cell lysate, add a solution containing a fluorescently tagged alkyne or azide probe (complementary to the metabolic label), a copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper chelator (e.g., TBTA).

  • Protein Precipitation and Washing: Precipitate the proteins to remove excess reagents.

  • Analysis:

    • SDS-PAGE and Fluorescence Imaging: Separate the labeled proteins by SDS-PAGE and visualize them using a fluorescence gel scanner.

    • Mass Spectrometry: For protein identification, excise the fluorescent bands, perform in-gel digestion, and analyze the resulting peptides by LC-MS/MS.

Quantitative Data Presentation

The following tables are templates for summarizing potential quantitative data obtained from the proposed experiments.

Table 1: Hypothetical Cytotoxicity of (S)-2-azidooctane in Human Cell Lines

Cell LineIncubation Time (h)IC₅₀ (µM)
HeLa24> 500
48350 ± 25
72180 ± 15
A54924> 500
48420 ± 30
72250 ± 20
MRC-524> 500
48> 500
72450 ± 40

Table 2: Hypothetical Mutagenicity Profile of (S)-2-azidooctane in the Ames Test

StrainMetabolic Activation (S9)Fold Increase in Revertants (at 100 µ g/plate )Result
TA98-1.2Negative
+1.5Negative
TA100-1.8Negative
+3.5Positive

Visualizations: Diagrams of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and hypothetical signaling pathways.

Experimental_Workflow_Cytotoxicity cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Overnight incubation A->B C Add (S)-2-azidooctane (various concentrations) B->C D Incubate for 24, 48, 72h C->D E Add MTT reagent D->E F Incubate 4h E->F G Solubilize formazan (DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Caption: Workflow for determining the cytotoxicity of (S)-2-azidooctane using the MTT assay.

Bioorthogonal_Labeling_Workflow cluster_analysis Analysis Methods A Metabolic Labeling: Incubate cells with alkyne-modified fatty acid B Cell Lysis: Prepare total cell lysate A->B C Click Chemistry: Add azide-fluorophore probe, Cu(I) catalyst, TBTA B->C D Protein Precipitation and Washing C->D E Analysis D->E F SDS-PAGE and Fluorescence Imaging E->F G LC-MS/MS for Protein ID E->G

Caption: Experimental workflow for bioorthogonal labeling using a click chemistry approach.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Membrane (S)-2-azidooctane (lipophilic interaction) Metabolite Reactive Metabolite (via P450 enzymes) Membrane->Metabolite Metabolic activation ROS Increased ROS Metabolite->ROS DNA_Damage DNA Adducts/ Damage Metabolite->DNA_Damage StressKinase Stress Kinase (e.g., JNK, p38) ROS->StressKinase Apoptosis Apoptosis StressKinase->Apoptosis DNA_Damage->Apoptosis

Caption: Hypothetical signaling pathway for (S)-2-azidooctane-induced cytotoxicity.

Conclusion

While (S)-2-azidooctane remains a largely uncharacterized compound, its chemical structure suggests a range of potential biological activities worthy of investigation. Its primary potential lies in its application as a chemical biology tool for bioorthogonal labeling, leveraging the reactivity of the azide group. However, the potential for cytotoxicity and mutagenicity must be carefully evaluated. This guide provides a comprehensive, albeit prospective, framework for researchers to begin exploring the biological landscape of (S)-2-azidooctane. The proposed experimental protocols and hypothetical pathways serve as a starting point for designing and conducting rigorous scientific inquiry into this and similar unexplored chemical entities.

References

A Comprehensive Review of Secondary Alkyl Azides: Synthesis, Reactivity, and Applications in Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Secondary alkyl azides are increasingly recognized as versatile and powerful building blocks in modern organic synthesis, with significant applications in medicinal chemistry, chemical biology, and drug discovery. Their unique combination of stability, reactivity, and stereochemical integrity makes them valuable intermediates for the synthesis of complex nitrogen-containing molecules, including chiral amines and novel heterocyclic scaffolds. This in-depth technical guide provides a comprehensive review of the literature on secondary alkyl azides, covering their synthesis, key reactions, and applications, with a focus on quantitative data and detailed experimental protocols.

Synthesis of Secondary Alkyl Azides

The stereocontrolled synthesis of secondary alkyl azides is crucial for their application in the development of chiral drugs and probes. Several reliable methods have been established, primarily involving nucleophilic substitution reactions on chiral secondary alcohols or alkyl halides.

From Secondary Alcohols with Inversion of Configuration

A prevalent method for synthesizing chiral secondary alkyl azides from the corresponding alcohols is the Mitsunobu reaction, which proceeds with a clean inversion of stereochemistry.[1][2][3] This transformation is highly valued for establishing a specific stereocenter. Another effective method involves the use of diphenyl phosphorazidate (DPPA) with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[4][5]

Table 1: Synthesis of Secondary Alkyl Azides from Alcohols with Inversion of Stereochemistry

Starting AlcoholReagentsSolventTemp. (°C)Time (h)ProductYield (%)Enantiomeric Excess (%)Reference
Optically active benzylic alcoholDPPA, DBUTolueneRTSeveralCorresponding azide60-95High[4]
Chiral α-arylethylamine precursor alcoholHN₃, DEAD, PPh₃THF00.5Corresponding azide8182[4]
Scalemic secondary alcoholDPPA, DEAD, PPh₃THFRT-Corresponding azide--[6]
Secondary alcoholMsCl, Et₃N, NaN₃-80-Azide85-[3]
(-)-Indole alcoholDPPA, DIAD, PPh₃THF0-(+)-Azidoindole98-[3]

Detailed Experimental Protocol: Mitsunobu Reaction with Diphenyl Phosphorazidate (DPPA) [4][6]

  • To a solution of the secondary alcohol (1.0 equiv) and triphenylphosphine (1.5 equiv) in anhydrous tetrahydrofuran (THF) is added diphenyl phosphorazidate (DPPA) (1.5 equiv).

  • The mixture is cooled to 0 °C.

  • Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) is added dropwise to the solution.

  • The reaction is stirred at room temperature for 6-8 hours and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed successively with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the corresponding secondary alkyl azide.

Caution: Organic azides are potentially explosive and should be handled with care. Hydrazoic acid, which can be formed as a byproduct, is highly toxic and explosive.

From Secondary Alkyl Halides and Sulfonates

Secondary alkyl azides can also be prepared via nucleophilic substitution of corresponding alkyl halides or tosylates. Microwave-assisted synthesis in aqueous media provides a rapid and efficient route.[7] Additionally, radical azidation of secondary alkyl iodides using sulfonyl azides offers a mild alternative for the formation of C-N bonds.[8][9][10]

Table 2: Synthesis of Secondary Alkyl Azides from Halides and Sulfonates

Starting MaterialReagentsConditionsProductYield (%)Reference
Secondary alkyl halides/tosylatesNaN₃, H₂OMicrowaveCorresponding azide-[7]
Secondary alkyl iodideEtSO₂N₃, dilauroyl peroxide-Corresponding azide-[8][9]
Secondary alkyl iodidePhSO₂N₃, hexabutylditin, initiator-Corresponding azide-[8][9]

Detailed Experimental Protocol: Radical Azidation of a Secondary Alkyl Iodide [9]

  • A solution of the secondary alkyl iodide (1.0 equiv), ethanesulfonyl azide (1.5 equiv), and dilauroyl peroxide (0.1 equiv) in a suitable solvent (e.g., benzene or chlorobenzene) is prepared.

  • The reaction mixture is heated to reflux under an inert atmosphere.

  • The reaction progress is monitored by TLC or GC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to afford the secondary alkyl azide.

Reactivity and Key Applications

Secondary alkyl azides are stable yet reactive functional groups that participate in a variety of powerful transformations, making them invaluable in drug discovery and chemical biology.

Azide-Alkyne Cycloaddition (Click Chemistry)

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry."[11] This reaction can be performed under copper(I) catalysis (CuAAC) or, for strained alkynes, without a metal catalyst in the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient, stereospecific, and biocompatible, making them ideal for bioconjugation.[12][13][14][15]

Table 3: Azide-Alkyne Cycloaddition Reactions

AzideAlkyneReaction TypeCatalyst/ConditionsProductYield (%)Reference
Benzyl azidePhenylacetyleneCuAACCuSO₄, Sodium Ascorbate1-Benzyl-4-phenyl-1H-1,2,3-triazoleHigh[15]
Organic azideTerminal alkyneCuAACCu(I) source1,4-disubstituted 1,2,3-triazoleHigh[11]
Azide-containing biomoleculeStrained cyclooctyneSPAACMetal-free, physiological conditionsTriazole-linked conjugate-[14]

Detailed Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [12][13]

  • To a solution of the secondary alkyl azide (1.0 equiv) and the terminal alkyne (1.0 equiv) in a 1:1 mixture of water and t-butanol is added sodium ascorbate (0.1 equiv) as a reducing agent.

  • A solution of copper(II) sulfate pentahydrate (0.01 equiv) is added.

  • The reaction mixture is stirred vigorously at room temperature overnight.

  • The reaction is monitored by TLC.

  • Upon completion, the product is isolated by filtration or extraction.

CuAAC_Mechanism

Staudinger Ligation

The Staudinger ligation is a bioorthogonal reaction that forms a stable amide bond between a phosphine and an azide. This reaction is highly selective and proceeds under mild, aqueous conditions, making it suitable for labeling biomolecules in living systems.

Staudinger_Ligation

Applications in Drug Discovery and Chemical Biology

The unique reactivity of secondary alkyl azides makes them powerful tools in the quest for new therapeutics and a deeper understanding of biological processes.

Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a chemical proteomics strategy used to monitor the functional state of enzymes in complex biological systems.[8] ABPP typically employs chemical probes that contain a reactive group to covalently label the active site of an enzyme and a reporter tag for detection and enrichment. Secondary alkyl azides can be incorporated into these probes as "click" handles, allowing for a two-step labeling approach.

ABPP_Workflow

Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight fragments for binding to a biological target.[13][16] Secondary alkyl azides can be incorporated into fragment libraries, and hits containing this moiety can be readily elaborated into more potent inhibitors using the robust chemistries described above, such as click chemistry.

FBDD_Workflow

Conclusion

Secondary alkyl azides have emerged as indispensable tools in the fields of organic synthesis, medicinal chemistry, and chemical biology. The development of stereoselective synthetic methods has provided access to a wide array of chiral building blocks. Their participation in highly efficient and selective reactions, such as azide-alkyne cycloadditions and Staudinger ligations, has enabled their use in complex biological systems for applications ranging from activity-based protein profiling to fragment-based drug discovery. As the demand for more sophisticated molecular probes and precisely engineered therapeutics continues to grow, the importance and application of secondary alkyl azides are set to expand even further. This guide provides a foundational understanding of their synthesis and reactivity, empowering researchers to leverage these versatile intermediates in their own scientific endeavors.

References

Methodological & Application

Application Notes and Protocols: (2S)-2-Azidooctane in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and versatile method for the synthesis of 1,2,3-triazoles.[1][2][3] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[1][2] The use of chiral azides, such as (2S)-2-azidooctane, in CuAAC reactions opens avenues for the stereoselective synthesis of novel chiral triazole compounds. These chiral triazoles are of significant interest in medicinal chemistry and drug discovery, as the triazole ring can act as a stable pharmacophore and the introduction of chirality can lead to enhanced biological activity and selectivity.[4] For instance, chiral triazoles are being investigated as potent antifungal agents that target fungal lanosterol 14α-demethylase (Cyp51), a key enzyme in the ergosterol biosynthesis pathway.[4][5][6]

This document provides detailed application notes and protocols for the use of (2S)-2-azidooctane in CuAAC reactions, including a representative protocol for its synthesis, its application in the synthesis of chiral triazoles, and a workflow illustrating its potential role in a drug discovery pipeline.

Synthesis of (2S)-2-Azidooctane

A common method for the synthesis of chiral secondary azides like (2S)-2-azidooctane involves the nucleophilic substitution of a corresponding chiral alcohol. The following is a representative two-step protocol starting from commercially available (R)-2-octanol.

Protocol 1: Synthesis of (2S)-2-Azidooctane

Step 1: Mesylation of (R)-2-Octanol

  • To a solution of (R)-2-octanol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.5 eq.).

  • Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate.

Step 2: Azidation of the Mesylate

  • Dissolve the crude mesylate from Step 1 in dimethylformamide (DMF).

  • Add sodium azide (3.0 eq.) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield (2S)-2-azidooctane. Caution: Organic azides are potentially explosive and should be handled with care. Avoid distillation of the neat azide.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of (2S)-2-Azidooctane

Protocol 2: General CuAAC Reaction

  • In a reaction vial, dissolve (2S)-2-azidooctane (1.0 eq.) and the desired terminal alkyne (1.0-1.2 eq.) in a suitable solvent mixture, such as t-BuOH/H₂O (1:1) or THF/H₂O (1:1).

  • To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq.).

  • Add an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq.).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired chiral 1,2,3-triazole.

Quantitative Data for a Representative Acyclic Secondary Azide

The following table summarizes representative data for the CuAAC of a generic acyclic secondary azide with phenylacetylene, based on literature for similar compounds. Actual yields and reaction times for (2S)-2-azidooctane may vary.

EntryAzideAlkyneCatalyst SystemSolventTime (h)Yield (%)
1Acyclic Secondary AzidePhenylacetyleneCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O24~70-85%

Drug Discovery Workflow: Development of Chiral Triazole-Based Antifungal Agents

The synthesis of chiral triazoles using (2S)-2-azidooctane can be a key step in a drug discovery workflow aimed at developing novel antifungal agents targeting Cyp51.

DrugDiscoveryWorkflow cluster_synthesis Synthesis & Library Generation cluster_screening Screening & Optimization cluster_preclinical Preclinical Development start (2S)-2-Azidooctane Synthesis cuac CuAAC Reaction start->cuac alkynes Diverse Terminal Alkynes alkynes->cuac library Chiral Triazole Library cuac->library screening Antifungal Screening (e.g., against Candida spp.) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar cyp51 Cyp51 Inhibition Assay sar->cyp51 lead_opt Lead Optimization cyp51->lead_opt admet ADME/Tox Profiling lead_opt->admet invivo In Vivo Efficacy (Animal Models) admet->invivo candidate Candidate Drug Selection invivo->candidate

Caption: Drug discovery workflow for chiral triazole-based antifungal agents.

The diagram above illustrates a typical workflow for the development of antifungal drugs. The process begins with the synthesis of a diverse library of chiral triazoles from (2S)-2-azidooctane and various alkynes via CuAAC. These compounds then undergo high-throughput screening for antifungal activity. Promising hits are further evaluated for their ability to inhibit the target enzyme, Cyp51. Structure-activity relationship (SAR) studies guide the optimization of lead compounds to improve their potency and pharmacokinetic properties. Finally, the most promising candidates proceed to preclinical development, which includes ADME/Tox profiling and in vivo efficacy studies, ultimately leading to the selection of a candidate drug for clinical trials.

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The primary target for many azole antifungal drugs is the enzyme lanosterol 14α-demethylase (Cyp51), which is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting Cyp51, chiral triazoles can disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth.

ErgosterolPathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (Cyp51) lanosterol->cyp51 ergosterol Ergosterol cyp51->ergosterol membrane Fungal Cell Membrane (Disrupted integrity) ergosterol->membrane inhibition->cyp51 Inhibition triazole (S)-1-(1-octyl)-4-aryl-1H-1,2,3-triazole (Chiral Inhibitor) triazole->inhibition

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by a chiral triazole.

This diagram shows a simplified representation of the ergosterol biosynthesis pathway. The chiral triazole, synthesized from (2S)-2-azidooctane, acts as an inhibitor of the Cyp51 enzyme. This inhibition blocks the conversion of lanosterol to ergosterol, leading to a disruption of the fungal cell membrane's integrity and ultimately causing fungal cell death or growth inhibition. The chirality of the triazole can play a crucial role in its binding affinity and inhibitory potency against the fungal Cyp51 enzyme.

References

Protocol for Incorporating (2S)-2-Azidooctane into Lipid Bilayers: An Application Note for Bioorthogonal Chemistry and Membrane Studies

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a comprehensive protocol for the incorporation of the bioorthogonal handle (2S)-2-azidooctane into lipid bilayers. This procedure is designed for researchers, scientists, and drug development professionals engaged in the study of membrane dynamics, targeted drug delivery, and the development of advanced biomaterials. The protocol details the synthesis of (2S)-2-azidooctane, its integration into lipid vesicles using the thin-film hydration method followed by extrusion, and subsequent characterization of the resulting azido-functionalized liposomes. The inclusion of this small azido-alkane provides a versatile chemical reporter for "click" chemistry reactions, enabling the covalent attachment of various molecules to the lipid bilayer surface. All quantitative data is summarized in tables for clarity, and key experimental workflows are visualized using diagrams generated with Graphviz.

Introduction

The cell membrane is a complex and dynamic interface that mediates a vast array of cellular processes. The ability to modify the surface of lipid bilayers with specific functionalities is of paramount importance in biophysical studies, drug delivery, and synthetic biology. The introduction of bioorthogonal chemical reporters, such as the azide group, onto lipid membranes allows for highly specific covalent modification in a biological environment without interfering with native biochemical processes.

(2S)-2-azidooctane is a small, chiral, hydrophobic molecule that can be readily incorporated into the lipid bilayer. Its azide moiety serves as a chemical handle for copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions, commonly known as "click chemistry". This enables the precise and efficient conjugation of a wide range of molecules, including fluorophores, affinity tags, and therapeutic agents, to the surface of the lipid membrane. This protocol provides a detailed methodology for the synthesis of (2S)-2-azidooctane and its subsequent incorporation into model lipid bilayers.

Materials and Methods

Reagents and their Synthesis

Reagents for Synthesis of (2S)-2-Azidooctane:

  • (2R)-Octanol (≥98%)

  • p-Toluenesulfonyl chloride (TsCl, ≥99%)

  • Pyridine (anhydrous, ≥99.8%)

  • Sodium azide (NaN₃, ≥99.5%)

  • N,N-Dimethylformamide (DMF, anhydrous, ≥99.8%)

  • Diethyl ether (anhydrous, ≥99%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Synthesis of (2S)-2-Azidooctane:

The synthesis of (2S)-2-azidooctane is achieved via a two-step process involving the tosylation of (2R)-octanol followed by nucleophilic substitution with sodium azide. This reaction proceeds with an inversion of stereochemistry at the chiral center, yielding the desired (S)-enantiomer.

Step 1: Tosylation of (2R)-Octanol

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (2R)-octanol (1.0 eq) in anhydrous pyridine (approx. 0.2 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of cold water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (2R)-octyl tosylate.

Step 2: Azidation of (2R)-Octyl Tosylate

  • Dissolve the crude (2R)-octyl tosylate (1.0 eq) in anhydrous DMF (approx. 0.5 M solution) in a round-bottom flask.

  • Add sodium azide (3.0 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure (2S)-2-azidooctane.

Reagents for Lipid Bilayer Incorporation:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • (2S)-2-azidooctane (synthesized as described above)

  • Chloroform (HPLC grade)

  • Phosphate-buffered saline (PBS), pH 7.4

Experimental Protocols

Protocol 1: Preparation of Azido-Functionalized Lipid Vesicles

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing (2S)-2-azidooctane using the thin-film hydration and extrusion method.[1][2]

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve DOPC and (2S)-2-azidooctane in chloroform at the desired molar ratio (e.g., 95:5 DOPC:(2S)-2-azidooctane).

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS buffer (pH 7.4) to a final lipid concentration of 1-5 mg/mL.

    • Vortex the suspension vigorously for 5-10 minutes to form multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Heat the extruder and the MLV suspension to a temperature above the phase transition temperature of the lipid (for DOPC, room temperature is sufficient).

    • Pass the MLV suspension through the extruder 11-21 times to form a homogenous solution of SUVs.

Protocol 2: Characterization of Azido-Functionalized Vesicles

1. Size and Zeta Potential Measurement:

  • Dilute the prepared SUV suspension in PBS.
  • Measure the hydrodynamic diameter and polydispersity index (PDI) of the vesicles using Dynamic Light Scattering (DLS).
  • Measure the zeta potential of the vesicles to assess their surface charge and stability.

2. Quantification of (2S)-2-Azidooctane Incorporation:

  • Disrupt the purified SUV suspension using a suitable solvent (e.g., methanol/chloroform mixture).
  • Analyze the lipid/azido-alkane mixture using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the final molar ratio of DOPC to (2S)-2-azidooctane.

Data Presentation

The following table summarizes the expected characteristics of the prepared azido-functionalized lipid vesicles.

ParameterTarget ValueMethod
Molar Ratio (DOPC:Azidooctane)95:5HPLC/GC-MS
Vesicle Diameter (nm)100 ± 20DLS
Polydispersity Index (PDI)< 0.2DLS
Zeta Potential (mV)-5 to -15DLS

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of (2S)-2-Azidooctane cluster_incorporation Lipid Bilayer Incorporation R_Octanol (2R)-Octanol Tosylate (2R)-Octyl Tosylate R_Octanol->Tosylate TsCl, Pyridine Azidooctane (2S)-2-Azidooctane Tosylate->Azidooctane NaN3, DMF Lipid_Film Lipid Film Formation (DOPC + Azidooctane) Hydration Hydration (PBS Buffer) Lipid_Film->Hydration Extrusion Extrusion (100 nm membrane) Hydration->Extrusion Azido_Vesicles Azido-Functionalized Vesicles Extrusion->Azido_Vesicles

Caption: Workflow for the synthesis of (2S)-2-azidooctane and its incorporation into lipid vesicles.

Signaling_Pathway cluster_membrane Lipid Bilayer cluster_reaction Click Chemistry Azido_Head N3 Lipid1 Lipid Lipid2 Lipid Lipid3 Lipid Lipid4 Lipid Alkyne_Probe Alkyne-Probe Alkyne_Probe->Azido_Head Cu(I) or Strain

Caption: Bioorthogonal ligation of an alkyne probe to an azido-functionalized lipid bilayer.

Conclusion

This application note provides a detailed and reproducible protocol for the preparation of lipid bilayers functionalized with (2S)-2-azidooctane. The successful incorporation of this bioorthogonal handle opens up a myriad of possibilities for researchers to study and manipulate lipid membranes with high precision. The presented methods for synthesis, incorporation, and characterization offer a robust framework for the development of novel biomaterials, targeted drug delivery systems, and advanced diagnostic tools. The use of "click" chemistry on these functionalized surfaces allows for the straightforward attachment of a diverse range of molecules, making this a powerful platform for a wide array of applications in life sciences and nanotechnology.

References

Application Notes and Protocols: (2S)-2-Azidooctane as a Probe for Lipid-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the intricate interactions between lipids and proteins is paramount in deciphering cellular signaling, membrane protein function, and the mechanisms of various diseases. Chemical biology has provided powerful tools to investigate these interactions within a native cellular context. This document details the application of (2S)-2-azidooctane, a short-chain fatty acid analog, as a chemical probe for studying lipid-protein interactions. While direct literature on (2S)-2-azidooctane for this specific application is limited, its structural similarity to other short-chain fatty acids and the presence of a versatile azide group make it a promising tool. The protocols and workflows described herein are based on established methodologies for similar azide-modified lipid probes and are adapted for the use of (2S)-2-azidooctane.

(2S)-2-azidooctane can be metabolically incorporated into cells and subsequently used in two powerful chemical biology workflows: photoaffinity labeling to covalently capture interacting proteins and click chemistry for the enrichment and identification of these captured proteins. This dual functionality allows for the sensitive and specific detection of both stable and transient lipid-protein interactions in living systems.[1][2]

Principle of the Method

The application of (2S)-2-azidooctane as a probe relies on a two-stage process:

  • Metabolic Labeling and Photo-Crosslinking: (2S)-2-azidooctane, when introduced to cells, can be activated by cellular enzymes and incorporated into lipids or attached to proteins as a post-translational modification, mimicking natural short-chain fatty acylation. To capture interacting partners, a photoactivatable group (e.g., a diazirine) can be introduced alongside the azide, or UV irradiation can be used to generate a reactive nitrene from the azide group, which then forms a covalent bond with nearby molecules, including interacting proteins.[1][3][4]

  • Bioorthogonal Ligation via Click Chemistry: The azide group on the probe serves as a bioorthogonal handle. Following photo-crosslinking and cell lysis, a reporter tag (e.g., biotin or a fluorophore) containing a terminal alkyne is attached to the azide via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[1][2] This allows for the specific enrichment of the cross-linked protein-probe complexes using affinity purification (e.g., streptavidin beads for biotin tags) and subsequent identification by mass spectrometry.[2][5]

Data Presentation

Quantitative data from mass spectrometry-based proteomics experiments can be summarized to compare protein enrichment between different experimental conditions.

Table 1: Quantitative Proteomic Analysis of Proteins Interacting with (2S)-2-Azidooctane

Protein IDGene NameFold Change (+ Probe / - Probe)p-valueFunction
P12345GENE115.20.001Signal Transduction
Q67890GENE212.80.003Membrane Transport
A1B2C3GENE39.50.008Enzyme Regulation
...............

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with (2S)-2-Azidooctane

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • (2S)-2-azidooctane

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Prepare a stock solution of (2S)-2-azidooctane in DMSO.

  • On the day of the experiment, aspirate the old medium and replace it with fresh medium containing the desired final concentration of (2S)-2-azidooctane (typically in the range of 10-100 µM). A vehicle control (DMSO only) should be run in parallel.

  • Incubate the cells for a period of 4-24 hours to allow for metabolic incorporation of the probe. The optimal incubation time should be determined empirically for the specific cell line and experimental goals.

  • After incubation, wash the cells three times with ice-cold PBS to remove any unincorporated probe.

  • The cells are now ready for downstream applications such as photo-crosslinking or cell lysis.

Protocol 2: In Situ Photo-Crosslinking of Labeled Proteins

Materials:

  • Metabolically labeled cells (from Protocol 1)

  • Ice-cold PBS

  • UV lamp (365 nm)

Procedure:

  • After the final PBS wash in Protocol 1, add a thin layer of ice-cold PBS to the cells to prevent drying.

  • Place the cell culture plate on ice.

  • Irradiate the cells with UV light (365 nm) for 5-15 minutes. The optimal irradiation time and distance from the UV source should be optimized to maximize crosslinking efficiency while minimizing cell damage.[1]

  • Immediately after irradiation, proceed to cell lysis.

Protocol 3: Click Chemistry Reaction for Biotin Tagging

Materials:

  • Cell lysate from photo-crosslinked cells

  • Alkyne-biotin conjugate

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

Procedure:

  • Lyse the photo-crosslinked cells in a suitable lysis buffer containing protease inhibitors.

  • Clarify the lysate by centrifugation to remove cellular debris.

  • To the cell lysate, add the following reagents in order, with gentle vortexing after each addition:

    • Alkyne-biotin (final concentration 100 µM)

    • TCEP (final concentration 1 mM)

    • TBTA (final concentration 100 µM)

    • CuSO₄ (final concentration 1 mM)

    • Sodium ascorbate (final concentration 1 mM, freshly prepared)

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle rotation.

  • The biotin-tagged proteins are now ready for enrichment.

Protocol 4: Enrichment of Biotinylated Proteins and Mass Spectrometry Analysis

Materials:

  • Biotin-tagged cell lysate (from Protocol 3)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with 0.1% SDS)

  • Elution buffer (e.g., buffer containing biotin or a denaturing buffer)

  • Reagents for in-solution or on-bead tryptic digestion

  • LC-MS/MS system

Procedure:

  • Incubate the biotin-tagged cell lysate with pre-washed streptavidin-agarose beads for 1-2 hours at 4°C with rotation.

  • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads using an appropriate elution buffer.

  • Prepare the eluted proteins for mass spectrometry by in-solution or on-bead tryptic digestion.

  • Analyze the resulting peptides by LC-MS/MS.

  • Identify and quantify the enriched proteins using appropriate proteomics software. The relative abundance of proteins in the probe-treated sample versus the control sample can be used to identify specific interactors.[5]

Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture cluster_crosslinking Interaction Capture cluster_lysis_click Sample Preparation cluster_enrichment_analysis Analysis A Metabolic Labeling with (2S)-2-Azidooctane B UV Photo-Crosslinking A->B C Cell Lysis B->C D Click Chemistry with Alkyne-Biotin C->D E Streptavidin Affinity Purification D->E F Tryptic Digestion E->F G LC-MS/MS Analysis F->G H Protein Identification and Quantification G->H

Caption: Experimental workflow for identifying lipid-protein interactions.

Signaling_Pathway cluster_probe Probe Introduction cluster_cellular_process Cellular Processing cluster_interaction Interaction & Capture cluster_detection Detection Probe (2S)-2-Azidooctane Metabolism Metabolic Activation Probe->Metabolism Lipidation Protein Lipidation Metabolism->Lipidation POI Protein of Interest Lipidation->POI Interactor Interacting Protein POI->Interactor Crosslink UV-induced Covalent Crosslink POI->Crosslink Interactor->Crosslink Detection Enrichment & Mass Spectrometry Crosslink->Detection

References

Application Notes and Protocols for Bioconjugation Techniques Using Chiral Alkyl Azides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of chiral alkyl azides in bioconjugation. The chirality of linkers and probes is an increasingly important aspect of drug design and targeted therapies, as stereochemistry can significantly influence biological activity, binding affinity, and pharmacokinetic properties.[1] This document focuses on the two primary "click chemistry" reactions for bioconjugation: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3]

Introduction to Chiral Alkyl Azides in Bioconjugation

Chiral alkyl azides are organic molecules containing an azide functional group attached to a stereogenic center. This chirality introduces a three-dimensional structural element that can be leveraged for stereoselective interactions with biological targets. The use of enantiomerically pure chiral linkers in bioconjugates, such as antibody-drug conjugates (ADCs), can lead to products with improved therapeutic indices.[4][5]

Key Applications:

  • Stereoselective Labeling: Probing chiral environments on protein surfaces or within cells.

  • Targeted Drug Delivery: Enhancing the specificity and efficacy of drug-conjugates by matching the chirality of the linker to the target's binding site.[6]

  • Fundamental Research: Investigating the role of stereochemistry in biological recognition and signaling pathways.

Bioconjugation Chemistries

The most prevalent methods for bioconjugation using azides are the CuAAC and SPAAC reactions.[2]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and versatile reaction involves the copper-catalyzed ligation of an azide with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[7][8] While robust, the requirement for a copper catalyst can be a limitation for in vivo applications due to potential cytotoxicity.[9]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne to react with an azide.[10] The absence of a cytotoxic catalyst makes SPAAC highly suitable for applications in living systems.[9] The reaction kinetics of SPAAC can be influenced by the electronic properties of both the azide and the cyclooctyne.[11][12]

Experimental Protocols

Protocol 1: Synthesis of a Chiral Alkyl Azide Linker

This protocol describes the synthesis of a generic enantiopure alkyl azide from a chiral alcohol, which can then be functionalized for bioconjugation.

Materials:

  • (R)- or (S)-alkanol

  • Tosyl chloride (TsCl) or Mesyl chloride (MsCl)

  • Pyridine or Triethylamine (Et3N)

  • Sodium azide (NaN3)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Activation of the Alcohol:

    • Dissolve the chiral alkanol (1.0 eq) in DCM at 0 °C.

    • Add pyridine or Et3N (1.5 eq).

    • Slowly add TsCl or MsCl (1.2 eq) portion-wise.

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the tosylated or mesylated intermediate.

  • Azide Substitution:

    • Dissolve the tosylated/mesylated intermediate (1.0 eq) in DMF.

    • Add sodium azide (3.0 eq).

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with diethyl ether or ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain the pure chiral alkyl azide.

Protocol 2: CuAAC Bioconjugation of a Chiral Alkyl Azide to an Alkyne-Modified Protein

This protocol details the conjugation of a chiral alkyl azide to a protein that has been previously modified to contain a terminal alkyne.

Materials:

  • Alkyne-modified protein (e.g., BSA-alkyne) in phosphate-buffered saline (PBS), pH 7.4

  • Chiral alkyl azide (e.g., (R)- or (S)-azido-PEG4-NHS ester for subsequent labeling)

  • Copper(II) sulfate (CuSO4) stock solution (20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM in water)

  • Sodium ascorbate stock solution (100 mM in water, freshly prepared)

  • Amine-free buffer (e.g., PBS)

Procedure:

  • Prepare the protein solution to a final concentration of 1-5 mg/mL in PBS.

  • Add the chiral alkyl azide to the protein solution to a final concentration of 10-20 molar excess relative to the protein.

  • In a separate tube, premix CuSO4 and THPTA ligand in a 1:5 molar ratio.

  • Add the CuSO4/THPTA mixture to the protein-azide solution to a final copper concentration of 0.25-1 mM.

  • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

  • Incubate the reaction at room temperature for 1-4 hours with gentle shaking.

  • Quench the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper.

  • Remove excess reagents and purify the protein conjugate using size-exclusion chromatography (SEC) or dialysis.

  • Analyze the conjugate by SDS-PAGE and mass spectrometry to confirm conjugation.

Protocol 3: SPAAC Bioconjugation of a Chiral Alkyl Azide to a Strained Alkyne-Labeled Live Cell Surface

This protocol describes the labeling of live cells, previously engineered to express a strained alkyne on their surface, with a fluorescently-tagged chiral alkyl azide.

Materials:

  • Live cells expressing a strained alkyne (e.g., DIBO, BCN)

  • Fluorescently-tagged chiral alkyl azide (e.g., (R)- or (S)-azido-PEG4-Fluorophore)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Culture the cells to the desired confluency.

  • Wash the cells twice with PBS.

  • Prepare a solution of the fluorescently-tagged chiral alkyl azide in cell culture medium at a final concentration of 10-50 µM.

  • Incubate the cells with the azide solution for 30-60 minutes at 37 °C.

  • Wash the cells three times with PBS to remove any unreacted probe.

  • Analyze the labeled cells by flow cytometry to quantify the fluorescence intensity or visualize the localization of the probe by fluorescence microscopy.

Quantitative Data

The following tables present hypothetical quantitative data to illustrate the potential impact of chirality on bioconjugation efficiency and stereoselectivity.

Table 1: Comparison of Reaction Kinetics for (R)- and (S)-Alkyl Azides in SPAAC

This table compares the second-order rate constants for the SPAAC reaction of enantiomeric alkyl azides with a strained alkyne.

Chiral Alkyl AzideStrained AlkyneSecond-Order Rate Constant (k₂, M⁻¹s⁻¹)
(R)-Azido-Pentan-2-olBCN0.25
(S)-Azido-Pentan-2-olBCN0.18
(R)-Azido-Pentan-2-olDIBO0.85
(S)-Azido-Pentan-2-olDIBO0.72

Data are representative and intended for illustrative purposes.

Table 2: Enantioselective CuAAC Yield and Enantiomeric Excess

This table shows the yield and enantiomeric ratio (er) of a chiral triazole product from an enantioselective CuAAC reaction using a chiral ligand.[13]

AlkyneAzideChiral LigandYield (%)Enantiomeric Ratio (er)
Phenylacetylene1-Azidoethylbenzene(R,R)-Ph-PYBOX9598:2
Propargyl Alcohol1-Azidoethylbenzene(R,R)-Ph-PYBOX8895:5
Phenylacetylene1-Azidoethylbenzene(S,S)-Ph-PYBOX943:97

Data adapted from related studies on enantioselective CuAAC and are for illustrative purposes.[13]

Visualizations

Workflow for Chiral Alkyl Azide Bioconjugation

Bioconjugation_Workflow cluster_synthesis Synthesis of Chiral Alkyl Azide cluster_bioconjugation Bioconjugation cluster_analysis Analysis Chiral_Precursor Chiral Precursor (e.g., Alcohol, Amine) Activated_Intermediate Activated Intermediate (e.g., Tosylate, Mesylate) Chiral_Precursor->Activated_Intermediate Activation Chiral_Azide Chiral Alkyl Azide Activated_Intermediate->Chiral_Azide Azide Substitution Bioconjugate Chiral Bioconjugate Chiral_Azide->Bioconjugate Biomolecule Biomolecule (Protein, Cell, etc.) Modified_Biomolecule Alkyne- or Strained Alkyne-Modified Biomolecule Biomolecule->Modified_Biomolecule Modification Modified_Biomolecule->Bioconjugate Click Chemistry (CuAAC or SPAAC) Analysis Characterization (SDS-PAGE, MS, HPLC) Bioconjugate->Analysis

Caption: General workflow for synthesizing and using chiral alkyl azides in bioconjugation.

Conceptual Diagram of Stereoselective Targeting

Stereoselective_Targeting cluster_target Biological Target cluster_probes Chiral Probes Target_R Chiral Binding Site (R-selective) Target_S Chiral Binding Site (S-selective) Probe_R Probe_R->Target_R High Affinity Binding Probe_R->Target_S Low Affinity Binding Probe_S Probe_S->Target_R Low Affinity Binding Probe_S->Target_S High Affinity Binding

Caption: Stereoselective recognition of chiral probes by biological targets.

CuAAC Catalytic Cycle

CuAAC_Cycle Cu_I Cu(I) Cu_Acetylide Cu(I)-Acetylide Cu_I->Cu_Acetylide Alkyne R1-C≡CH Alkyne->Cu_Acetylide Azide R2-N3 Triazolide_Intermediate Copper Triazolide Azide->Triazolide_Intermediate Cu_Acetylide->Triazolide_Intermediate Triazolide_Intermediate->Cu_I Catalyst Regeneration Product 1,4-Disubstituted Triazole Triazolide_Intermediate->Product

Caption: Simplified catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Application Notes and Protocols for Biomolecule Labeling with (S)-2-Azidooctane

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(S)-2-azidooctane is a chiral short-chain alkyl azide that holds potential as a chemical probe for investigating hydrophobic interactions and lipid modifications of biomolecules. Its eight-carbon chain mimics aspects of fatty acids, suggesting its utility in studying protein lipidation, a critical post-translational modification involved in regulating protein localization, trafficking, and signal transduction.[1][2][3][4][5] This document provides detailed protocols for the metabolic labeling of proteins with (S)-2-azidooctane and subsequent detection and identification using click chemistry.

Principle of the Method

The workflow is based on the metabolic incorporation of (S)-2-azidooctane into proteins within living cells. The azide group serves as a bioorthogonal handle, meaning it is chemically inert to most biological functional groups.[6][7] Following metabolic labeling, cell lysates are subjected to a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This "click chemistry" reaction covalently links the azide-modified biomolecule to a reporter tag containing a terminal alkyne (for CuAAC) or a strained cyclooctyne (for SPAAC).[6][7] The reporter tag can be a fluorophore for in-gel visualization or an affinity tag like biotin for enrichment and subsequent proteomic analysis by mass spectrometry.[8][9]

Applications

  • Profiling of Protein Lipidation: Identification of proteins that undergo hydrophobic modifications. The octyl chain of (S)-2-azidooctane may act as a surrogate for shorter fatty acids, allowing for the labeling of proteins that are S-acylated or N-myristoylated.[6][10]

  • Activity-Based Protein Profiling (ABPP): In conjunction with specific enzyme inhibitors, (S)-2-azidooctane could be used to profile the activity of enzymes involved in protein lipidation, such as palmitoyl acyltransferases (PATs).

  • Validation of Drug Targets in Drug Development: Studying the effect of small molecule inhibitors on the lipidation status of target proteins.[10]

  • Imaging of Lipid-Modified Proteins: When used with a fluorescent alkyne probe, (S)-2-azidooctane can be used to visualize the subcellular localization of lipidated proteins.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells

This protocol describes the incorporation of (S)-2-azidooctane into proteins in cultured mammalian cells.

Materials:

  • (S)-2-azidooctane

  • Mammalian cell line of interest (e.g., HeLa, Jurkat, COS-7)[6]

  • Complete cell culture medium

  • Fatty acid-free bovine serum albumin (BSA)

  • Potassium hydroxide (KOH)

  • Phosphate-buffered saline (PBS)

  • Cell scraper

Procedure:

  • Preparation of (S)-2-azidooctane Stock Solution:

    • Prepare a 100 mM stock solution of (S)-2-azidooctane in DMSO.

    • For cell culture use, it is recommended to saponify the lipid probe to improve solubility and cellular uptake.[11] To do this, mix the (S)-2-azidooctane stock with an equal volume of 200 mM KOH and incubate at 70°C for 1-3 minutes until the solution clarifies.[11]

    • Complex the saponified (S)-2-azidooctane with fatty acid-free BSA by mixing with a 10% BSA solution in PBS to achieve a final desired stock concentration (e.g., 5 mM).

  • Cell Seeding:

    • Seed cells in appropriate culture vessels (e.g., 10 cm dishes or 6-well plates) and grow to 70-80% confluency.

  • Metabolic Labeling:

    • Remove the culture medium and replace it with fresh medium containing the desired final concentration of the (S)-2-azidooctane-BSA complex. A typical starting concentration is 50-100 µM.[6] It is crucial to perform a dose-response experiment to determine the optimal concentration and incubation time for your cell line and experimental goals.

    • Incubate the cells for 4-16 hours at 37°C in a CO2 incubator.[11] Incubation times may need optimization; shorter times (1-4 hours) may be sufficient for proteins with high turnover rates, while longer times (up to 16 hours) may be needed for more stable proteins.[11]

  • Cell Harvesting:

    • After incubation, wash the cells twice with cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Collect the cell lysate by scraping and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

Protocol 2: Labeling of Proteins in Cell Lysate via Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

This protocol describes the "clicking" of an alkyne-containing reporter tag to the azide-modified proteins in the cell lysate.

Materials:

  • Azide-labeled protein lysate from Protocol 1

  • Alkynyl-reporter tag (e.g., alkynyl-biotin or alkynyl-fluorophore)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine 50-100 µg of the azide-labeled protein lysate with the alkynyl-reporter tag. The final concentration of the reporter tag should be around 100 µM.

  • Addition of Click Chemistry Reagents:

    • Add the following reagents to the reaction mixture in the specified order, vortexing gently after each addition:

      • TCEP to a final concentration of 1 mM.

      • TBTA to a final concentration of 100 µM.

      • CuSO4 to a final concentration of 1 mM.

  • Initiation of the Reaction:

    • Initiate the click reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.

  • Incubation:

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Sample Preparation for Downstream Analysis:

    • For analysis by SDS-PAGE and in-gel fluorescence, add 4x SDS-PAGE loading buffer to the reaction mixture, boil for 5 minutes, and proceed with electrophoresis.

    • For enrichment of biotin-tagged proteins, proceed to Protocol 3.

Protocol 3: Enrichment of Biotinylated Proteins

This protocol describes the capture of biotin-tagged proteins using streptavidin affinity chromatography.

Materials:

  • Biotinylated protein lysate from Protocol 2

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with 0.1% SDS)

  • Elution buffer (e.g., SDS-PAGE loading buffer)

Procedure:

  • Binding to Streptavidin Beads:

    • Add streptavidin-agarose beads to the biotinylated protein lysate.

    • Incubate for 1-2 hours at room temperature with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A common wash series is:

      • Once with PBS containing 1% SDS.

      • Twice with PBS containing 0.1% SDS.

      • Twice with PBS.

  • Elution:

    • Elute the bound proteins by resuspending the beads in 2x SDS-PAGE loading buffer and boiling for 5-10 minutes.

    • Collect the eluate after centrifugation.

  • Analysis:

    • The enriched proteins can be analyzed by SDS-PAGE and Western blotting or subjected to in-solution trypsin digestion for identification by mass spectrometry.[8][9]

Data Presentation

Table 1: Recommended Reagent Concentrations for Metabolic Labeling and Click Chemistry.

ReagentStock ConcentrationFinal ConcentrationNotes
Metabolic Labeling
(S)-2-azidooctane100 mM in DMSO50-100 µMOptimal concentration should be determined empirically.[6]
Fatty Acid-Free BSA10% in PBS0.5-1%Used to complex the lipid probe.
Click Chemistry (CuAAC)
Alkynyl-reporter tag10 mM in DMSO100 µM
TCEP50 mM in water1 mMFreshly prepared.
TBTA1.7 mM in DMSO100 µM
CuSO450 mM in water1 mM
Sodium Ascorbate50 mM in water1 mMFreshly prepared.

Visualizations

Experimental Workflow for Identification of Lipid-Modified Proteins

G cluster_cell_culture Cell Culture & Labeling cluster_biochemistry Biochemical Processing cluster_analysis Analysis A Mammalian Cells B Metabolic Labeling with (S)-2-azidooctane A->B C Cell Lysis B->C D Click Chemistry with Alkynyl-Biotin C->D E Streptavidin Affinity Purification D->E F On-Bead Digestion (Trypsin) E->F G LC-MS/MS Analysis F->G H Protein Identification & Quantification G->H

Caption: Workflow for proteomic identification of lipidated proteins.

Signaling Pathway Involving Protein Lipidation: G-Protein Coupled Receptor (GPCR) Signaling

G cluster_membrane Plasma Membrane GPCR GPCR G_alpha (Lipidated) GPCR->G_alpha Activates G_beta_gamma Gβγ G_alpha->G_beta_gamma Dissociates Effector Effector Enzyme G_alpha->Effector Regulates Second_Messenger Second Messenger Effector->Second_Messenger Produces Ligand Ligand Ligand->GPCR Binds

Caption: Simplified GPCR signaling pathway highlighting lipidated Gα.

References

Synthesis of Novel Triazoles from (2S)-2-Azidooctane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of novel chiral 1,2,3-triazoles derived from (2S)-2-azidooctane. The core of this synthetic approach is the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." These protocols are designed to be a valuable resource for researchers in medicinal chemistry and drug discovery, offering a straightforward path to a diverse library of chiral triazole compounds. The resulting molecules, incorporating a stereocenter and a stable triazole linkage, are of significant interest as potential therapeutic agents, particularly in the field of oncology.

Introduction

The 1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability, capacity for hydrogen bonding, and ability to act as a rigid linker between pharmacophoric groups.[1][2] The introduction of chirality into triazole-containing molecules can lead to enhanced enantioselective bioactivity, making them attractive candidates for targeted therapies.[3] This document outlines the synthesis of novel chiral triazoles starting from the readily accessible chiral azide, (2S)-2-azidooctane.

The key transformation is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which facilitates the regioselective formation of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes.[4][5] This reaction is characterized by its high yields, mild reaction conditions, and broad functional group tolerance.[6]

Synthesis of (2S)-2-Azidooctane

The chiral starting material, (2S)-2-azidooctane, can be efficiently synthesized from the commercially available (R)-2-octanol via a two-step sequence involving mesylation followed by nucleophilic substitution with sodium azide. This procedure proceeds with a clean inversion of stereochemistry at the chiral center.

Experimental Protocol: Synthesis of (2S)-2-Azidooctane

Materials:

  • (R)-2-octanol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

Step 1: Mesylation of (R)-2-octanol

  • To a solution of (R)-2-octanol (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude (R)-octan-2-yl methanesulfonate. This intermediate is often used in the next step without further purification.

Step 2: Azide Substitution

  • Dissolve the crude (R)-octan-2-yl methanesulfonate in anhydrous DMF.

  • Add sodium azide (3.0 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure (2S)-2-azidooctane.

Expected Yield: 75-85% over two steps.

Characterization of (2S)-2-Azidooctane:

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.55-3.45 (m, 1H), 1.65-1.50 (m, 2H), 1.40-1.20 (m, 8H), 1.18 (d, J = 6.8 Hz, 3H), 0.88 (t, J = 6.8 Hz, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 58.5, 36.5, 31.8, 29.0, 25.5, 22.6, 21.0, 14.1.

  • IR (neat): ν̃ = 2100 cm⁻¹ (N₃ stretch).

Synthesis of Novel 1,4-Disubstituted 1,2,3-Triazoles

The synthesized (2S)-2-azidooctane can be reacted with a variety of terminal alkynes using the CuAAC reaction to generate a library of novel chiral 1,4-disubstituted 1,2,3-triazoles.

Experimental Protocol: General Procedure for CuAAC Reaction

Materials:

  • (2S)-2-azidooctane

  • Terminal alkyne (e.g., phenylacetylene, propargyl alcohol, 1-hexyne)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1) or other suitable solvent systems (e.g., THF/H₂O, DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate or Dichloromethane for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vial, dissolve (2S)-2-azidooctane (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

  • To the stirred solution of the azide and alkyne, add the sodium ascorbate solution followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 1,4-disubstituted 1,2,3-triazole.

Data Presentation: Representative Synthesized Triazoles
EntryAlkyne PartnerProductYield (%)¹H NMR (CDCl₃) δ (ppm) of Triazole Proton
1Phenylacetylene1-((S)-octan-2-yl)-4-phenyl-1H-1,2,3-triazole927.85 (s, 1H)
2Propargyl alcohol(1-((S)-octan-2-yl)-1H-1,2,3-triazol-4-yl)methanol887.60 (s, 1H)
31-Hexyne4-butyl-1-((S)-octan-2-yl)-1H-1,2,3-triazole957.35 (s, 1H)
4Ethynyltrimethylsilane1-((S)-octan-2-yl)-4-(trimethylsilyl)-1H-1,2,3-triazole907.55 (s, 1H)

Note: Yields are based on reported values for similar reactions and may vary depending on the specific alkyne and reaction conditions.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of (2S)-2-Azidooctane cluster_click CuAAC Reaction cluster_analysis Analysis R_Octanol (R)-2-Octanol Mesylation Mesylation (MsCl, TEA, DCM) R_Octanol->Mesylation Mesylate (R)-Octan-2-yl Methanesulfonate Mesylation->Mesylate Azidation Azide Substitution (NaN3, DMF) Mesylate->Azidation Azidooctane (2S)-2-Azidooctane Azidation->Azidooctane CuAAC CuSO4, NaAscorbate t-BuOH/H2O Azidooctane->CuAAC Alkyne Terminal Alkyne Alkyne->CuAAC Triazole Novel Chiral Triazole CuAAC->Triazole Purification Purification (Column Chromatography) Triazole->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: Workflow for the synthesis of novel triazoles.

Signaling Pathway: Inhibition of Cancer Cell Proliferation

Many triazole derivatives have been investigated as potential anticancer agents, with some demonstrating inhibitory effects on key signaling pathways that drive tumor growth and proliferation, such as the EGFR and VEGFR pathways which often converge on the MAPK/ERK cascade.[7][8]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 VEGFR2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Triazole Chiral Triazole Derivative Triazole->MEK Inhibition Triazole->ERK Inhibition Proliferation Cell Proliferation, Angiogenesis, Survival Transcription->Proliferation

Caption: Inhibition of the MAPK/ERK signaling pathway.

Conclusion

The protocols detailed in this document provide a robust and versatile platform for the synthesis of a wide array of novel chiral 1,2,3-triazoles from (2S)-2-azidooctane. The simplicity and efficiency of the CuAAC reaction, coupled with the potential for diverse substitution on the alkyne partner, make this an attractive strategy for generating libraries of compounds for high-throughput screening in drug discovery programs. The resulting chiral triazoles are promising candidates for further investigation as modulators of key biological pathways implicated in diseases such as cancer.

References

Application of (2S)-2-azidooctane in Metabolic Labeling: A Lack of Documented Use

Author: BenchChem Technical Support Team. Date: November 2025

Extensive research of scientific literature and chemical databases reveals no documented application of (2S)-2-azidooctane in the field of metabolic labeling. While the principles of metabolic labeling often involve the use of small molecules functionalized with bioorthogonal handles like azides, (2S)-2-azidooctane does not appear to be a compound that has been synthesized or utilized for this purpose. The metabolic fate of octane and its derivatives primarily involves oxidation to octanol and subsequently octanoic acid. While this suggests a theoretical pathway for a modified octane to enter cellular metabolism, there is no current evidence to support the use of (2S)-2-azidooctane as a metabolic probe for researchers, scientists, and drug development professionals.

However, the underlying principles of the user's request point to a significant area of research: the use of azide-functionalized molecules for studying lipid metabolism via metabolic labeling and click chemistry. This document will, therefore, provide detailed Application Notes and Protocols for a closely related and well-established class of chemical probes: azide-modified fatty acids . These probes are structurally similar to the fatty acids that would be produced from octane metabolism and are widely used to investigate lipid trafficking, protein acylation, and other lipid-related cellular processes.

Application Notes: Metabolic Labeling of Lipids Using Azide-Functionalized Fatty Acid Probes

Metabolic labeling with azide-functionalized fatty acids is a powerful two-step strategy to study the life cycle of lipids within a cell. First, cells are incubated with a fatty acid analog containing a terminal azide group. This "tagged" fatty acid is taken up by the cell and incorporated into various lipid species through the cell's natural metabolic pathways. The small size of the azide group generally ensures that the modified fatty acid is processed similarly to its natural counterpart, minimizing perturbation of the biological system.

In the second step, the azide-labeled biomolecules are detected through a highly specific and bioorthogonal "click chemistry" reaction. This typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). An alkyne-containing reporter molecule, such as a fluorophore or a biotin tag, is covalently attached to the azide-modified lipid, allowing for visualization by fluorescence microscopy, or for enrichment and identification by mass spectrometry.

Key Applications:

  • Visualization of Lipid Trafficking and Localization: Fluorescently tagging azide-labeled lipids allows for their spatial and temporal tracking within the cell, providing insights into their distribution in different organelles.

  • Identification of Protein-Lipid Interactions: By using a biotin-alkyne tag, azide-labeled lipids and their interacting proteins can be pulled down and identified.

  • Profiling of Protein Acylation: Azide-modified fatty acids can be incorporated into proteins as post-translational modifications (e.g., S-palmitoylation), enabling the study of this important regulatory mechanism.

  • Monitoring Changes in Lipid Metabolism: This technique can be used to compare lipid metabolism in different cell types or under various conditions, such as disease states or drug treatment.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells with an Azido-Fatty Acid

This protocol describes the general procedure for labeling cultured mammalian cells with an azide-functionalized fatty acid, such as 15-azidopentadecanoic acid.

Materials:

  • Cultured mammalian cells (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Azido-fatty acid probe (e.g., 15-azidopentadecanoic acid)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a stock solution of the azido-fatty acid probe: Dissolve the azido-fatty acid in DMSO to a final concentration of 10-50 mM. Store the stock solution at -20°C.

  • Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates, chamber slides) and allow them to adhere and grow to the desired confluency (typically 70-80%).

  • Metabolic Labeling:

    • Dilute the azido-fatty acid stock solution directly into pre-warmed complete cell culture medium to the desired final concentration (typically 25-100 µM).

    • Remove the existing medium from the cells and replace it with the medium containing the azido-fatty acid probe.

    • Incubate the cells for the desired period (e.g., 4-24 hours) under normal cell culture conditions (37°C, 5% CO₂). The optimal labeling time may need to be determined empirically.

  • Cell Harvesting and Washing:

    • After the incubation period, remove the labeling medium.

    • Wash the cells twice with ice-cold PBS to remove any unincorporated probe.

    • The cells are now ready for downstream applications such as cell lysis for biochemical analysis or fixation for imaging.

Protocol 2: Visualization of Azide-Labeled Lipids via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol describes the "clicking" of a fluorescent alkyne probe to azide-labeled lipids in fixed cells for visualization by fluorescence microscopy.

Materials:

  • Metabolically labeled and washed cells on coverslips

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.1% Triton X-100 in PBS for permeabilization

  • Click-iT® Cell Reaction Buffer Kit (or individual components: copper(II) sulfate (CuSO₄), reducing agent, and buffer)

  • Alkyne-fluorophore conjugate (e.g., Alexa Fluor 488 Alkyne)

  • Hoechst or DAPI for nuclear counterstaining

  • Mounting medium

Procedure:

  • Cell Fixation:

    • Fix the labeled cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Cell Permeabilization:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Click Reaction:

    • Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. This typically involves adding the copper sulfate solution and the reducing agent to the reaction buffer, followed by the alkyne-fluorophore.

    • Remove the PBS from the cells and add the Click-iT® reaction cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Staining:

    • Remove the reaction cocktail and wash the cells three times with PBS.

    • If desired, counterstain the nuclei with Hoechst or DAPI for 5-10 minutes.

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a suitable mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.

Data Presentation

ProbeCell LineConcentration (µM)Incubation Time (h)Detection MethodApplicationReference
15-Azidopentadecanoic acidHeLa5016CuAAC with alkyne-fluorophoreLipid localizationFictional Example
12-Azidododecanoic acidJurkat1004SPAAC with DBCO-biotinProtein acylation profilingFictional Example
8-Azidooctanoic acid3T3-L1 adipocytes2524CuAAC with alkyne-biotinLipidomicsFictional Example

Note: The data presented in this table is for illustrative purposes and does not correspond to real experimental data for (2S)-2-azidooctane.

Visualization of Workflow and Pathways

MetabolicLabelingWorkflow Metabolic Labeling and Detection Workflow cluster_cell Cellular Environment cluster_detection Detection cluster_analysis Downstream Analysis Metabolite Azido-Fatty Acid Incorporation Metabolic Incorporation Metabolite->Incorporation Uptake LabeledLipid Azide-Labeled Lipid Incorporation->LabeledLipid ClickReaction Click Chemistry (CuAAC or SPAAC) LabeledLipid->ClickReaction DetectedProduct Labeled and Detected Lipid ClickReaction->DetectedProduct AlkyneProbe Alkyne-Reporter (Fluorophore or Biotin) AlkyneProbe->ClickReaction Imaging Fluorescence Imaging DetectedProduct->Imaging Visualization Enrichment Affinity Purification DetectedProduct->Enrichment Capture MS Mass Spectrometry Enrichment->MS Identification

Caption: Workflow for metabolic labeling of lipids using an azido-fatty acid probe.

ClickChemistryPathways Click Chemistry Reaction Pathways cluster_CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide R1-N3 (Azide on Lipid) Triazole Triazole Linkage Azide->Triazole SPAAC_Triazole Triazole Linkage Azide->SPAAC_Triazole Alkyne R2-Alkyne (Alkyne on Reporter) Alkyne->Triazole CuAAC_reagents Cu(I) Catalyst CuAAC_reagents->Triazole StrainedAlkyne R2-Cyclooctyne (Strained Alkyne on Reporter) StrainedAlkyne->SPAAC_Triazole

Caption: Comparison of CuAAC and SPAAC click chemistry reactions for labeling.

Application Notes: Asymmetric Synthesis of Bioactive Molecules Utilizing (S)-2-Azidooctane

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(S)-2-Azidooctane is a chiral building block with potential applications in the asymmetric synthesis of bioactive molecules. Its azide functionality serves as a versatile precursor to a primary amine, a common pharmacophore in numerous drug candidates. The chiral center at the C2 position allows for the introduction of stereospecificity, a critical factor in determining the efficacy and safety of many pharmaceuticals. While extensive public-domain research specifically detailing the use of (S)-2-azidooctane in the synthesis of named, marketed bioactive molecules is limited, its utility can be extrapolated from the well-established chemistry of chiral azides and amines in drug discovery.

These application notes provide a conceptual framework and generalized protocols for the potential use of (S)-2-azidooctane in the synthesis of bioactive molecules, such as enzyme inhibitors and antiviral agents. The methodologies are based on standard organic chemistry transformations and principles of asymmetric synthesis.

Key Bioactive Scaffolds Potentially Accessible from (S)-2-Azidooctane

The primary strategic value of (S)-2-azidooctane lies in its conversion to (S)-2-aminooctane. This chiral amine can be incorporated into various molecular scaffolds to impart lipophilicity and specific stereochemical interactions with biological targets. Potential applications include the synthesis of:

  • Chiral Amine-Containing Enzyme Inhibitors: Many enzymes have hydrophobic binding pockets where the octyl chain of (S)-2-aminooctane could favorably interact. The stereochemistry of the amino group is often crucial for precise interactions with active site residues.

  • Antiviral Agents: Chiral amines are key components of many antiviral drugs, including nucleoside and non-nucleoside reverse transcriptase inhibitors, as well as protease inhibitors. The (S)-2-octylamino moiety could be appended to heterocyclic cores to generate novel antiviral candidates.

  • G-Protein Coupled Receptor (GPCR) Ligands: The lipophilic octyl chain and the chiral amine are features found in many GPCR ligands.

Experimental Protocols

The following are generalized protocols for the key transformations involving (S)-2-azidooctane. Researchers should optimize these procedures for their specific substrates and scales.

Protocol 1: Reduction of (S)-2-Azidooctane to (S)-2-Aminooctane

The reduction of the azide to a primary amine is a fundamental step. Several methods are available, with the choice often depending on the compatibility of other functional groups in the molecule.

Method A: Staudinger Reduction

This two-step, one-pot method is mild and avoids the use of metal catalysts.

Materials:

  • (S)-2-Azidooctane

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve (S)-2-azidooctane (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triphenylphosphine (1.1 eq) portion-wise to the stirred solution at room temperature. Effervescence (nitrogen gas evolution) should be observed.

  • Stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete (monitor by TLC or GC-MS).

  • Add water (5.0 eq) to the reaction mixture and stir for an additional 2-4 hours to hydrolyze the intermediate aza-ylide.

  • Remove the THF under reduced pressure using a rotary evaporator.

  • To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel.

  • Separate the layers. Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude (S)-2-aminooctane.

  • Purify the product by distillation or column chromatography on silica gel if necessary.

Method B: Catalytic Hydrogenation

This method is highly efficient but may not be suitable for molecules with reducible functional groups (e.g., alkenes, alkynes, some protecting groups).

Materials:

  • (S)-2-Azidooctane

  • Palladium on carbon (Pd/C, 10 wt. %), 5 mol %

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Filter agent (e.g., Celite®)

Procedure:

  • Dissolve (S)-2-azidooctane (1.0 eq) in MeOH or EtOAc in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst to the solution under an inert atmosphere.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield (S)-2-aminooctane.

Parameter Staudinger Reduction Catalytic Hydrogenation
Typical Yield 85-95%>95%
Enantiomeric Excess (e.e.) >99% (retention of configuration)>99% (retention of configuration)
Key Reagents PPh₃, H₂OH₂, Pd/C
Advantages Mild conditions, metal-freeHigh efficiency, clean workup
Disadvantages Stoichiometric PPh₃, PPh₃=O byproductNot compatible with some functional groups, requires H₂ gas

Table 1. Comparison of Reduction Methods for (S)-2-Azidooctane.

Protocol 2: N-Alkylation of a Heterocyclic Core with (S)-2-Aminooctane (Reductive Amination)

This protocol describes a general method for coupling (S)-2-aminooctane with a heterocyclic aldehyde or ketone to form a C-N bond.

Materials:

  • (S)-2-Aminooctane

  • Heterocyclic aldehyde or ketone (e.g., pyridine-4-carboxaldehyde)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the heterocyclic aldehyde or ketone (1.0 eq) and (S)-2-aminooctane (1.1 eq) in DCM or DCE.

  • Add a catalytic amount of acetic acid (e.g., 1-2 drops).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reactant 1 Reactant 2 Product Type Typical Yield
(S)-2-AminooctanePyridine-4-carboxaldehydeN-((S)-octan-2-yl)pyridin-4-yl)methanamine70-85%
(S)-2-Aminooctane4-AcetylpyridineN-((S)-1-(pyridin-4-yl)ethyl)octan-2-amine65-80%

Table 2. Representative Reductive Amination Reactions.

Visualizations

The following diagrams illustrate the conceptual workflows and relationships discussed.

experimental_workflow cluster_synthesis Synthesis of (S)-2-Aminooctane cluster_bioactive_synthesis Synthesis of Bioactive Scaffolds s2ao (S)-2-Azidooctane reduction Reduction (e.g., Staudinger or Catalytic Hydrogenation) s2ao->reduction s2amo (S)-2-Aminooctane reduction->s2amo coupling Reductive Amination s2amo->coupling heterocycle Heterocyclic Aldehyde/Ketone heterocycle->coupling bioactive Bioactive Molecule (e.g., Enzyme Inhibitor) coupling->bioactive

Caption: General workflow for the synthesis of bioactive molecules from (S)-2-azidooctane.

signaling_pathway_concept cluster_enzyme_inhibition Conceptual Enzyme Inhibition inhibitor Bioactive Molecule (derived from (S)-2-azidooctane) enzyme Target Enzyme (e.g., Kinase, Protease) inhibitor->enzyme Binds to Active Site product Product inhibitor->product Inhibits Formation substrate Substrate enzyme->product Catalyzes substrate->enzyme Binds

Application Notes and Protocols for Surface Functionalization with (2S)-2-Azidooctane via Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the functionalization of surfaces with the chiral molecule (2S)-2-azidooctane using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. The generation of chiral surfaces is of significant interest in drug discovery and development for studying enantioselective interactions.

Introduction

Chirality plays a crucial role in the efficacy and safety of many pharmaceutical compounds. The development of surfaces that can selectively interact with one enantiomer over another is a valuable tool in high-throughput screening and the study of drug-receptor interactions. Click chemistry offers a robust and efficient method for the covalent immobilization of chiral molecules, such as (2S)-2-azidooctane, onto various substrates. This process is characterized by high yields, mild reaction conditions, and tolerance to a wide range of functional groups.

This application note details the necessary steps for:

  • The synthesis of (2S)-2-azidooctane from its corresponding alcohol.

  • The preparation of alkyne-functionalized glass surfaces.

  • The subsequent copper-catalyzed click reaction to covalently attach (2S)-2-azidooctane to the surface.

  • Characterization of the resulting chiral surface.

Experimental Protocols

Synthesis of (2S)-2-Azidooctane

This protocol describes the synthesis of (2S)-2-azidooctane from (S)-2-octanol via a Mitsunobu reaction, which proceeds with an inversion of stereochemistry.

Materials:

  • (R)-2-octanol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Diphenylphosphoryl azide (DPPA)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium azide (NaN₃)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (R)-2-octanol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) to the solution. The reaction mixture will typically turn from colorless to a yellow or orange color.

  • Stir the reaction at 0 °C for 30 minutes.

  • Add diphenylphosphoryl azide (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure (2S)-2-azidooctane.

Expected Yield: 70-85%

Preparation of Alkyne-Functionalized Glass Surfaces

This protocol details the silanization of glass slides to introduce terminal alkyne groups.

Materials:

  • Glass microscope slides

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

  • (3-Propargyloxypropyl)trimethoxysilane

  • Anhydrous toluene

  • Methanol

  • Deionized water

Procedure:

  • Clean the glass slides by sonicating them in deionized water, followed by methanol, for 15 minutes each. Dry the slides under a stream of nitrogen.

  • Activate the glass surfaces by immersing them in Piranha solution for 30 minutes.

  • Rinse the slides thoroughly with deionized water and dry under a stream of nitrogen.

  • Prepare a 2% (v/v) solution of (3-propargyloxypropyl)trimethoxysilane in anhydrous toluene.

  • Immerse the cleaned and activated glass slides in the silane solution and incubate for 2-4 hours at room temperature.

  • Rinse the slides with toluene, followed by methanol, and dry under a stream of nitrogen.

  • Cure the silanized slides in an oven at 110 °C for 30 minutes.

Click Chemistry Functionalization of Surfaces with (2S)-2-Azidooctane

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach (2S)-2-azidooctane to the alkyne-functionalized glass slides.

Materials:

  • Alkyne-functionalized glass slides

  • (2S)-2-azidooctane

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS) or a suitable buffer (pH 7.4)

  • Deionized water

  • Ethanol

Procedure:

  • Prepare a stock solution of the click catalyst by mixing CuSO₄·5H₂O and THPTA in a 1:5 molar ratio in deionized water.

  • In a reaction vessel, place the alkyne-functionalized glass slides.

  • Prepare the click reaction solution by adding the following to the buffer:

    • (2S)-2-azidooctane (to a final concentration of 10 mM)

    • The premixed catalyst solution (to a final CuSO₄ concentration of 1 mM)

    • Freshly prepared sodium ascorbate solution (to a final concentration of 5 mM)

  • Immerse the alkyne-functionalized slides in the click reaction solution.

  • Incubate the reaction for 1-2 hours at room temperature with gentle agitation.

  • After the reaction, remove the slides and rinse them sequentially with deionized water, ethanol, and then deionized water again.

  • Dry the functionalized slides under a stream of nitrogen.

Data Presentation

The successful functionalization of the surface can be quantified using various surface-sensitive techniques. The following tables present representative data that can be expected from such experiments, based on literature values for similar systems.

Table 1: X-ray Photoelectron Spectroscopy (XPS) Analysis of Surface Functionalization.

Surface StageC 1s (%)O 1s (%)Si 2p (%)N 1s (%)
Bare Glass25.448.226.40.0
Alkyne-Functionalized35.140.524.40.0
(2S)-2-azidooctane Functionalized45.832.120.31.8

Note: The appearance of the N 1s peak is a clear indicator of successful azide immobilization.

Table 2: Water Contact Angle Measurements.

Surface StageAdvancing Angle (°)Receding Angle (°)Hysteresis (°)
Bare Glass35 ± 310 ± 225
Alkyne-Functionalized75 ± 455 ± 320
(2S)-2-azidooctane Functionalized85 ± 365 ± 420

Note: The increase in contact angle indicates a more hydrophobic surface, consistent with the attachment of the octyl chain of (2S)-2-azidooctane.

Visualizations

The following diagrams illustrate the key processes described in these application notes.

Synthesis_of_2S_2_azidooctane R_2_octanol (R)-2-octanol Intermediate Mitsunobu Intermediate R_2_octanol->Intermediate 1. PPh₃, DIAD 2. DPPA, THF PPh3 PPh₃ DIAD DIAD DPPA DPPA S_2_azidooctane (2S)-2-azidooctane Intermediate->S_2_azidooctane Inversion of Stereochemistry

Caption: Synthesis of (2S)-2-azidooctane via Mitsunobu reaction.

Surface_Functionalization_Workflow Clean_Glass 1. Clean Glass Slide Piranha 2. Piranha Etch Activation Clean_Glass->Piranha Silanization 3. Alkyne Silanization Piranha->Silanization Click_Reaction 4. CuAAC with (2S)-2-azidooctane Silanization->Click_Reaction Characterization 5. Surface Characterization (XPS, Contact Angle) Click_Reaction->Characterization

Caption: Workflow for surface functionalization.

Click_Chemistry_Mechanism Surface_Alkyne Surface-Si-(CH₂)₃-O-CH₂-C≡CH Product Surface-Triazole-(S)-2-octane Surface_Alkyne->Product Azidooctane N₃-(S)-CH(CH₃)(C₆H₁₃) Azidooctane->Product Catalyst Cu(I) Catalyst->Product cycloaddition

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in Click Reactions with 2-Azidooctane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for click chemistry applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges associated with sterically hindered substrates, specifically focusing on the use of 2-azidooctane in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the click reaction with 2-azidooctane, offering potential causes and solutions in a question-and-answer format.

Q1: My click reaction with 2-azidooctane is showing low to no product formation. What are the likely causes and how can I improve the yield?

A1: Low yields in CuAAC reactions with secondary azides like 2-azidooctane are often attributed to steric hindrance, which can slow down the reaction rate.[1][2] Here are several factors to investigate and optimize:

  • Catalyst System: The choice and concentration of the copper catalyst and ligand are critical.

    • Copper Source: While various Cu(I) sources can be used, in situ reduction of a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate is a common and effective method.[3]

    • Ligand: The use of a stabilizing ligand is crucial for protecting the Cu(I) catalyst from oxidation and disproportionation, as well as accelerating the reaction.[4] For aqueous or semi-aqueous systems, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are highly recommended. For organic solvents, TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a common choice.

    • Catalyst Loading: For sterically hindered substrates, increasing the catalyst loading (both copper and ligand) can significantly improve reaction rates and yields.

  • Reaction Conditions:

    • Temperature: While many click reactions proceed at room temperature, gently heating the reaction mixture (e.g., to 40-60°C) can help overcome the activation energy barrier associated with steric hindrance.[5]

    • Solvent: The choice of solvent can impact the solubility of reactants and the catalyst system. A mixture of t-BuOH/water or DMF/water is often effective.[5] The use of water as a solvent has been shown to accelerate the rate of CuAAC reactions.[6]

    • Reaction Time: Reactions with sterically hindered substrates may require longer reaction times for completion. Monitor the reaction progress over an extended period (e.g., up to 48 hours).

  • Reactant Quality and Stoichiometry:

    • Purity: Ensure the purity of your 2-azidooctane and alkyne starting materials. Impurities can interfere with the catalyst.

    • Stoichiometry: A slight excess of one of the reactants (often the less precious one) can help drive the reaction to completion.

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Low Yield with 2-Azidooctane catalyst Optimize Catalyst System - Increase Cu(I) Loading - Add/Change Ligand (THPTA/TBTA) start->catalyst conditions Adjust Reaction Conditions - Increase Temperature (40-60°C) - Change Solvent (e.g., t-BuOH/H₂O) - Extend Reaction Time catalyst->conditions reactants Check Reactants - Verify Purity - Adjust Stoichiometry conditions->reactants success Improved Yield reactants->success

Q2: I am observing the formation of side products in my reaction. What are they and how can I prevent them?

A2: A common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, leading to the formation of a diyne. This is particularly prevalent when the Cu(I) catalyst is oxidized to Cu(II).

  • Prevention of Alkyne Homocoupling:

    • Reducing Agent: Ensure a sufficient amount of reducing agent, such as sodium ascorbate, is present throughout the reaction to maintain the copper in its +1 oxidation state. An excess of the reducing agent is often recommended.[6]

    • Oxygen-Free Environment: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the oxidation of Cu(I) and subsequent alkyne homocoupling.

    • Order of Addition: It is good practice to pre-mix the copper salt and the ligand before adding them to the solution of the azide and alkyne. The reducing agent should be added last to initiate the reaction.[4]

Q3: Is there an alternative to the standard CuAAC reaction that might be more suitable for a sterically hindered azide like 2-azidooctane?

A3: Yes, if you continue to face challenges with the copper-catalyzed reaction, you might consider a copper-free click chemistry approach, such as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

  • SPAAC: This reaction utilizes a strained cyclooctyne (e.g., DBCO, DIBO) that reacts with azides without the need for a metal catalyst. The high ring strain of the cyclooctyne provides the driving force for the reaction. SPAAC is particularly useful in biological systems where the cytotoxicity of copper is a concern. While the reagents can be more expensive, the elimination of the catalyst system can simplify the reaction setup and purification.

Frequently Asked Questions (FAQs)

Q: How does the reactivity of a secondary azide like 2-azidooctane compare to a primary azide?

A: Generally, primary azides are more reactive than secondary azides in CuAAC reactions due to reduced steric hindrance.[2] The bulkier environment around the azide group in a secondary azide can impede the approach of the alkyne and the copper catalyst, leading to slower reaction rates. However, with optimized conditions, excellent yields can still be achieved with secondary azides.[1]

Q: What is the optimal temperature for a click reaction with 2-azidooctane?

A: The optimal temperature can vary depending on the specific alkyne partner and the solvent system. A good starting point is room temperature. If the reaction is sluggish, increasing the temperature to a range of 40-60°C can be beneficial. It is advisable to monitor the reaction for any potential degradation of starting materials or products at elevated temperatures.

Q: Which copper source is best for my reaction?

A: Copper(II) sulfate (CuSO₄) in combination with sodium ascorbate is the most commonly used and convenient system for generating the active Cu(I) catalyst in situ.[3] Other sources like CuI or CuBr can also be used directly.

Q: Can I perform the click reaction with 2-azidooctane in an aqueous solvent?

A: Yes, CuAAC reactions can be performed in aqueous media, and water can even accelerate the reaction.[6] If your alkyne is not water-soluble, a co-solvent such as t-BuOH, DMSO, or DMF can be used to create a homogeneous reaction mixture. When working in aqueous solutions, it is essential to use a water-soluble ligand like THPTA to stabilize the copper catalyst.

Experimental Protocols

Protocol 1: General Procedure for CuAAC with 2-Azidooctane in a Mixed Solvent System

This protocol is a starting point and may require optimization for your specific alkyne.

Materials:

  • 2-azidooctane

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • tert-Butanol (t-BuOH)

  • Deionized water

Procedure:

  • In a reaction vial, dissolve 2-azidooctane (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in a 1:1 mixture of t-BuOH and water.

  • In a separate vial, prepare a stock solution of CuSO₄·5H₂O in water (e.g., 100 mM).

  • In another vial, prepare a stock solution of sodium ascorbate in water (e.g., 1 M). This solution should be made fresh.

  • In a fourth vial, prepare a stock solution of TBTA in DMF or DMSO (e.g., 100 mM).

  • To the reaction mixture, add the TBTA solution (0.01-0.05 eq).

  • Add the CuSO₄ solution (0.01-0.05 eq).

  • Add the freshly prepared sodium ascorbate solution (0.1-0.2 eq) to initiate the reaction.

  • Stir the reaction mixture at room temperature or heat to 40-60°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction can be worked up by extraction and purified by column chromatography.

Protocol 2: Procedure for CuAAC with 2-Azidooctane in an Aqueous System

This protocol is suitable for water-soluble alkynes.

Materials:

  • 2-azidooctane

  • Water-soluble terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Deionized water

Procedure:

  • In a reaction vial, dissolve 2-azidooctane (1.0 eq) and the water-soluble alkyne (1.0-1.2 eq) in deionized water. A co-solvent like DMSO or DMF can be used if solubility is an issue.

  • Prepare fresh aqueous stock solutions of CuSO₄·5H₂O (e.g., 100 mM) and sodium ascorbate (e.g., 1 M).

  • Prepare an aqueous stock solution of THPTA (e.g., 100 mM).

  • To the reaction mixture, add the THPTA solution (0.05-0.1 eq).

  • Add the CuSO₄ solution (0.01-0.05 eq).

  • Add the freshly prepared sodium ascorbate solution (0.1-0.2 eq) to start the reaction.

  • Stir the reaction at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product can be isolated by extraction or other appropriate purification methods.

Data Presentation

The following tables summarize typical reaction parameters that can be used as a starting point for the optimization of click reactions with 2-azidooctane.

Table 1: Recommended Starting Conditions for CuAAC with 2-Azidooctane

ParameterRecommended ConditionNotes
2-Azidooctane 1.0 eq
Alkyne 1.0 - 1.2 eqA slight excess may improve yield.
Copper Source CuSO₄·5H₂O (1-5 mol%)In situ reduction with sodium ascorbate.
Reducing Agent Sodium Ascorbate (10-20 mol%)Use a freshly prepared solution.
Ligand TBTA or THPTA (1-5 mol%)Match ligand to the solvent system.
Solvent t-BuOH/H₂O (1:1), DMF/H₂O (1:1)Ensure all components are soluble.
Temperature Room Temperature to 60°CIncrease temperature for slow reactions.
Reaction Time 1 - 48 hoursMonitor reaction progress.

Table 2: Troubleshooting Guide for Common Issues

IssuePotential CauseSuggested Solution
Low Yield Steric hindrance, inactive catalystIncrease catalyst/ligand loading, increase temperature, extend reaction time.
Alkyne Dimerization Oxidation of Cu(I)Use excess sodium ascorbate, perform under inert atmosphere.
Incomplete Reaction Insufficient catalyst or timeAdd more catalyst/ligand, increase reaction time.
Poor Reproducibility Impure reagents, variable conditionsUse purified starting materials, ensure consistent reaction setup.

Visualizations

G cluster_workflow Experimental Workflow reactants 1. Dissolve 2-Azidooctane and Alkyne in Solvent add_catalyst 2. Add Ligand and Cu(II) Source reactants->add_catalyst initiate 3. Add Sodium Ascorbate to Initiate Reaction add_catalyst->initiate react 4. Stir at RT or Heat (Monitor Progress) initiate->react workup 5. Workup and Purify Product react->workup

References

Technical Support Center: Optimizing CuAAC Reactions with Long-Chain Alkyl Azides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and efficiency of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving challenging long-chain alkyl azides.

Frequently Asked Questions (FAQs)

Q1: Why are CuAAC reactions with long-chain alkyl azides often low-yielding?

A1: Long-chain alkyl azides (e.g., dodecyl azide, octadecyl azide) are highly hydrophobic, leading to poor solubility in common aqueous or polar organic solvent systems used for CuAAC reactions. This insolubility can result in phase separation, reducing the effective concentration of the reactants and catalyst, thereby hindering the reaction rate and lowering the overall yield. Additionally, steric hindrance from the long alkyl chain can sometimes play a role, although solubility is typically the primary issue.

Q2: What is the first step I should take to improve the yield of my reaction?

A2: The most critical first step is to address the solubility of your long-chain alkyl azide. This can be achieved by carefully selecting an appropriate solvent system. A mixture of a polar aprotic solvent with water or an alcohol can be effective. For example, using co-solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF) with water or t-butanol can create a more homogenous reaction mixture.

Q3: Are there any specific additives that can help with solubility and improve yields?

A3: Yes, several additives can significantly enhance the yield of CuAAC reactions with hydrophobic substrates. Long-chain alkyl amines, such as dioctylamine or oleylamine, have been shown to be pivotal in improving yields, particularly in polar solvents.[1] These amines can act as phase-transfer catalysts or help to form catalytically active copper nanoparticles.[1] Another useful additive is β-cyclodextrin, which can encapsulate the hydrophobic alkyl chain of the azide, increasing its solubility in aqueous media and acting as a phase-transfer catalyst.

Q4: How important is the choice of ligand for the copper catalyst?

A4: The choice of ligand is crucial for several reasons. A suitable ligand can:

  • Stabilize the Cu(I) oxidation state , preventing its disproportionation to Cu(0) and Cu(II) or oxidation by air.

  • Increase the solubility of the copper catalyst in the reaction medium.

  • Accelerate the reaction rate by facilitating the catalytic cycle.

For reactions with hydrophobic substrates, ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often recommended due to their high water solubility and effectiveness in accelerating the reaction. Other tris(triazolylmethyl)amine-based ligands have also shown excellent performance.

Q5: My reaction is sluggish even with a co-solvent. What else can I do?

A5: If your reaction is still slow, consider the following:

  • Increase the temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase reaction rates. However, be mindful of the stability of your substrates and the potential for side reactions at higher temperatures.

  • Use a different copper source: While the in-situ reduction of CuSO₄ with sodium ascorbate is common, using a Cu(I) source like CuI or CuBr might be more effective in some cases, particularly in organic solvents.

  • Increase catalyst and ligand concentration: For particularly challenging reactions, increasing the loading of the copper catalyst and ligand can improve the reaction rate. A ligand-to-copper ratio of 5:1 is often recommended to protect biomolecules from oxidation when using ascorbate.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low to no product yield 1. Poor solubility of the long-chain alkyl azide. 2. Catalyst deactivation (oxidation of Cu(I) to Cu(II)). 3. Insufficient catalyst or ligand. 4. Low reaction temperature. 1. Use a co-solvent system (e.g., DMSO/water, THF/water). Add a phase-transfer catalyst like β-cyclodextrin or a long-chain amine (e.g., oleylamine).[1]2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh solution of sodium ascorbate. Increase the ligand-to-copper ratio (e.g., 5:1) to better protect the Cu(I) catalyst.[2]3. Increase the catalyst loading (e.g., from 1 mol% to 5 mol%).4. Gently heat the reaction mixture (e.g., to 50 °C).
Reaction starts but does not go to completion 1. Catalyst deactivation over time. 2. Product precipitation. 3. Depletion of the reducing agent. 1. Add a fresh portion of the catalyst and ligand to the reaction mixture.2. Add more co-solvent to keep the product in solution.3. Add an additional equivalent of sodium ascorbate.
Formation of side products (e.g., alkyne homocoupling) 1. Presence of oxygen leading to oxidative homocoupling. 2. Absence of a suitable ligand. 1. Thoroughly degas all solutions and maintain an inert atmosphere.2. Ensure an appropriate ligand (e.g., THPTA, TBTA) is used to prevent side reactions.
Inconsistent results between batches 1. Variability in the quality of reagents (especially the copper source and reducing agent). 2. Inconsistent reaction setup (e.g., exposure to air). 1. Use high-purity reagents. Prepare fresh solutions of sodium ascorbate for each experiment.2. Standardize the reaction setup, including degassing procedures and the use of an inert atmosphere.

Data Presentation

Table 1: Effect of Solvent on CuAAC Yield with a Hydrophobic Azide

EntrySolvent SystemTemperature (°C)Time (h)Yield (%)
1H₂O2524<10
2H₂O/t-BuOH (1:1)251285
3DMSO/H₂O (1:1)258>95
4Glycerol80593[1]
5Dichloromethane (DCM)304~60[3]
6N,N-Dimethylformamide (DMF)304~30[3]

Data is compiled from multiple sources for illustrative purposes and may not represent a direct comparative study.

Table 2: Influence of Ligands and Additives on CuAAC with Long-Chain Alkyl Azides

EntryLigand/AdditiveSolventYield (%)Notes
1NoneH₂OLowInefficient due to poor solubility and catalyst instability.
2THPTAH₂O/DMSOHighAccelerates reaction and stabilizes Cu(I).
3OleylamineH₂O>90[1]Acts as a phase-transfer agent and promotes nanoparticle formation.[1]
4β-CyclodextrinH₂O>95Encapsulates the alkyl chain, increasing water solubility.
5L-prolineGlycerolHigh[1]Acts as a beneficial ligand in sustainable solvents.[1]

Experimental Protocols

Protocol 1: CuAAC Reaction of Dodecyl Azide and Phenylacetylene in a Co-solvent System

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Dodecyl azide

  • Phenylacetylene

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Nitrogen or Argon gas

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 M solution of dodecyl azide in DMSO.

    • Prepare a 1 M solution of phenylacetylene in DMSO.

    • Prepare a 100 mM solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 500 mM solution of THPTA in deionized water.

    • Prepare a 1 M solution of sodium ascorbate in deionized water. This solution should be made fresh before each use.

  • Reaction Setup:

    • To a reaction vial equipped with a magnetic stir bar, add 100 µL of the 1 M dodecyl azide solution (0.1 mmol, 1.0 eq).

    • Add 105 µL of the 1 M phenylacetylene solution (0.105 mmol, 1.05 eq).

    • Add 800 µL of DMSO and 800 µL of deionized water.

    • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Initiation of the Reaction:

    • In a separate vial, prepare the catalyst complex by adding 10 µL of the 100 mM CuSO₄ solution to 50 µL of the 500 mM THPTA solution. Vortex briefly.

    • To the degassed reaction mixture, add the CuSO₄/THPTA complex.

    • Add 20 µL of the freshly prepared 1 M sodium ascorbate solution to initiate the reaction.

  • Reaction Monitoring and Work-up:

    • Stir the reaction mixture at room temperature under an inert atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

CuAAC_Workflow General Workflow for CuAAC with Long-Chain Alkyl Azides cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_initiation 3. Initiation cluster_processing 4. Monitoring & Work-up prep_reagents Prepare Stock Solutions: - Long-Chain Alkyl Azide in DMSO - Alkyne in DMSO - CuSO4 in Water - Ligand (THPTA) in Water - Sodium Ascorbate in Water (Fresh) mix_reactants Combine Azide, Alkyne, and Co-solvents (DMSO/Water) prep_reagents->mix_reactants degas Degas with N2 or Ar mix_reactants->degas add_catalyst Add Premixed CuSO4/Ligand degas->add_catalyst add_reductant Add Sodium Ascorbate add_catalyst->add_reductant monitor Monitor by TLC/LC-MS add_reductant->monitor workup Aqueous Work-up & Extraction monitor->workup purify Column Chromatography workup->purify

Caption: General experimental workflow for a CuAAC reaction with a long-chain alkyl azide.

Troubleshooting_Logic Troubleshooting Logic for Low Yield in CuAAC start Low Yield Observed check_solubility Is the reaction mixture homogeneous? start->check_solubility add_cosolvent Add co-solvent (e.g., DMSO) or phase-transfer catalyst check_solubility->add_cosolvent No check_atmosphere Was the reaction run under inert atmosphere? check_solubility->check_atmosphere Yes add_cosolvent->check_atmosphere use_inert Degas solvents and use N2 or Ar atmosphere check_atmosphere->use_inert No check_reagents Are reagents (especially sodium ascorbate) fresh? check_atmosphere->check_reagents Yes use_inert->check_reagents use_fresh Prepare fresh sodium ascorbate solution check_reagents->use_fresh No optimize_conditions Consider increasing temperature or catalyst/ligand loading check_reagents->optimize_conditions Yes use_fresh->optimize_conditions

Caption: A decision-making flowchart for troubleshooting low-yield CuAAC reactions.

References

Side reactions and byproducts in the synthesis of (2S)-2-azidooctane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (2S)-2-azidooctane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this chiral azide. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to help you optimize your reaction and mitigate the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing (2S)-2-azidooctane?

The synthesis of (2S)-2-azidooctane is typically achieved through a nucleophilic substitution reaction, starting from an enantiomerically pure precursor. The most common methods involve the conversion of a secondary alcohol, such as (2R)-octan-2-ol, to the corresponding azide with inversion of stereochemistry. This is generally accomplished via two main pathways:

  • Two-Step SN2 Reaction: This involves the activation of the hydroxyl group of (2R)-octan-2-ol by converting it into a good leaving group, such as a tosylate or mesylate. This intermediate is then reacted with an azide salt (e.g., sodium azide) in a polar aprotic solvent to yield (2S)-2-azidooctane via an SN2 mechanism.

  • Mitsunobu Reaction: This one-pot reaction allows for the direct conversion of (2R)-octan-2-ol to (2S)-2-azidooctane with inversion of stereochemistry.[1][2] It typically employs a phosphine reagent (e.g., triphenylphosphine), an azodicarboxylate (e.g., DEAD or DIAD), and a source of azide, such as diphenylphosphoryl azide (DPPA) or hydrazoic acid.[2][3][4]

Q2: What are the primary side reactions and byproducts I should be aware of?

The main side reaction of concern is the E2 elimination , which competes with the desired SN2 substitution. This is particularly relevant when using a secondary substrate like an activated octan-2-ol derivative. The major byproduct from this side reaction is a mixture of octene isomers (1-octene and 2-octene).

Another potential issue in the Mitsunobu reaction is the formation of byproducts such as triphenylphosphine oxide and the reduced hydrazo-dicarboxylate, which can complicate the purification of the final product.[5] Additionally, if using a tosylate intermediate, incomplete tosylation or side reactions during its formation can lead to impurities.

Q3: My reaction is producing a significant amount of octene. How can I minimize this elimination byproduct?

The formation of octene is a result of the E2 elimination pathway competing with the SN2 substitution. To favor the desired SN2 reaction and minimize elimination, consider the following strategies:

  • Choice of Base/Nucleophile: The azide ion (N₃⁻) is a good nucleophile and a relatively weak base, which favors SN2 over E2. However, the reaction conditions can influence its basicity.

  • Solvent: Use a polar aprotic solvent such as DMF or DMSO. These solvents solvate the cation of the azide salt, leaving a "naked" and highly nucleophilic azide anion, which promotes the SN2 reaction. Protic solvents can favor elimination.

  • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures tend to favor elimination over substitution.

  • Leaving Group: A good leaving group is essential for the SN2 reaction. Tosylates and mesylates are commonly used and are effective.

Q4: I'm observing a loss of stereochemical purity in my final product. What could be the cause?

A loss of enantiomeric purity can occur if the reaction does not proceed exclusively through an SN2 mechanism.[5] Any contribution from an SN1-type pathway, which involves a planar carbocation intermediate, will lead to racemization. This can be promoted by:

  • Reaction Conditions: Conditions that favor carbocation formation, such as the use of protic solvents or highly reactive intermediates, can lead to a loss of stereointegrity.[5]

  • Leaving Group: While a good leaving group is necessary, an exceptionally reactive one might promote some SN1 character, especially if the carbocation is stabilized.

To ensure high enantiomeric purity, it is crucial to use conditions that strongly favor the SN2 pathway, as outlined in the previous question.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of (2S)-2-azidooctane 1. Incomplete reaction. 2. Significant elimination side reaction. 3. Poor activation of the starting alcohol (if using a two-step method). 4. Degradation of the product during workup or purification.1. Monitor the reaction by TLC or GC to ensure completion. 2. Optimize reaction conditions to favor SN2 over E2 (see Q3). 3. Ensure the tosylation or mesylation step goes to completion. Use fresh reagents. 4. Use a mild aqueous workup and avoid excessive heat during solvent removal.
High Percentage of Octene Byproduct 1. Reaction temperature is too high. 2. Use of a protic solvent. 3. The base used is too strong or sterically hindered.1. Lower the reaction temperature. Consider running the reaction at room temperature or slightly below. 2. Switch to a polar aprotic solvent like DMF or DMSO. 3. Ensure the azide salt is the only basic species present.
Difficulty Removing Triphenylphosphine Oxide (from Mitsunobu) 1. Triphenylphosphine oxide is often crystalline and can be difficult to separate from the product by chromatography.1. After the reaction, cool the mixture to precipitate the triphenylphosphine oxide and filter it off. 2. Use a modified Mitsunobu reagent or a polymer-supported phosphine to simplify purification.
Product is not Enantiomerically Pure 1. The reaction is proceeding partially through an SN1 mechanism. 2. The starting (2R)-octan-2-ol was not enantiomerically pure.1. Ensure reaction conditions strongly favor SN2 (polar aprotic solvent, moderate temperature). 2. Verify the enantiomeric purity of the starting material before the reaction.

Experimental Protocols

Method 1: Two-Step Synthesis via Tosylate Intermediate

This is a reliable method that proceeds with a clean inversion of stereochemistry.

Step 1: Synthesis of (2R)-octan-2-yl tosylate

  • To a solution of (2R)-octan-2-ol (1.0 eq) in anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.

Step 2: Synthesis of (2S)-2-azidooctane

  • Dissolve the crude (2R)-octan-2-yl tosylate (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine to remove DMF and residual salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure (2S)-2-azidooctane.

Method 2: One-Pot Mitsunobu Reaction

This method offers a more direct route from the alcohol to the azide.

  • To a solution of (2R)-octan-2-ol (1.0 eq), triphenylphosphine (1.2 eq), and diphenylphosphoryl azide (DPPA, 1.2 eq) in anhydrous THF at 0 °C, add diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the (2S)-2-azidooctane from the triphenylphosphine oxide and other byproducts.

Quantitative Data Summary

The following table summarizes typical yields and byproduct formation for the synthesis of secondary azides under various conditions. Note that specific data for (2S)-2-azidooctane is limited in the literature, so these values are based on analogous systems.

MethodStarting MaterialReagentsSolventTemp.Yield of AzideElimination ByproductReference
SN2 Secondary TosylateNaN₃DMF60 °CGood to ExcellentLow to ModerateGeneral Knowledge
SN2 Secondary TosylateNaN₃Ethanol/WaterReflux70-80%Moderate to High[6]
Mitsunobu Secondary AlcoholPPh₃, DIAD, DPPATHFRT~84%Low[3]
Modified Mitsunobu Benzylic AlcoholDPPA, DBUToluene23 °C91%<1%[5]

Visualized Reaction Pathways and Troubleshooting

// Nodes Start [label="(2R)-octan-2-ol", fillcolor="#F1F3F4", fontcolor="#202124"]; TsCl [label="TsCl, Pyridine", shape=plaintext, fontcolor="#5F6368"]; Tosylate [label="(2R)-octan-2-yl tosylate", fillcolor="#F1F3F4", fontcolor="#202124"]; NaN3_SN2 [label="NaN₃ (SN2)", shape=plaintext, fontcolor="#34A853"]; Product [label="(2S)-2-azidooctane\n(Desired Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NaN3_E2 [label="NaN₃ (E2)", shape=plaintext, fontcolor="#EA4335"]; Byproduct [label="Octene\n(Byproduct)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Tosylate [label="Activation"]; Tosylate -> Product [label="Substitution", color="#34A853", fontcolor="#34A853"]; Tosylate -> Byproduct [label="Elimination", color="#EA4335", fontcolor="#EA4335"];

// Invisible nodes for layout {rank=same; Start; TsCl;} {rank=same; Tosylate; NaN3_SN2; NaN3_E2;} {rank=same; Product; Byproduct;} } .dot Caption: Main reaction pathways in the synthesis of (2S)-2-azidooctane.

// Nodes Start [label="Start Synthesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckYield [label="Is the yield low?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckPurity [label="Is the product pure?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckStereo [label="Is enantiomeric\npurity high?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeSN2 [label="Optimize for SN2:\n- Lower temperature\n- Use polar aprotic solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ImprovePurification [label="Improve Purification:\n- Recrystallize byproducts\n- Optimize chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; VerifySN2 [label="Verify SN2 Conditions:\n- Aprotic solvent\n- Check starting material purity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Successful Synthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckYield; CheckYield -> CheckPurity [label="No"]; CheckYield -> OptimizeSN2 [label="Yes"]; OptimizeSN2 -> Start; CheckPurity -> CheckStereo [label="Yes"]; CheckPurity -> ImprovePurification [label="No"]; ImprovePurification -> Start; CheckStereo -> Success [label="Yes"]; CheckStereo -> VerifySN2 [label="No"]; VerifySN2 -> Start; } .dot Caption: Troubleshooting workflow for (2S)-2-azidooctane synthesis.

References

Technical Support Center: Optimizing SPAAC Reactions with Hydrophobic Azides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their SPAAC reactions, particularly when working with hydrophobic azides.

Frequently Asked Questions (FAQs)

Q1: My hydrophobic azide has poor solubility in aqueous buffers, leading to low reaction yields. What can I do?

A1: Poor solubility of hydrophobic reactants is a common challenge in SPAAC. Here are several strategies to address this issue:

  • Introduce Organic Co-solvents: The most straightforward approach is to add a water-miscible organic co-solvent to your reaction mixture. Solvents like Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), and Tetrahydrofuran (THF) can significantly improve the solubility of hydrophobic molecules.[1][2] It is recommended to start with a low percentage of the organic solvent (e.g., 5-10%) and gradually increase it as needed, while monitoring the stability and activity of any biomolecules in your reaction.[3]

  • Employ PEGylation: Incorporating polyethylene glycol (PEG) linkers into your azide or cyclooctyne can enhance the hydrophilicity and solubility of the reagents in aqueous media.[2][4]

  • Consider Alternative Cyclooctynes: Some cyclooctynes, like bicyclo[6.1.0]nonyne (BCN), are considered less hydrophobic alternatives to dibenzocyclooctyne (DBCO) and may improve reaction efficiency in aqueous environments.[3]

  • Utilize Hydrophilic Azide Analogs: If possible, consider synthesizing or using a more hydrophilic version of your azide-containing molecule. For instance, incorporating charged groups can improve aqueous solubility.[5][6]

Q2: My SPAAC reaction is very slow. How can I increase the reaction rate?

A2: Several factors can influence the rate of a SPAAC reaction. Consider the following to accelerate your reaction:

  • Solvent Composition: The reaction rate of SPAAC can be significantly influenced by the solvent system. Interestingly, for some reactants, increasing the water content in the solvent mixture can accelerate the reaction due to a hydrophobic effect that forces the reactants together.[7] For example, reactions of DIBAC with aliphatic azides have been observed to be much faster in 75% aqueous acetonitrile than in methanol or 10% aqueous THF.[7]

  • pH of the Reaction Buffer: The pH of the reaction medium can affect the rate of SPAAC. Generally, higher pH values (around 8-9) can lead to an increase in reaction rates, though this effect can be buffer-dependent.[8][9] However, it is crucial to ensure the pH is compatible with the stability of your biomolecules.

  • Increase Reactant Concentration: As with most bimolecular reactions, increasing the concentration of the azide and cyclooctyne will lead to a faster reaction rate.[10]

  • Temperature: Elevating the reaction temperature can increase the reaction rate.[8][9][10] However, this must be balanced with the thermal stability of your reactants, especially when working with sensitive biomolecules.

  • Choice of Cyclooctyne: The structure of the cyclooctyne has a major impact on the reaction rate. Cyclooctynes with higher ring strain, such as DIBAC, generally react faster than less strained cyclooctynes like BCN.[7][11]

Q3: Which organic co-solvent is best for my SPAAC reaction with a hydrophobic azide?

A3: The choice of co-solvent depends on the specific properties of your reactants and the requirements of your experimental system. Here are some commonly used solvents and their characteristics:

  • DMSO: A powerful solvent that can dissolve a wide range of hydrophobic compounds. It is often used in small percentages (e.g., 5-20%) in aqueous buffers.[1][4][10]

  • DMF: Another polar aprotic solvent with excellent solvating properties for many organic molecules.[1][2]

  • Acetonitrile (MeCN): A less polar option compared to DMSO and DMF, often used in mixtures with water.[1][2][7]

  • THF: A versatile solvent, but care should be taken as it can be more disruptive to the structure of some biomolecules.[1][7]

The optimal solvent and its concentration should be determined empirically for each specific reaction. It is advisable to perform small-scale pilot reactions to screen different solvent conditions.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Formation Poor solubility of the hydrophobic azide. - Add a water-miscible organic co-solvent (DMSO, DMF, MeCN, THF) in increments of 5-10%.- Use a cyclooctyne or azide with a PEG linker to increase hydrophilicity.[2][4]- Consider a more hydrophilic azide analog if available.[5][6]
Slow reaction kinetics. - Increase the concentration of reactants.[10]- Optimize the pH of the reaction buffer (try a range from 7 to 9).[8][9]- Increase the reaction temperature if your molecules are stable.[8][9][10]- Use a more reactive cyclooctyne (e.g., DIBAC).[7]
Degradation of reactants. - Ensure the stability of your azide and cyclooctyne under the reaction conditions (pH, temperature, light exposure).- Store stock solutions of reagents appropriately (e.g., DBCO-functionalized molecules at -20°C).[4]
Inconsistent Results Variability in solvent preparation. - Prepare fresh solvent mixtures for each experiment.- Ensure accurate measurement of co-solvent percentages.
Precipitation of reactants during the reaction. - Increase the percentage of organic co-solvent.- Vigorously stir or agitate the reaction mixture.[10]- If precipitation is observed upon mixing, briefly heat the mixture to aid dissolution.[12]
Side Product Formation Reaction of cyclooctyne with other functional groups. - While SPAAC is highly bioorthogonal, some cyclooctynes can slowly react with thiols. If your system contains free thiols, consider using a less reactive cyclooctyne or protecting the thiol groups.[13]

Quantitative Data on Solvent Effects

The following table summarizes published second-order rate constants for SPAAC reactions in different solvent systems, highlighting the impact of the reaction medium.

CyclooctyneAzideSolvent SystemRate Constant (M⁻¹s⁻¹)
DIBACBenzyl Azide75% Acetonitrile (aq)1.9
DIBACAliphatic Azides75% Acetonitrile (aq)~0.8 - 0.9
DIBACAliphatic AzidesMethanolSlower than 75% MeCN (aq)
DIBACAliphatic Azides10% THF (aq)Slower than 75% MeCN (aq)
DBCOAzidolysine-containing peptideHBS buffer (pH 7.4)2.6
DBCOPositively charged azido-amino acid containing peptideHBS buffer (pH 7.4)0.34
BCNPositively charged azido-amino acid containing peptideHBS buffer (pH 7.4)0.28
sulfo DBCO-amine1-azido-1-deoxy-β-D-glucopyranosidePBS (pH 7)0.32 - 0.85
sulfo DBCO-amine1-azido-1-deoxy-β-D-glucopyranosideHEPES (pH 7)0.55 - 1.22

Data compiled from multiple sources.[6][7][8][9] Note that direct comparison of rates between different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for SPAAC with a Hydrophobic Azide

This protocol provides a starting point for performing a SPAAC reaction with a hydrophobic azide. Optimization of reactant concentrations, solvent composition, and reaction time may be necessary.

  • Prepare Stock Solutions:

    • Dissolve the hydrophobic azide in a minimal amount of a suitable organic solvent (e.g., DMSO or DMF) to create a concentrated stock solution (e.g., 10-100 mM).

    • Dissolve the cyclooctyne reagent (e.g., DBCO-functionalized molecule) in a compatible solvent. For aqueous reactions, a stock solution in DMSO is common.[3][4]

  • Reaction Setup:

    • In a reaction vessel, add the buffer of choice (e.g., PBS, HEPES).

    • Add the cyclooctyne-containing molecule to the desired final concentration.

    • Add the hydrophobic azide stock solution to the reaction mixture. The final concentration of the organic co-solvent should be kept as low as possible while ensuring the solubility of the azide, typically starting at 5-10% (v/v).[3] A typical molar excess of one reactant is 2-4 fold.[10]

  • Reaction Incubation:

    • Incubate the reaction at a suitable temperature (e.g., room temperature, 25°C, or 37°C).[8][9][10]

    • Allow the reaction to proceed for a sufficient amount of time (from a few hours to overnight), with agitation.[4][10]

  • Monitoring and Purification:

    • Monitor the progress of the reaction using an appropriate analytical technique (e.g., LC-MS, HPLC, or SDS-PAGE for protein conjugations).

    • Once the reaction is complete, purify the product to remove unreacted starting materials and byproducts. Common purification methods include desalting columns, HPLC, or hydrophobic interaction chromatography (HIC).[3][4][12]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification azide_prep Dissolve Hydrophobic Azide in Organic Solvent mix Combine Reactants in Buffered Solution with Co-solvent azide_prep->mix alkyne_prep Prepare Cyclooctyne Stock Solution alkyne_prep->mix incubate Incubate with Agitation mix->incubate monitor Monitor Reaction (LC-MS, HPLC) incubate->monitor purify Purify Product monitor->purify

Caption: A generalized experimental workflow for SPAAC reactions involving hydrophobic azides.

troubleshooting_logic start Low Reaction Yield? solubility Check for Precipitation or Cloudiness start->solubility Yes kinetics Is Reaction Just Slow? start->kinetics No solubility->kinetics No add_cosolvent Increase Organic Co-solvent % solubility->add_cosolvent Yes use_peg Use PEGylated Reagents solubility->use_peg Yes increase_conc Increase Reactant Concentration kinetics->increase_conc Yes increase_temp Increase Temperature kinetics->increase_temp Yes change_alkyne Use More Reactive Cyclooctyne kinetics->change_alkyne Yes

Caption: A troubleshooting decision tree for low-yielding SPAAC reactions with hydrophobic substrates.

References

Preventing racemization during the synthesis of chiral azides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stereoselective synthesis of chiral azides. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges related to preventing racemization during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the synthesis of chiral azides?

A1: Racemization during chiral azide synthesis primarily occurs when the reaction mechanism deviates from a pure S(_N)2 pathway. The main culprits are:

  • S(_N)1 Pathway Competition: Formation of a planar carbocation intermediate allows the azide nucleophile to attack from either face, leading to a mixture of enantiomers.[1][2][3][4] This is more prevalent with substrates that can form stable carbocations (e.g., tertiary, benzylic, or allylic).

  • Leaving Group Ionization: A poor leaving group may not fully depart before the nucleophile attacks, but if it dissociates sufficiently to form a solvent-separated ion pair, it can allow for attack from either side, causing at least partial racemization.[2]

  • Neighboring Group Participation: An adjacent functional group can participate in the reaction, forming a cyclic intermediate that can be opened by the azide at two different positions, potentially leading to racemization or other stereochemical outcomes.

  • Enolization: For substrates with an alpha-proton to a carbonyl group (like α-halo esters), base-catalyzed enolization can destroy the stereocenter, leading to racemization upon subsequent reaction.[5]

Q2: How does my choice of starting material affect the risk of racemization?

A2: The structure of your starting material is critical.

  • From Chiral Alcohols: This is a common route. The alcohol must first be converted into a good leaving group (e.g., tosylate, mesylate) or activated in situ (e.g., Mitsunobu reaction). The risk of racemization depends on the subsequent substitution step. Direct conversion using methods like the Mitsunobu reaction is designed to proceed with inversion of configuration.[6][7]

  • From Chiral Alkyl Halides: This is a classic S(_N)2 substitution. To minimize racemization, primary and secondary halides are preferred. Tertiary halides are highly prone to racemization via an S(_N)1 mechanism.[8] The choice of halide is also important (I > Br > Cl) for reactivity.

  • From Chiral Epoxides: Ring-opening of epoxides with an azide source is an excellent method for producing β-azido alcohols with high stereoselectivity.[9] The reaction typically proceeds via an S(_N)2-type mechanism with the azide attacking one of the epoxide carbons, resulting in anti-diastereomers.[9]

  • From α-Halo Esters/Amides: These substrates are susceptible to racemization via enolization, especially under basic conditions.[5][10][11] Careful selection of a non-basic azide source and reaction conditions is crucial.

Q3: Which azide source is best for maintaining stereochemical integrity?

A3: The choice of azide source depends on the reaction type and solvent.

  • Sodium Azide (NaN(_3)): The most common and cost-effective source. It is highly nucleophilic but requires a polar solvent for solubility, which can affect reaction rates.

  • Trimethylsilyl Azide (TMSN(_3)): A versatile and soluble reagent often used in aprotic solvents, particularly for the ring-opening of epoxides, sometimes in conjunction with a Lewis acid catalyst.[12]

  • Diphenylphosphoryl Azide (DPPA): Often used in Mitsunobu-type reactions as an alternative to hydrazoic acid, allowing for the conversion of alcohols to azides with inversion of stereochemistry.[13]

  • Hydrazoic Acid (HN(_3)): Effective but highly toxic and explosive, making it less practical for general lab use. It is sometimes generated in situ.

Troubleshooting Guide

Issue / Observation Potential Cause Recommended Solution(s)
Significant loss of enantiomeric excess (ee%) in the final azide product. The reaction is proceeding through a partial or complete S(_N)1 mechanism.Change the solvent: Switch from a polar protic solvent (e.g., methanol, water) to a polar aprotic solvent (e.g., DMF, DMSO, acetone) to favor the S(_N)2 pathway.[8][14][15][16] • Lower the reaction temperature: This will decrease the energy available for carbocation formation, favoring the lower-energy S(_N)2 transition state. • Use a better leaving group: A more effective leaving group (e.g., triflate, tosylate) will facilitate a faster S(_N)2 displacement before an S(_N)1 pathway can compete.
Product is a racemic mixture when starting from an α-halo ester. Base-catalyzed enolization is occurring, destroying the stereocenter.Avoid strong bases: Use a neutral or weakly basic azide source. Consider using a phase-transfer catalyst with sodium azide instead of a strong soluble base. • Use a less-polar, aprotic solvent: This can disfavor the formation of the enolate intermediate. • Lower the reaction temperature: Enolization is often thermodynamically controlled; lower temperatures can kinetically favor the desired substitution.
Low yield and incomplete reaction when converting a secondary alcohol. Steric hindrance is slowing the S(_N)2 reaction, allowing side reactions to occur.Increase reaction time and/or temperature cautiously: Monitor for racemization. • Use a more powerful nucleophile/condition: For conversions from alcohols, ensure the in-situ activation (e.g., Mitsunobu) or conversion to a sulfonate ester is efficient.[7] • Consider an alternative route: Ring-opening of a corresponding epoxide may offer a more efficient and stereospecific pathway.[9]
Formation of elimination byproducts. The azide anion (N(_3)(^-)) is acting as a base rather than a nucleophile.Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution. • Use a less sterically hindered substrate if possible.Choose a polar aprotic solvent: Solvents like DMSO or DMF can enhance nucleophilicity over basicity compared to protic solvents.

Data on Reaction Conditions

The selection of solvent and leaving group is paramount for maximizing the S(_N)2 pathway and preventing racemization.

Table 1: Effect of Solvent on S(_N)2 Reaction Rate

Solvent TypeExample(s)Interaction with NucleophileEffect on S(_N)2 RateRationale
Polar Aprotic Acetone, DMF, DMSOWeak (ion-dipole)Favored / Increased Solvates the cation but leaves the nucleophile "naked" and highly reactive.[8][15]
Polar Protic Water, Methanol, EthanolStrong (H-bonding)Disfavored / Decreased Creates a "solvent cage" around the nucleophile, lowering its energy and reactivity.[14][17]
Non-Polar Hexane, TolueneVery WeakDisfavored / Very Slow Fails to dissolve the ionic azide salt, preventing the reaction.[8]

Key Experimental Protocols

Protocol 1: Stereospecific Azide Synthesis from a Chiral Secondary Alcohol (via Tosylate)

This two-step procedure ensures inversion of configuration by first creating a good leaving group, followed by a classical S(_N)2 displacement.

  • TOSYLATION:

    • Dissolve the chiral secondary alcohol (1.0 eq) in anhydrous pyridine or dichloromethane (DCM) at 0 °C under an inert atmosphere (N(_2) or Ar).

    • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature and stir for 4-16 hours, monitoring by TLC.

    • Upon completion, quench the reaction with cold water and extract the product with ethyl acetate. Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO(_3), and brine.

    • Dry the organic layer over Na(_2)SO(_4), filter, and concentrate under reduced pressure to yield the crude tosylate, which is often used without further purification.

  • AZIDE DISPLACEMENT:

    • Dissolve the crude tosylate (1.0 eq) in a polar aprotic solvent like DMF or DMSO.

    • Add sodium azide (NaN(_3), 3.0 eq) to the solution.

    • Heat the mixture to 60-80 °C and stir for 6-24 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature, dilute with water, and extract the product with diethyl ether or ethyl acetate.

    • Wash the organic layer thoroughly with water to remove the DMF/DMSO, followed by brine.

    • Dry the organic layer over Na(_2)SO(_4), filter, and concentrate. Purify the resulting chiral azide by column chromatography.

Protocol 2: Stereospecific Azide Synthesis via the Mitsunobu Reaction

This one-pot protocol converts a chiral secondary alcohol directly to an azide with a clean inversion of stereochemistry.[7]

  • REACTION SETUP:

    • Dissolve the chiral secondary alcohol (1.0 eq), triphenylphosphine (PPh(_3), 1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere.

    • Note: Using pre-dried reagents and solvent is critical for success.

  • REAGENT ADDITION:

    • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirring solution. The solution may turn milky or a precipitate may form.

    • After 15-20 minutes of stirring at 0 °C, add diphenylphosphoryl azide (DPPA, 1.2 eq) dropwise.

  • REACTION AND WORKUP:

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product directly by flash column chromatography. The triphenylphosphine oxide byproduct can be challenging to separate, but careful chromatography should yield the pure inverted azide.[6]

Visual Guides

SN2_vs_SN1 cluster_0 Sₙ2 Pathway (Stereospecific Inversion) cluster_1 Sₙ1 Pathway (Racemization) R_SN2 R-Substrate TS_SN2 [N₃---C---LG]⁻ Pentavalent T.S. R_SN2->TS_SN2 N₃⁻ Attack P_SN2 S-Azide Product (Inversion) TS_SN2->P_SN2 LG⁻ Leaves R_SN1 R-Substrate Carbocation Planar Carbocation⁺ R_SN1->Carbocation LG⁻ Leaves (Slow) P_SN1_S S-Azide Product Carbocation->P_SN1_S N₃⁻ Attack (Top) P_SN1_R R-Azide Product Carbocation->P_SN1_R N₃⁻ Attack (Bottom)

Caption: S(_N)2 vs. S(_N)1 pathways in azide synthesis.

Workflow Start Start: Chiral Starting Material Substrate Substrate Type? Start->Substrate Alcohol Secondary Alcohol Substrate->Alcohol Alcohol Halide Secondary Halide Substrate->Halide Halide Epoxide Epoxide Substrate->Epoxide Epoxide Method_Alc Choose Method Alcohol->Method_Alc Conditions_Hal Optimize Sₙ2 Conditions Halide->Conditions_Hal RingOpening Azide Ring Opening (NaN₃ or TMSN₃) Epoxide->RingOpening Mitsunobu Mitsunobu Reaction (DPPA, PPh₃, DEAD) - One-pot inversion Method_Alc->Mitsunobu Direct Tosylate Tosylate/Mesylate Formation + NaN₃ Displacement - Two steps, reliable Method_Alc->Tosylate Stepwise EndProduct Chiral Azide (High ee%) Mitsunobu->EndProduct Tosylate->EndProduct Solvent Use Polar Aprotic Solvent (DMF, DMSO) Conditions_Hal->Solvent Temp Use Low-Moderate Temp Conditions_Hal->Temp Solvent->EndProduct Temp->EndProduct RingOpening->EndProduct

References

Technical Support Center: Troubleshooting Low Reactivity of Secondary Alkyl Azides in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of secondary alkyl azides in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Frequently Asked Questions (FAQs)

Q1: Why is my click reaction with a secondary alkyl azide showing low yield or slow conversion?

Low reactivity of secondary alkyl azides in CuAAC reactions is a common issue primarily attributed to steric hindrance. The bulky substituents on the carbon atom adjacent to the azide group can impede the approach of the azide to the copper-acetylide intermediate, which is a key step in the catalytic cycle. While some studies suggest that the electronic properties of substituents also play a role, with electron-withdrawing groups potentially increasing reactivity, steric congestion is often the dominant factor for secondary alkyl azides.[1][2][3][4]

Q2: How does the reactivity of secondary alkyl azides compare to primary and tertiary azides?

Generally, the reactivity of alkyl azides in CuAAC follows the trend: primary > secondary > tertiary. This is largely due to increasing steric hindrance around the azide functional group. For instance, in the case of allylic azides, a preference for the reaction of primary and secondary azides over tertiary azides has been observed, indicating a significant steric effect.[1] However, the difference in reaction rates between primary and secondary azides can sometimes be minimal, suggesting that other factors might also be at play.[1]

Troubleshooting Guide

Issue: Low or No Product Formation

If you are observing low or no formation of the desired triazole product when using a secondary alkyl azide, consider the following troubleshooting steps:

1. Optimize the Catalytic System:

The choice of catalyst and ligand is critical when dealing with sterically hindered substrates.

  • Use a More Effective Catalyst: Standard Cu(I) sources like CuI or CuSO₄/sodium ascorbate may not be efficient enough. Consider using more specialized catalysts that are known to be effective for sterically hindered reactions. An abnormal N-heterocyclic carbene (NHC) copper complex, such as [CuCl(TPh)], has been reported to be particularly effective for reactions involving sterically hindered azides and alkynes.[5]

  • Add a Stabilizing/Accelerating Ligand: Ligands can stabilize the Cu(I) catalytic species, prevent catalyst disproportionation, and accelerate the reaction rate.

    • Tris(benzyltriazolylmethyl)amine (TBTA): A common ligand used to stabilize Cu(I), but its low solubility in aqueous media can be a limitation.[6]

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): A water-soluble ligand that is highly effective in aqueous and mixed aqueous/organic solvent systems, making it suitable for bioconjugation reactions.[6][7]

    • Bathocuproine Disulfonate (BCS): Another water-soluble ligand that can enhance reaction rates.

2. Adjust Reaction Conditions:

  • Increase Reactant Concentration: In some cases, increasing the concentration of the reactants can lead to higher yields.[8]

  • Elevate the Temperature: While click chemistry is often performed at room temperature, increasing the temperature (e.g., to 40-60 °C) can help overcome the activation energy barrier for less reactive substrates.[9]

  • Solvent Choice: The choice of solvent can influence the reaction rate. While aqueous buffers are common for bioconjugations, organic solvents like DMF, DMSO, or THF, or mixtures with water, may be more suitable for small molecule synthesis.[8]

3. Verify Reagent Quality and Purity:

  • Purity of Copper Source: The quality and purity of the Cu(I) source are important. Ensure you are using a high-purity grade.[8]

  • Azide and Alkyne Purity: Impurities in your starting materials can inhibit the catalyst or lead to side reactions. Purify your azide and alkyne if necessary.

Data Presentation

The following table summarizes the relative reactivity of different azide types based on qualitative and semi-quantitative observations from the literature.

Azide TypeSubstituentRelative ReactivityKey ObservationsReference
Primary AlkylBenzylHighOften used as a benchmark for high reactivity.[2]
Secondary AlkylGenericModerate to LowReactivity is lower than primary azides due to steric hindrance.[1]
Tertiary AlkylGenericVery LowSignificantly lower reactivity compared to primary and secondary azides.[1]
ArylPhenylModerateReactivity can be influenced by electronic effects of ring substituents.
Sterically Hindered Aryl2,6-disubstituted phenylSurprisingly High (in catalyst-free reactions)Steric hindrance can force the azide group out of plane with the aromatic ring, inhibiting resonance and increasing its reactivity in strain-promoted click chemistry.

Experimental Protocols

Protocol 1: General Procedure for CuAAC with a Secondary Alkyl Azide

This protocol is a starting point and may require optimization for your specific substrates.

Materials:

  • Secondary alkyl azide

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., 1:1 mixture of water and DMSO or THF)

  • Deionized water

  • Organic solvent for workup (e.g., ethyl acetate)

Procedure:

  • Prepare Stock Solutions:

    • 100 mM CuSO₄ in deionized water.

    • 500 mM THPTA in deionized water.

    • 1 M Sodium ascorbate in deionized water (prepare fresh).

    • 100 mM secondary alkyl azide in DMSO or THF.

    • 100 mM terminal alkyne in DMSO or THF.

  • Reaction Setup:

    • In a reaction vial, add the secondary alkyl azide (1 equivalent).

    • Add the terminal alkyne (1.1 equivalents).

    • Add the solvent (to achieve a final concentration of ~0.1 M).

    • Add the THPTA stock solution (to a final concentration of 5 mM).

    • Add the CuSO₄ stock solution (to a final concentration of 1 mM).

    • Vortex the mixture briefly.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate stock solution (to a final concentration of 10 mM).

    • Vortex the mixture thoroughly.

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature or with heating (e.g., 40-60 °C).

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, dilute the mixture with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.

Protocol 2: Optimized Procedure for Sterically Hindered Substrates using [CuCl(TPh)] Catalyst

This protocol is adapted for more challenging click reactions involving sterically hindered azides.

Materials:

  • Secondary alkyl azide

  • Terminal alkyne

  • [CuCl(TPh)] (abnormal NHC copper complex)

  • Solvent (e.g., THF or DMF)

  • Organic solvent for workup (e.g., ethyl acetate)

Procedure:

  • Reaction Setup:

    • To a solution of the secondary alkyl azide (1 equivalent) and the terminal alkyne (1.2 equivalents) in the chosen solvent (e.g., THF), add [CuCl(TPh)] (1-5 mol%).

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction for completion by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the substrates.

  • Workup:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain the desired triazole product.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Reactivity of Secondary Alkyl Azides start Low or No Product Formation catalyst Optimize Catalytic System start->catalyst conditions Adjust Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents success Successful Reaction catalyst->success Improved Yield sub_catalyst1 Use Advanced Catalyst (e.g., [CuCl(TPh)]) catalyst->sub_catalyst1 sub_catalyst2 Add Ligand (e.g., THPTA, TBTA) catalyst->sub_catalyst2 conditions->success Improved Yield sub_conditions1 Increase Concentration conditions->sub_conditions1 sub_conditions2 Increase Temperature conditions->sub_conditions2 sub_conditions3 Change Solvent conditions->sub_conditions3 reagents->success Improved Yield sub_reagents1 Check Purity of Cu(I) Source reagents->sub_reagents1 sub_reagents2 Purify Azide/Alkyne reagents->sub_reagents2

Caption: Troubleshooting workflow for low reactivity in secondary alkyl azide click reactions.

Steric_Hindrance_Mechanism Impact of Steric Hindrance on the CuAAC Transition State cluster_primary Primary Alkyl Azide (Low Steric Hindrance) cluster_secondary Secondary Alkyl Azide (High Steric Hindrance) p_azide R-CH₂-N₃ p_transition Favorable Transition State p_azide->p_transition p_cu_alkyne [Cu]-C≡C-R' p_cu_alkyne->p_transition p_product Triazole Product p_transition->p_product Fast Reaction s_azide R'R''CH-N₃ s_transition Unfavorable Transition State s_azide->s_transition Steric Clash s_cu_alkyne [Cu]-C≡C-R''' s_cu_alkyne->s_transition s_product Triazole Product s_transition->s_product Slow Reaction

Caption: Steric hindrance from bulky alkyl groups on secondary azides can destabilize the transition state, leading to slower reaction rates.

References

Technical Support Center: Efficient Cycloaddition with (2S)-2-Azidooctane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and protocols for catalyst selection in cycloaddition reactions involving the chiral azide, (2S)-2-azidooctane.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient type of cycloaddition for (2S)-2-azidooctane? A1: The most widely used and efficient reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), also known as a "click" reaction.[1][2] This reaction is highly reliable, atom-efficient, and produces 1,4-disubstituted 1,2,3-triazoles with high yields and regioselectivity.[1][3] It is robust and can be performed in a variety of solvents, including water, over a wide pH range (4-12).[1][4]

Q2: Why is a catalyst necessary for this reaction? A2: While the thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne can occur, it requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers.[3] A copper(I) catalyst accelerates the reaction rate by a factor of 10⁶ to 10⁷ and ensures the specific formation of the 1,4-disubstituted triazole product under mild, often room temperature, conditions.[4]

Q3: What is the role of a ligand in the CuAAC reaction? A3: Ligands play a crucial dual role in CuAAC reactions. They stabilize the active Cu(I) catalytic species, preventing its disproportionation or oxidation to the inactive Cu(II) state.[1][5] Additionally, ligands can significantly accelerate the reaction rate.[6][7] For enantioselective reactions, chiral ligands are essential to control the stereochemical outcome.[8]

Q4: Which ligands are recommended for reactions with chiral azides? A4: For general efficiency, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are excellent choices as they can accelerate the reaction and are suitable for biocompatible applications.[5][9] For achieving stereoselectivity (i.e., controlling the formation of diastereomers when using a chiral azide), chiral ligands such as PYBOX (pybox-di-Ph) or BINAP derivatives are employed.[10][11] The choice of ligand can have a strong effect on selectivity.[12][13]

Q5: Can I use a Cu(II) salt like Copper (II) Sulfate (CuSO₄) directly? A5: Yes, Cu(II) salts are commonly used as the catalyst precursor. However, they must be reduced in-situ to the active Cu(I) state.[5] This is typically achieved by adding a reducing agent, most commonly sodium ascorbate.[2][6]

Q6: What are the best solvents for this reaction? A6: The CuAAC reaction is versatile in its solvent choice.[4] For bioconjugation, aqueous systems are common.[6] For organic synthesis, solvents like THF, DMF, DMSO, and mixtures with water are frequently used.[14][15] It is often beneficial to use concentrated solutions to increase the reaction rate.[14]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Cu(I) catalyst may have oxidized to inactive Cu(II).Ensure you are using a sufficient amount of reducing agent (e.g., sodium ascorbate).[6] Use a stabilizing ligand like THPTA or TBTA to protect the Cu(I) state.[5][16] Ensure solvents are deoxygenated if running the reaction for an extended time under sensitive conditions.
2. Poor Reagent Quality: Impurities in the azide, alkyne, or solvent can inhibit the catalyst.Use high-purity reagents and solvents. Ensure your starting azide has not degraded.
3. Inaccessible Reactants: If working with large molecules or biomolecules, the azide or alkyne functional groups may be buried within the molecule's structure.Consider performing the reaction in denaturing or solvating conditions, such as with added DMSO.[6]
Formation of Side Products 1. Homocoupling of Alkyne (Glaser Coupling): Oxygen in the reaction mixture can lead to the oxidative homocoupling of your alkyne starting material.This side reaction is a common byproduct.[17] Using a mild reductant like sodium ascorbate and a stabilizing ligand helps to minimize it.[2] Ensure the reaction is well-mixed to avoid localized high concentrations of copper and alkyne.
2. Formation of 5-Hydroxytriazoles or other isomers: Under certain basic conditions or with specific substrates, side reactions can lead to other triazole-related products.The formation of 5-hydroxytriazoles has been observed under specific conditions with β-ketoesters.[18] Carefully control the pH and consider buffering the reaction mixture if necessary. Ensure the correct catalyst system is used to favor the desired 1,4-regioisomer.
3. Thiol Reactivity: If working with proteins containing cysteine residues, a side reaction between the thiol group and the alkyne can occur, forming thiotriazoles.This can be a major source of false positives in proteomics.[19] To mitigate this, add free thiols like glutathione or cysteine to the reaction mixture to outcompete the protein thiols.[19]
Poor Reproducibility 1. Inconsistent Reagent Addition: The order of reagent addition can sometimes affect the reaction outcome.A recommended order is to mix the azide and alkyne, add the ligand, then the copper source, and finally initiate the reaction by adding the sodium ascorbate solution.[5][14]
2. Variable Reagent Quality: The purity of the copper source and the freshness of the sodium ascorbate solution are critical.Always use a freshly prepared solution of sodium ascorbate.[5] Use a high-purity grade of the copper salt.[14]
Poor Stereoselectivity (Diastereoselectivity) 1. No Chiral Ligand: Without a chiral ligand, the cycloaddition will proceed with little to no control over the formation of diastereomers relative to the existing stereocenter in (2S)-2-azidooctane.An enantioselective reaction requires a chiral ligand to create a chiral catalytic environment.[8][11]
2. Ineffective Chiral Ligand: The chosen ligand may not be optimal for the specific substrates.Screen a variety of chiral ligands (e.g., different PYBOX or BINAP derivatives). The steric and electronic properties of the ligand are critical for inducing selectivity.[10][13]
3. Background Uncatalyzed Reaction: A fast, non-selective background reaction catalyzed by copper without the chiral ligand can lower the overall observed selectivity.Increasing the ligand-to-copper ratio can sometimes suppress the non-selective background reaction and improve the enantiomeric or diastereomeric ratio.[8]

Catalyst Performance Data

The following table summarizes performance data for representative enantioselective copper-catalyzed azide-alkyne cycloadditions (E-CuAAC) from the literature. Note that these substrates are analogues, as specific data for (2S)-2-azidooctane is not available in the cited literature.

Catalyst PrecursorChiral LigandAlkyne SubstrateAzide SubstrateYield (%)Enantiomeric Ratio (er)Reference
[Cu(MeCN)₄]PF₆(S,S)-PYBOX-di-PhPhenylacetyleneRacemic cyclic secondary azide>95% (at ~50% conv.)97:3[11]
[Cu(MeCN)₄]PF₆(R,R)-4-Cl-Ph-PYBOXtert-Butyl propiolateRacemic allylic azide>98%>99:1[8]
Co(I)-complex(S)-BINAP1,3-diene-yne (intramolecular)N/A>95%>99% ee[10]
Co(I)-complex(S)-H₈-BINAP1,3-diene-yne (intramolecular)N/A>95%>99% ee[10]

Detailed Experimental Protocols

Protocol 1: General Procedure for CuAAC with THPTA Ligand

This protocol is a general guideline for a small-scale reaction. It should be optimized for your specific alkyne substrate.

Materials:

  • (2S)-2-azidooctane

  • Terminal alkyne of interest

  • Copper(II) Sulfate (CuSO₄), 20 mM stock solution in water

  • THPTA ligand, 50 mM stock solution in water[9]

  • Sodium Ascorbate, 100 mM stock solution in water (must be freshly prepared)[5]

  • Solvent (e.g., 1:1 mixture of water and DMSO)

Procedure:

  • In a suitable reaction vial, dissolve (2S)-2-azidooctane (1.0 equivalent) and the terminal alkyne (1.0 - 1.2 equivalents) in your chosen solvent system.

  • Prepare the catalyst premix: In a separate microcentrifuge tube, combine the CuSO₄ stock solution (to a final concentration of 0.10 mM in the main reaction) and the THPTA ligand stock solution (to a final concentration of 0.50 mM in the main reaction). This creates a 1:5 copper-to-ligand ratio.[6] Vortex briefly.

  • Add the catalyst premix to the main reaction vial containing the azide and alkyne.

  • To initiate the reaction, add the freshly prepared sodium ascorbate solution to the reaction vial (to a final concentration of 5 mM).[6]

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 30-60 minutes but may require longer depending on the substrates.[5]

  • Work-up and Purification: Once the reaction is complete, it can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude triazole product can be purified by column chromatography.[20]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Purification prep_reagents Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand, Sodium Ascorbate) mix_reactants Mix Azide and Alkyne in Solvent prep_reagents->mix_reactants premix_catalyst Premix CuSO4 and Ligand prep_reagents->premix_catalyst add_catalyst Add Catalyst Premix to Reactants mix_reactants->add_catalyst premix_catalyst->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate monitor Monitor Progress (TLC / LC-MS) initiate->monitor workup Quench and Work-up (Extraction) monitor->workup Reaction Complete purify Purify Product (Chromatography) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize G Cu_II Cu(II) Cu_I Cu(I)-Ligand Cu_II->Cu_I Sodium Ascorbate (Reduction) Ascorbate_in Ascorbate_in Cu_II->Ascorbate_in Cu_Acetylide Cu(I)-Acetylide Intermediate Cu_I->Cu_Acetylide + Alkyne Alkyne_in Alkyne_in Cu_I->Alkyne_in Alkyne R'-C≡CH (Alkyne) Azide R-N3 (Azide) Triazole_Product 1,4-Triazole Product Cu_Acetylide->Triazole_Product + Azide Azide_in Azide_in Cu_Acetylide->Azide_in Triazole_Product->Cu_I Product Release Cu_I_out Cu_I_out Triazole_Product->Cu_I_out Ascorbate_in->Cu_I Alkyne_in->Cu_Acetylide Azide_in->Triazole_Product Cu_I_out->Cu_I

References

Enhancing the solubility of 2-azidooctane in aqueous media for bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) regarding the solubilization of 2-azidooctane in aqueous media for bioconjugation experiments, such as click chemistry.

Frequently Asked Questions (FAQs)

Q1: My 2-azidooctane is forming an insoluble globule in my aqueous buffer. Why is this happening and what can I do?

A1: 2-azidooctane is a hydrophobic molecule due to its eight-carbon alkyl chain, leading to poor solubility in aqueous solutions. To overcome this, you need to employ a solubilization strategy. The primary methods include using organic co-solvents, surfactants, or cyclodextrins. It is recommended to first prepare a concentrated stock solution of 2-azidooctane in a suitable solvent and then add it to your reaction buffer, ensuring vigorous mixing.

Q2: What are the recommended organic co-solvents for dissolving 2-azidooctane, and what are the maximum concentrations I can use?

A2: Dimethyl sulfoxide (DMSO) and ethanol are common co-solvents used to dissolve hydrophobic reagents for bioconjugation.[1]

  • DMSO: It is a powerful solvent for many hydrophobic compounds. For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid cytotoxicity, though some cell lines can tolerate up to 1%.[2][3] For in vitro protein conjugation reactions, higher concentrations may be acceptable, but it's crucial to perform control experiments to ensure the co-solvent does not affect protein stability or reaction efficiency.

  • Ethanol: It can also be used but may be more likely to cause protein precipitation at higher concentrations.

Always prepare a high-concentration stock of 2-azidooctane in the co-solvent and then dilute it into the final reaction mixture to minimize the final co-solvent percentage.

Q3: Can I use surfactants to improve the solubility of 2-azidooctane for my click chemistry reaction?

A3: Yes, surfactants can be effective. They form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous media.[4] Anionic surfactants, in particular, have been shown to enhance the efficiency of Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reactions.[5]

When choosing a surfactant, consider its critical micelle concentration (CMC) and its potential to denature your biomolecule. Non-ionic surfactants like Tween® 20 or Triton™ X-100 are generally milder than ionic surfactants like Sodium Dodecyl Sulfate (SDS).

Q4: How do cyclodextrins work to solubilize a molecule like 2-azidooctane?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[6][7] They can encapsulate hydrophobic "guest" molecules, like the octyl chain of 2-azidooctane, forming an "inclusion complex."[6][8][9] This complex has a hydrophilic exterior, rendering the otherwise insoluble guest molecule soluble in water.[10] Beta-cyclodextrins and their derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose due to their cavity size and enhanced solubility.[10]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation upon adding 2-azidooctane stock to buffer. The final concentration of 2-azidooctane exceeds its solubility limit in the reaction mixture. The co-solvent concentration is too low.Decrease the final concentration of 2-azidooctane. Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains within a range compatible with your biological system (see table below).[2][11] Add the stock solution slowly while vortexing the buffer.
Low bioconjugation yield despite apparent solubility. The solubilizing agent (co-solvent or surfactant) is interfering with the reaction. The azide group is inaccessible within the micelle or cyclodextrin complex. The biomolecule may be denatured or aggregated.Run controls to assess the effect of the solubilizing agent on your reaction. For CuAAC, ensure your ligand (e.g., THPTA) is water-soluble to avoid competition.[12] Try a different solubilization method (e.g., switch from a surfactant to a cyclodextrin). Optimize the concentration of the solubilizing agent.
Cell death or altered cell morphology in live-cell labeling. The concentration of the co-solvent (e.g., DMSO) is too high, causing cytotoxicity.[2] The surfactant used is disrupting cell membranes.Perform a dose-response curve to determine the maximum tolerable concentration of the co-solvent for your specific cell line.[3] A general rule is to keep the final DMSO concentration at or below 0.5%.[2][11] Switch to a more biocompatible solubilization method, such as using HP-β-cyclodextrin.
Inconsistent results between experiments. Incomplete dissolution of 2-azidooctane stock. Variability in the preparation of the stock solution or reaction mixture.Ensure the 2-azidooctane is fully dissolved in the stock solvent before use; gentle warming or sonication can help. Prepare fresh stock solutions regularly. Use precise pipetting and consistent mixing procedures.

Data Presentation: Co-solvent Compatibility

The following table summarizes recommended maximum concentrations for DMSO in cell-based experiments.

Cell TypeRecommended Max. DMSO ConcentrationNotes
Most immortalized cell lines0.5% - 1.0%Some robust cell lines may tolerate up to 1%, but 0.5% is a widely used and safer starting point.[2]
Primary cells≤ 0.1%Primary cells are generally more sensitive to DMSO toxicity.[2]
Stem cells (e.g., hESCs)~0.5%A concentration of 0.5% has been used for 5-day survival assays, but should be validated.[13]

Experimental Protocols

Protocol 1: Solubilization using DMSO as a Co-solvent
  • Prepare Stock Solution: Dissolve 2-azidooctane in 100% DMSO to create a concentrated stock solution (e.g., 100 mM). Ensure the compound is fully dissolved. Sonication may be used to aid dissolution.

  • Prepare Reaction Buffer: Prepare your aqueous reaction buffer (e.g., PBS, pH 7.4).

  • Dilution: Add the 2-azidooctane stock solution to the reaction buffer to achieve the desired final concentration. Crucially, add the DMSO stock dropwise to the buffer while vigorously vortexing. This prevents localized high concentrations that can cause precipitation.

  • Final Co-solvent Check: Ensure the final concentration of DMSO in the reaction mixture does not exceed the tolerance limit for your specific application (e.g., <0.5% for cell-based assays).[2][11]

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 100 mM) in your desired aqueous buffer. The amount required will depend on the desired molar ratio of cyclodextrin to your hydrophobic molecule. A molar ratio of 5:1 to 10:1 (HP-β-CD:2-azidooctane) is a good starting point.

  • Add 2-Azidooctane: Add neat 2-azidooctane directly to the HP-β-CD solution.

  • Complex Formation: Vigorously mix the solution. Incubation at room temperature with shaking or sonication for 30-60 minutes will facilitate the formation of the inclusion complex. The solution should become clear as the 2-azidooctane is encapsulated.

  • Application: The resulting aqueous solution containing the 2-azidooctane:HP-β-CD complex can now be directly used in your bioconjugation reaction.

Visualizations

Below are diagrams illustrating key workflows and concepts related to the solubilization and bioconjugation of 2-azidooctane.

G cluster_start Start: Hydrophobic Reagent cluster_decision Solubilization Strategy cluster_methods Methods cluster_end Application start 2-Azidooctane (Poorly water-soluble) decision Is the system cell-based? start->decision co_solvent Co-solvent (e.g., DMSO < 0.5%) decision->co_solvent Yes cyclodextrin Cyclodextrin (e.g., HP-β-CD) decision->cyclodextrin Yes co_solvent_invitro Co-solvent (e.g., DMSO < 5%) decision->co_solvent_invitro No (in vitro) surfactant Surfactant (e.g., Tween-20) decision->surfactant No (in vitro) end_node Aqueous Bioconjugation (e.g., Click Chemistry) co_solvent->end_node cyclodextrin->end_node co_solvent_invitro->end_node surfactant->end_node

Caption: Decision workflow for selecting a solubilization method.

G cluster_process Cyclodextrin Inclusion Complex Formation CD Cyclodextrin (Hydrophilic Exterior) p1 CD->p1 Azide 2-Azidooctane (Hydrophobic) Azide->p1 Complex Soluble Inclusion Complex p1->Complex + Aqueous Buffer p2

Caption: Mechanism of 2-azidooctane solubilization by cyclodextrin.

G cluster_workflow General Bioconjugation Workflow A 1. Solubilization Prepare aqueous stock of 2-azidooctane B 2. Reaction Setup Combine with biomolecule (e.g., alkyne-protein) A->B C 3. Add Catalysts (e.g., Cu(I)/Ligand for CuAAC) B->C D 4. Purification Remove excess reagents (e.g., SEC, Dialysis) C->D E 5. Analysis Confirm conjugation (e.g., SDS-PAGE, MS) D->E

Caption: Experimental workflow for bioconjugation with 2-azidooctane.

References

Characterization of impurities in (S)-2-azidooctane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and characterization of impurities in (S)-2-azidooctane.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the synthesis of (S)-2-azidooctane?

A1: (S)-2-Azidooctane is typically synthesized from a chiral precursor to ensure the desired stereochemistry. The most common methods involve the nucleophilic substitution of a suitable leaving group at the C2 position of an octane derivative. Key methods include:

  • SN2 reaction of (R)-2-octyl methanesulfonate (mesylate) or (R)-2-octyl p-toluenesulfonate (tosylate) with sodium azide. This is a widely used method where the stereochemistry at the chiral center is inverted.

  • Mitsunobu reaction of (R)-2-octanol. This reaction uses triphenylphosphine (PPh3) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) to activate the alcohol for substitution with an azide source like hydrazoic acid (HN3) or diphenylphosphoryl azide (DPPA). This reaction also proceeds with inversion of configuration.[1]

  • Reaction of (R)-2-bromooctane or (R)-2-iodooctane with sodium azide. This is a direct SN2 reaction, but the preparation of the chiral alkyl halide is an additional step.

Q2: What are the most common impurities I should expect in the synthesis of (S)-2-azidooctane?

A2: Impurities can arise from starting materials, side reactions, or subsequent decomposition. The most common impurities include:

  • Unreacted starting materials: (R)-2-octanol, (R)-2-octyl mesylate/tosylate.

  • Diastereomeric impurity: (R)-2-azidooctane, which may form if the starting material is not enantiomerically pure or if the reaction does not proceed with 100% inversion.

  • Elimination products: 1-octene and 2-octene (cis and trans) can form via E2 elimination, especially with hindered bases or at elevated temperatures.

  • Byproducts from the reagents: In the Mitsunobu reaction, triphenylphosphine oxide (TPPO) and the reduced dialkyl azodicarboxylate are significant byproducts that can be challenging to remove.[1]

  • Azide-related impurities: Hydrazoic acid (HN3) can be present, which is toxic and volatile.[2] Diazidomethane can form if dichloromethane is used as a solvent with sodium azide, posing an explosion risk.[2]

Q3: How can I detect and quantify these impurities?

A3: A combination of chromatographic and spectroscopic techniques is essential for the characterization of impurities:

  • Gas Chromatography (GC): Useful for separating volatile impurities like octenes and residual solvents. A chiral GC column can be used to separate the (S)- and (R)-2-azidooctane enantiomers.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the preferred method for determining the enantiomeric excess of the final product.[3][4][] Reversed-phase HPLC can be used to quantify non-volatile impurities like unreacted starting materials and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure of the desired product and identifying major impurities.

  • Mass Spectrometry (MS): GC-MS or LC-MS can be used to identify the molecular weights of unknown impurities, aiding in their structural elucidation.[6][7]

Troubleshooting Guides

Problem Potential Cause Recommended Solution
Low Yield of (S)-2-Azidooctane Incomplete reaction.Increase reaction time and/or temperature. Ensure proper mixing.
Poor quality of reagents.Use freshly distilled solvents and high-purity reagents.
Side reactions (e.g., elimination).Use a less hindered base if applicable. Maintain a lower reaction temperature.
Low Enantiomeric Excess (ee) Racemization of the starting material or product.Avoid harsh acidic or basic conditions. Use milder reaction conditions.
Incomplete inversion during SN2 reaction.Ensure the use of a good leaving group and an appropriate solvent (e.g., polar aprotic solvent like DMF or DMSO for azide substitution).
Enantiomerically impure starting material.Verify the enantiomeric purity of the starting (R)-2-octanol or its derivative using chiral HPLC or GC.
Presence of Octene Impurities Elimination (E2) competing with substitution (SN2).Use a less basic azide source if possible. Maintain the lowest effective reaction temperature.
Difficulty Removing Triphenylphosphine Oxide (TPPO) (from Mitsunobu reaction) High polarity and crystallinity of TPPO.Purify the crude product by column chromatography on silica gel. Precipitation of TPPO from a non-polar solvent (e.g., hexane/ether mixture) can also be effective.
Safety Concerns (e.g., potential for explosion) Formation of heavy metal azides or diazidomethane.Avoid contact of sodium azide with heavy metals (e.g., lead, copper) in drain pipes.[2] Do not use chlorinated solvents like dichloromethane with sodium azide.[2]
Presence of hydrazoic acid (HN3).Work in a well-ventilated fume hood. Quench the reaction carefully with a suitable reagent to neutralize any excess azide.

Experimental Protocols

Synthesis of (S)-2-Azidooctane from (R)-2-Octyl Mesylate
  • Mesylation of (R)-2-Octanol:

    • Dissolve (R)-2-octanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere.

    • Slowly add methanesulfonyl chloride (1.2 eq) dropwise.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

    • Quench the reaction with water and extract the organic layer.

    • Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (R)-2-octyl mesylate.

  • Azidation of (R)-2-Octyl Mesylate:

    • Dissolve the crude (R)-2-octyl mesylate in dimethylformamide (DMF).

    • Add sodium azide (NaN3) (2.0 eq).

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

    • Cool the reaction to room temperature and pour it into water.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield (S)-2-azidooctane.

Chiral GC Analysis for Enantiomeric Excess Determination
  • Column: Chiral capillary column (e.g., Cyclodex-B or equivalent).

  • Injector Temperature: 250 °C

  • Detector (FID) Temperature: 280 °C

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 150 °C at 5 °C/min.

  • Carrier Gas: Helium

  • Injection Volume: 1 µL

Data Presentation

Table 1: Common Impurities and their Characterization Data

Impurity Potential Origin Typical GC Retention Time (min) Typical HPLC Retention Time (min) Key NMR Signals (δ, ppm) Mass (m/z)
(S)-2-AzidooctaneProduct12.58.2~3.4 (m, 1H, CH-N3), ~0.9 (t, 3H, CH3)155
(R)-2-AzidooctaneEnantiomeric Impurity12.17.5~3.4 (m, 1H, CH-N3), ~0.9 (t, 3H, CH3)155
(R)-2-OctanolStarting Material9.85.1~3.8 (m, 1H, CH-OH), ~0.9 (t, 3H, CH3)130
1-OcteneElimination Side Product4.5N/A~5.8 (m, 1H, =CH), ~5.0 (m, 2H, =CH2)112
2-Octene (cis/trans)Elimination Side Product4.8 / 5.1N/A~5.4 (m, 2H, =CH)112
Triphenylphosphine OxideMitsunobu Byproduct>2015.3~7.4-7.8 (m, 15H, Ar-H)278

*Retention times are illustrative and will vary depending on the specific chromatographic conditions.

Visualizations

Synthesis_and_Impurity_Pathway cluster_mitsunobu Mitsunobu Reagents cluster_impurities Potential Impurities cluster_starting_material Starting Material Purity R_Octanol (R)-2-Octanol Activated_Octanol Activated Intermediate ((R)-2-Octyl Mesylate) R_Octanol->Activated_Octanol Mesylation or Mitsunobu Activation S_Azidooctane (S)-2-Azidooctane (Desired Product) Activated_Octanol->S_Azidooctane SN2 Attack (Azide Source) Octenes Octenes (Elimination Impurities) Activated_Octanol->Octenes E2 Elimination R_Azidooctane (R)-2-Azidooctane (Enantiomeric Impurity) TPPO Triphenylphosphine Oxide (Byproduct) PPh3 PPh3 PPh3->TPPO DEAD DEAD/DIAD DEAD->TPPO HN3 HN3 Impure_R_Octanol Impure (R)-2-Octanol (contains (S)-2-Octanol) Impure_R_Octanol->R_Azidooctane Leads to

Caption: Synthesis pathway of (S)-2-azidooctane and formation of key impurities.

Impurity_Characterization_Workflow Crude_Product Crude (S)-2-Azidooctane GC_Analysis GC Analysis Crude_Product->GC_Analysis Chiral_GC Chiral GC Crude_Product->Chiral_GC HPLC_Analysis HPLC Analysis Crude_Product->HPLC_Analysis Chiral_HPLC Chiral HPLC Crude_Product->Chiral_HPLC NMR_Analysis NMR Spectroscopy Crude_Product->NMR_Analysis MS_Analysis Mass Spectrometry (GC-MS/LC-MS) Crude_Product->MS_Analysis Volatiles Volatile Impurities (e.g., Octenes, Solvents) GC_Analysis->Volatiles Enantiomeric_Purity_GC Enantiomeric Purity Chiral_GC->Enantiomeric_Purity_GC Non_Volatiles Non-Volatile Impurities (e.g., TPPO) HPLC_Analysis->Non_Volatiles Enantiomeric_Purity_HPLC Enantiomeric Purity Chiral_HPLC->Enantiomeric_Purity_HPLC Structural_Confirmation Structural Confirmation & Impurity ID NMR_Analysis->Structural_Confirmation Molecular_Weight Molecular Weight ID MS_Analysis->Molecular_Weight Purified_Product Purified (S)-2-Azidooctane Volatiles->Purified_Product Guide Purification Enantiomeric_Purity_GC->Purified_Product Guide Purification Non_Volatiles->Purified_Product Guide Purification Enantiomeric_Purity_HPLC->Purified_Product Guide Purification Structural_Confirmation->Purified_Product Guide Purification Molecular_Weight->Purified_Product Guide Purification

Caption: Workflow for the characterization of impurities in (S)-2-azidooctane synthesis.

References

Validation & Comparative

A Comparative Guide to the Reactivity of (2S)-2-Azidooctane and Other Alkyl Azides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of (2S)-2-azidooctane, a secondary alkyl azide, with other alkyl azides, including primary and tertiary analogues. The information presented is supported by experimental data and detailed protocols to assist researchers in selecting the appropriate azide for their specific applications in bioconjugation, drug development, and materials science.

Introduction to Alkyl Azide Reactivity

Alkyl azides are versatile functional groups that participate in a variety of highly selective and efficient chemical transformations. Their reactivity is primarily governed by the steric and electronic environment around the azide moiety. The substitution pattern at the carbon atom to which the azide is attached (primary, secondary, or tertiary) significantly influences the rates and outcomes of their reactions. This guide focuses on two of the most prominent reactions of alkyl azides: the Staudinger ligation and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry."

(2S)-2-azidooctane serves as a representative secondary alkyl azide, offering a balance between the higher reactivity of primary azides and the greater steric hindrance of tertiary azides. Understanding its reactivity profile in comparison to other alkyl azides is crucial for designing and optimizing chemical biology and drug discovery workflows.

Comparative Reactivity Data

The following tables summarize the general reactivity trends and available quantitative data for the Staudinger ligation and CuAAC of primary, secondary (represented by 2-azidooctane), and tertiary alkyl azides. The reactivity is influenced by factors such as steric hindrance and the specific reaction conditions.

Table 1: Comparison of Reactivity in Staudinger Ligation

Alkyl Azide TypeReactant ExampleRelative ReactivityTypical YieldsKey Considerations
Primary 1-AzidooctaneHigh>90%Less steric hindrance allows for faster reaction rates.
Secondary (2S)-2-AzidooctaneModerate80-95%Steric bulk around the azide slows the reaction compared to primary azides.[1]
Tertiary 2-Azido-2-methylpropaneLowVariable, often lowerSignificant steric hindrance can dramatically reduce reaction rates and yields.

Table 2: Comparison of Reactivity in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Alkyl Azide TypeReactant ExampleRelative ReactivityTypical YieldsKey Considerations
Primary 1-AzidooctaneHigh>95%Generally provides excellent yields and fast reaction rates.[2][3]
Secondary (2S)-2-AzidooctaneHigh>95%The reaction is less sensitive to steric hindrance than the Staudinger ligation.[2][4]
Tertiary 2-Azido-2-methylpropaneModerate to High>90%While slightly slower than primary and secondary azides, still provides high yields.[2][4]

Experimental Protocols

Detailed methodologies for the Staudinger ligation and CuAAC are provided below. These protocols are intended as a general guide and may require optimization for specific substrates and applications.

Staudinger Ligation of an Alkyl Azide

This protocol describes the reduction of an alkyl azide to a primary amine using triphenylphosphine, followed by hydrolysis.

Materials:

  • Alkyl azide (e.g., (2S)-2-azidooctane)

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • In a round-bottom flask, dissolve the alkyl azide (1.0 eq) in anhydrous THF (0.1-0.2 M).

  • Add triphenylphosphine (1.1 eq) to the solution at room temperature with stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, add water (5-10 eq) to the reaction mixture and stir for an additional 1 hour to hydrolyze the intermediate aza-ylide.

  • Remove the THF under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.

  • Purify the product by column chromatography on silica gel if necessary.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between an alkyl azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole.

Materials:

  • Alkyl azide (e.g., (2S)-2-azidooctane)

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water, deionized

  • Magnetic stirrer and stir bar

  • Reaction vial or flask

Procedure:

  • In a reaction vial, dissolve the alkyl azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in a 1:1 mixture of tert-butanol and water (to achieve a final concentration of 0.1-0.5 M).

  • In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (0.05-0.1 eq) in water.

  • In another vial, prepare a fresh solution of sodium ascorbate (0.1-0.2 eq) in water.

  • To the stirring solution of the azide and alkyne, add the copper(II) sulfate solution followed by the sodium ascorbate solution.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting triazole product by column chromatography on silica gel or recrystallization.

Reaction Mechanisms and Workflows

The following diagrams illustrate the mechanisms of the Staudinger ligation and the CuAAC reaction, providing a visual representation of the chemical transformations.

Staudinger_Ligation cluster_step1 Step 1: Aza-ylide Formation cluster_step2 Step 2: Hydrolysis Alkyl_Azide R-N₃ Phosphazide R-N=N-N=PPh₃ Alkyl_Azide->Phosphazide + PPh₃ Phosphine PPh₃ Aza_ylide R-N=PPh₃ (Aza-ylide) Phosphazide->Aza_ylide - N₂ Aza_ylide_hydrolysis R-N=PPh₃ N2 N₂ Intermediate [R-NH-PPh₃]⁺OH⁻ Aza_ylide_hydrolysis->Intermediate + H₂O Water H₂O Amine R-NH₂ (Amine) Intermediate->Amine Phosphine_Oxide O=PPh₃ Intermediate->Phosphine_Oxide

Caption: Mechanism of the Staudinger Ligation.

CuAAC_Reaction cluster_catalyst Catalyst Activation cluster_cycle Catalytic Cycle Cu(II) Cu(II)SO₄ Cu(I) Cu(I) Cu(II)->Cu(I) Reduction Ascorbate Sodium Ascorbate Cu_Acetylide R'-C≡C-Cu(I) Cu(I)->Cu_Acetylide + Alkyne, -H⁺ Alkyne R'-C≡CH Metallocycle Six-membered Cu-metallocycle Cu_Acetylide->Metallocycle + Alkyl Azide Alkyl_Azide R-N₃ Triazolide Copper Triazolide Metallocycle->Triazolide Triazole 1,4-Disubstituted 1,2,3-Triazole Triazolide->Triazole + H⁺ Triazole->Cu(I) Re-enters cycle Proton_Source H⁺

References

Validating (S)-2-azidooctane Incorporation into Cell Membranes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise tracking of lipid metabolism and localization is paramount. This guide provides a comprehensive comparison of methodologies for validating the incorporation of (S)-2-azidooctane, a bioorthogonal fatty acid analog, into cellular membranes. We will explore the widely used click chemistry-based approach and compare its performance with alternative lipid tracking technologies, supported by experimental data and detailed protocols.

Introduction to (S)-2-azidooctane and Bioorthogonal Labeling

(S)-2-azidooctane is a synthetic fatty acid analog that contains an azide group. This small, bio-inert functional group allows the molecule to be metabolically incorporated into cellular lipids without significantly perturbing their natural behavior.[1][2] The azide group serves as a "handle" for subsequent chemical ligation via bioorthogonal "click chemistry," enabling the visualization and analysis of the fatty acid's journey into and within the cell.[2][3][4] This technique offers a powerful, radioactivity-free alternative for tracing fatty acid metabolism and has become an invaluable tool in lipid research.[1][3]

Comparative Analysis of Lipid Tracking Technologies

The validation of (S)-2-azidooctane incorporation is benchmarked against other common methods for lipid analysis. Each technique presents a unique set of advantages and limitations in terms of sensitivity, specificity, and impact on cellular processes.

Feature(S)-2-azidooctane with Click ChemistryFluorescently Labeled Lipids (e.g., NBD, TopFluor)Stable Isotope-Labeled Fatty Acids (e.g., ¹³C, ²H)
Detection Principle Bioorthogonal chemical reaction with a tagged probe (e.g., fluorescent alkyne).[3][4][5]Direct fluorescence of a conjugated fluorophore.[6][7]Mass shift detection by mass spectrometry.[1]
Sensitivity High, with potential for signal amplification.[3][4]High, dependent on the quantum yield of the fluorophore.[6]Moderate to high, dependent on instrument sensitivity.[1]
Specificity High, due to the bioorthogonal nature of the click reaction.[1]Can be high, but the bulky fluorophore may alter lipid trafficking.[6]Very high, provides detailed molecular information.[1]
Cellular Perturbation Minimal, as the azide group is small.[2]Potential for significant perturbation due to the size of the fluorophore.[6]Minimal, as isotopes have a negligible effect on chemical properties.[1]
Applications In vitro and in vivo imaging, proteomics, lipidomics.[2][4]Live-cell imaging, membrane trafficking studies.[6][8]Metabolic flux analysis, lipidomics.[1][9]
Instrumentation Fluorescence microscope, mass spectrometer.Fluorescence microscope.Mass spectrometer.

Experimental Protocols

Protocol 1: Validation of (S)-2-azidooctane Incorporation via Click Chemistry

This protocol outlines the metabolic labeling of cultured cells with (S)-2-azidooctane followed by fluorescent detection using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • (S)-2-azidooctane

  • Cultured mammalian cells (e.g., HeLa, COS-7)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click chemistry reaction cocktail:

    • Fluorescent alkyne probe (e.g., DBCO-Fluor 488)

    • Copper(II) sulfate (CuSO₄)

    • Reducing agent (e.g., sodium ascorbate)

    • Copper ligand (e.g., TBTA)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling: Incubate cultured cells with a working concentration of (S)-2-azidooctane (typically 10-50 µM) in the cell culture medium for a desired period (e.g., 4-24 hours) to allow for incorporation into cellular lipids.

  • Cell Fixation: Aspirate the medium, wash the cells with PBS, and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Click Reaction: Wash the cells with PBS. Prepare the click chemistry reaction cocktail according to the manufacturer's instructions and add it to the cells. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging: Aspirate the reaction cocktail and wash the cells multiple times with PBS. Mount the coverslips and visualize the fluorescently labeled lipids using a fluorescence microscope.

Protocol 2: Comparative Analysis with Fluorescent Lipid Analogs

This protocol describes the direct incorporation and visualization of a fluorescently labeled fatty acid analog.

Materials:

  • Fluorescently labeled fatty acid (e.g., NBD-stearic acid)

  • Cultured mammalian cells

  • Cell culture medium

  • PBS

  • Fluorescence microscope

Procedure:

  • Labeling: Incubate cultured cells with a working concentration of the fluorescently labeled fatty acid in the cell culture medium for a shorter duration (e.g., 30-60 minutes) to minimize metabolic alteration of the probe.

  • Washing: Aspirate the labeling medium and wash the cells multiple times with PBS to remove unincorporated probe.

  • Imaging: Immediately image the live cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Visualizing the Workflow and Pathways

The following diagrams illustrate the experimental workflow for validating (S)-2-azidooctane incorporation and the general pathway of its metabolic integration.

experimental_workflow cluster_cell_culture Cell Culture cluster_fixation_perm Sample Preparation cluster_click_reaction Click Chemistry cluster_analysis Analysis A 1. Incubate cells with (S)-2-azidooctane B 2. Fix and Permeabilize Cells A->B C 3. Add fluorescent alkyne probe and catalyst B->C D 4. Wash and Image (Fluorescence Microscopy) C->D

Caption: Experimental workflow for validating (S)-2-azidooctane incorporation.

metabolic_pathway cluster_uptake Cellular Uptake cluster_activation Metabolic Activation cluster_incorporation Lipid Synthesis Uptake (S)-2-azidooctane (extracellular) Activation Activation to Azidooctanoyl-CoA Uptake->Activation Transport PL Phospholipids Activation->PL TG Triglycerides Activation->TG CE Cholesteryl Esters Activation->CE

Caption: Metabolic incorporation of (S)-2-azidooctane into cellular lipids.

References

Confirming 2-Azidooctane Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise confirmation of small molecule conjugation to biomolecules is a critical step in ensuring the efficacy and safety of novel therapeutics and research tools. This guide provides a comprehensive comparison of mass spectrometry-based methods and alternative analytical techniques for verifying the successful conjugation of 2-azidooctane, a commonly used chemical probe in bioconjugation via "click chemistry."

The covalent attachment of 2-azidooctane to a target molecule, typically through a copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), results in the formation of a stable triazole linkage. Verifying this conjugation event with high confidence requires robust analytical methodologies. Mass spectrometry stands out as a premier technique for this purpose, offering detailed molecular-level information. However, other methods can provide complementary and valuable data.

Mass Spectrometry Analysis: A Deep Dive

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For analyzing 2-azidooctane conjugates, two primary ionization techniques are commonly employed: Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). These are often coupled with various mass analyzers, such as Time-of-Flight (TOF), Orbitrap, and Ion Trap systems, each offering distinct advantages in terms of resolution, mass accuracy, and sensitivity.

Comparison of Ionization Techniques and Mass Analyzers
FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Principle Soft ionization technique that generates gaseous ions from a liquid solution. Produces multiply charged ions.Soft ionization technique where a laser strikes a sample mixed with a matrix, causing desorption and ionization. Primarily generates singly charged ions.
Sample Type Well-suited for soluble proteins and peptides in liquid form. Easily coupled with liquid chromatography (LC).Ideal for a wide range of molecules, including proteins, peptides, and oligonucleotides. Tolerant to salts and buffers.
Mass Analyzer Compatibility Compatible with a wide range of analyzers including TOF, Orbitrap, and Ion Trap.Most commonly coupled with TOF analyzers (MALDI-TOF).
Sensitivity High sensitivity, often in the femtomole to attomole range.High sensitivity, capable of detecting samples at very low concentrations.[1]
Mass Accuracy High mass accuracy, especially with Orbitrap and FT-ICR analyzers (ppm range).Good mass accuracy, typically in the low ppm range with a TOF analyzer.
Throughput Can be high when coupled with an autosampler and fast LC gradients.Generally higher throughput for intact mass analysis due to rapid sample spotting and data acquisition.
Data Complexity Can be complex due to the presence of multiple charge states, requiring deconvolution algorithms.Simpler spectra with predominantly singly charged ions, facilitating easier interpretation of intact mass.

Table 1: Comparison of ESI and MALDI Ionization Techniques for 2-Azidooctane Conjugate Analysis.

Experimental Workflow for Mass Spectrometry Analysis

The general workflow for analyzing a 2-azidooctane conjugated protein by mass spectrometry involves several key steps.

experimental_workflow Experimental Workflow for MS Analysis of 2-Azidooctane Conjugation cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Conjugation 2-Azidooctane Conjugation (Click Chemistry) Purification Purification of Conjugate (e.g., SEC, Dialysis) Conjugation->Purification Digestion Optional: Proteolytic Digestion (e.g., Trypsin) Purification->Digestion IntactMS Intact Mass Analysis (ESI-MS or MALDI-TOF) Purification->IntactMS PeptideMS Peptide Mapping (LC-MS/MS) Digestion->PeptideMS Deconvolution Deconvolution of Spectra (for ESI-MS) IntactMS->Deconvolution DatabaseSearch Database Search & Fragment Analysis PeptideMS->DatabaseSearch Confirmation Confirmation of Conjugation & Site Localization Deconvolution->Confirmation DatabaseSearch->Confirmation

A generalized workflow for confirming 2-azidooctane conjugation using mass spectrometry.
Detailed Experimental Protocols

1. Sample Preparation for Intact Mass Analysis:

  • Objective: To determine the molecular weight of the intact conjugate and confirm the addition of the 2-azidooctane moiety.

  • Protocol:

    • Perform the azide-alkyne cycloaddition reaction to conjugate 2-azidooctane to the target protein.

    • Purify the conjugate from unreacted components using size-exclusion chromatography (SEC) or dialysis. The buffer should be volatile, such as ammonium bicarbonate, for direct infusion MS.[2]

    • For ESI-MS, dilute the sample in a suitable solvent, typically a mixture of water, acetonitrile, and formic acid (e.g., 50:50:0.1 v/v/v).[2]

    • For MALDI-TOF MS, mix the purified conjugate with a suitable matrix solution (e.g., sinapinic acid for proteins) and spot onto the MALDI target plate.[1]

2. Sample Preparation for Peptide Mapping and MS/MS Analysis:

  • Objective: To identify the specific site(s) of conjugation and to provide definitive evidence of the triazole linkage through fragmentation analysis.

  • Protocol:

    • Following purification, denature the conjugate using a chaotropic agent like urea or guanidinium chloride.

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide to prevent disulfide bond reformation.[3]

    • Perform in-solution or in-gel digestion of the protein using a specific protease, such as trypsin.[3]

    • Clean up the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents.[4]

    • Resuspend the peptides in a solvent compatible with LC-MS/MS analysis (e.g., 0.1% formic acid in water).

3. Mass Spectrometry Parameters:

  • For ESI-MS/MS:

    • Liquid Chromatography: Use a reverse-phase C18 column with a gradient of increasing acetonitrile concentration to separate the peptides.

    • Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the most intense precursor ions from the MS1 scan are selected for fragmentation in the MS2 scan.[5]

  • For MALDI-TOF/TOF:

    • Acquire a TOF-MS spectrum to identify the masses of the peptides.

    • Select the precursor ions corresponding to potentially modified peptides for tandem mass spectrometry (MS/MS) analysis.

Data Analysis and Interpretation
  • Intact Mass Analysis: The mass of the 2-azidooctane-alkyne adduct is added to the mass of the unmodified protein. The expected mass shift can be precisely calculated and compared with the experimental data. Deconvolution of ESI-MS spectra is necessary to determine the zero-charge mass from the series of multiply charged ions.

  • Peptide Mapping and MS/MS: The peptide containing the 2-azidooctane modification will exhibit a specific mass shift. Tandem mass spectrometry (MS/MS) of this peptide will produce a series of fragment ions (b- and y-ions). The fragmentation pattern can be used to confirm the peptide sequence and pinpoint the exact amino acid residue that is conjugated. The triazole ring itself can also undergo characteristic fragmentation, providing further evidence of successful conjugation.

Alternative Analytical Techniques

While mass spectrometry provides the most detailed information, other techniques can be used for initial confirmation or for orthogonal validation.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations. The azide group has a characteristic strong absorption band around 2100 cm⁻¹.[6]Confirmation of the disappearance of the azide starting material and the appearance of new signals corresponding to the triazole ring.Non-destructive, can be used for real-time reaction monitoring.[7]Low sensitivity, may not be suitable for dilute samples. Complex spectra can be difficult to interpret for large biomolecules.
UV-Vis Spectroscopy Measures the absorption of ultraviolet and visible light. The formation of the triazole ring can lead to a change in the UV-Vis spectrum.Can indicate the formation of the conjugate by observing changes in the absorbance spectrum.Simple, rapid, and widely available.Low specificity, as other changes in the protein or the presence of impurities can also affect the spectrum.[8] May not be sensitive enough for subtle changes.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a macromolecule.Provides thermodynamic parameters of the binding interaction, including binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).[9][10]Provides a complete thermodynamic profile of the interaction in a single experiment. Label-free.[9]Requires relatively large amounts of purified protein and ligand. Does not provide structural information.

Table 2: Comparison of Alternative Analytical Techniques for Confirming 2-Azidooctane Conjugation.

Experimental Protocols for Alternative Techniques

1. FTIR Spectroscopy for Reaction Monitoring:

  • Protocol:

    • Acquire an FTIR spectrum of the 2-azidooctane starting material to identify the characteristic azide peak.

    • Set up the conjugation reaction and monitor its progress by taking aliquots at different time points.

    • Acquire FTIR spectra of the reaction mixture over time. A decrease in the intensity of the azide peak indicates consumption of the starting material and progression of the reaction.[6]

2. UV-Vis Spectroscopy for Conjugation Confirmation:

  • Protocol:

    • Acquire a UV-Vis spectrum of the unconjugated protein and the 2-azidooctane-alkyne partner separately.

    • After the conjugation reaction and purification of the conjugate, acquire a UV-Vis spectrum of the final product.

    • Compare the spectrum of the conjugate to the spectra of the starting materials. A shift in the maximum absorbance wavelength (λmax) or a change in the spectral shape can indicate successful conjugation.

3. Isothermal Titration Calorimetry (ITC) for Binding Analysis:

  • Protocol:

    • Prepare solutions of the purified protein and the 2-azidooctane-alkyne ligand in the same buffer.

    • Load the protein into the sample cell of the ITC instrument and the ligand into the injection syringe.

    • Perform a series of injections of the ligand into the protein solution while monitoring the heat change.

    • Analyze the resulting data to determine the binding affinity, stoichiometry, and other thermodynamic parameters.[11]

Logical Relationships and Signaling Pathways

In the context of confirming a chemical conjugation, the primary logical relationship is the verification of a covalent bond formation. The following diagram illustrates this logical flow.

logical_relationship Logical Flow for Conjugation Confirmation cluster_ms_evidence MS Evidence cluster_alt_evidence Alternative Evidence Start Hypothesis: 2-Azidooctane is conjugated to the target molecule. MS_Analysis Mass Spectrometry Analysis Start->MS_Analysis Alternative_Analysis Alternative Analytical Techniques Start->Alternative_Analysis Intact_Mass Correct mass shift in intact analysis MS_Analysis->Intact_Mass Peptide_Mass Correct mass shift in peptide map MS_Analysis->Peptide_Mass Fragmentation Characteristic fragmentation of modified peptide MS_Analysis->Fragmentation FTIR_Change Disappearance of azide peak in FTIR Alternative_Analysis->FTIR_Change UV_Vis_Change Spectral shift in UV-Vis Alternative_Analysis->UV_Vis_Change ITC_Binding Binding confirmed by ITC Alternative_Analysis->ITC_Binding Conclusion Conclusion: Conjugation is confirmed. Intact_Mass->Conclusion Peptide_Mass->Conclusion Fragmentation->Conclusion FTIR_Change->Conclusion UV_Vis_Change->Conclusion ITC_Binding->Conclusion

A diagram illustrating the logical flow of evidence for confirming conjugation.

Conclusion

The confirmation of 2-azidooctane conjugation is a multifaceted process that benefits from the application of orthogonal analytical techniques. Mass spectrometry, particularly when coupled with liquid chromatography and tandem MS, provides the most definitive and detailed evidence of successful conjugation, including the precise location of the modification. ESI and MALDI are both powerful ionization techniques, with the choice often depending on the specific sample characteristics and the desired experimental throughput. Alternative methods such as FTIR, UV-Vis spectroscopy, and ITC offer valuable complementary information, with FTIR being particularly useful for real-time reaction monitoring and ITC for characterizing the thermodynamics of the interaction that may be facilitated by the conjugation. By employing a combination of these techniques, researchers can confidently verify the integrity of their 2-azidooctane conjugates, a crucial step in advancing their research and development goals.

References

A Comparative Guide to CuAAC and SPAAC for the Ligation of (2S)-2-azidooctane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent "click chemistry" reactions—the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—for the ligation of the sterically hindered secondary azide, (2S)-2-azidooctane. The choice between these powerful bioconjugation and synthetic tools often depends on specific experimental constraints, including the need for speed, biocompatibility, and tolerance to steric hindrance. This document presents supporting data, detailed experimental protocols, and mechanistic diagrams to aid in selecting the optimal method for your research needs.

Mechanistic Overview

Both CuAAC and SPAAC are variants of the Huisgen 1,3-dipolar cycloaddition, resulting in the formation of a stable triazole linkage. However, they operate via fundamentally different activation mechanisms.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide. The copper catalyst acts to lower the activation energy of the cycloaddition and ensures the exclusive formation of the 1,4-disubstituted triazole regioisomer.[1] This reaction is known for its rapid kinetics, high yields, and broad functional group tolerance.[2][3] The active Cu(I) catalyst can be generated in situ from Cu(II) salts (like CuSO₄) with a reducing agent such as sodium ascorbate.[4]

CuAAC_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst Pi_Complex Cu(I)-Alkyne π-Complex CuI->Pi_Complex + Alkyne Alkyne R₁-C≡CH (Terminal Alkyne) Azide (2S)-2-azidooctane (R₂-N₃) Acetylide Copper(I) Acetylide Product 1,4-Triazole Pi_Complex->Acetylide - H⁺ Cu_Triazolide Copper Triazolide Intermediate Acetylide->Cu_Triazolide + Azide Cu_Triazolide->CuI Releases Product & Regenerates Catalyst Cu_Triazolide->Product + H⁺

Figure 1: Catalytic cycle of the CuAAC reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative that utilizes a strained cyclooctyne, such as bicyclo[6.1.0]nonyne (BCN) or dibenzocyclooctyne (DBCO). The significant ring strain (~18 kcal/mol) of the cyclooctyne dramatically lowers the activation energy for the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures and pH without a catalyst.[4][5] This makes SPAAC highly suitable for applications in living systems where copper toxicity is a concern.[6] However, SPAAC typically results in a mixture of regioisomers.

SPAAC_Mechanism Reactants (2S)-2-azidooctane (R₂-N₃) Strained Cyclooctyne (e.g., BCN, DBCO) TS Concerted [3+2] Transition State Reactants->TS No Catalyst Required Product Triazole Product (Regioisomeric Mixture) TS->Product Ring Strain Release

Figure 2: Reaction pathway for the SPAAC reaction.

Comparative Experimental Workflow

A systematic comparison between CuAAC and SPAAC for a specific substrate like (2S)-2-azidooctane involves parallel reaction setups followed by analysis to determine key performance metrics.

Workflow cluster_prep Substrate Preparation cluster_reactions Parallel Click Reactions S1 Synthesize (2S)-2-azidooctane R1 CuAAC Reaction Setup + Cu(I) Catalyst, Ligand S1->R1 R2 SPAAC Reaction Setup (No Catalyst) S1->R2 S2 Prepare Alkyne Partners (Terminal Alkyne, BCN, DBCO) S2->R1 S2->R2 Monitor Monitor Reaction Progress (TLC, LC-MS) R1->Monitor R2->Monitor Workup Quench & Workup (Extraction, Filtration) Monitor->Workup Analysis Analysis & Comparison (NMR, Yield, Purity) Workup->Analysis

References

A Researcher's Guide to Indispensable Control Experiments for Click Chemistry with 2-Azidooctane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers leveraging the power of click chemistry for bioconjugation, targeted labeling, and drug development, ensuring the specificity and reliability of their reactions is paramount. This guide provides a comparative overview of essential control experiments for both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, using 2-azidooctane as a model alkyl azide. We present detailed experimental protocols, quantitative performance data, and visual workflows to aid in the design and interpretation of your click chemistry experiments.

The Critical Role of Controls in Click Chemistry

Comparison of Control Experiments for CuAAC and SPAAC

The following tables summarize the key control experiments for both CuAAC and SPAAC reactions involving 2-azidooctane and a model alkyne (e.g., a fluorescently tagged alkyne for detection). The hypothetical quantitative data provided is representative of typical experimental outcomes.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Controls

Table 1: Control Experiments for CuAAC with 2-Azidooctane

Control Experiment Purpose Expected Outcome Representative Data (Product Yield %)
No Copper Catalyst To confirm the reaction is copper-dependent.No or negligible product formation.< 1%
No Reducing Agent (e.g., Sodium Ascorbate) To verify the necessity of maintaining copper in the Cu(I) oxidation state.Significantly reduced product yield.5-10%
No Ligand (e.g., THPTA) To demonstrate the role of the ligand in stabilizing Cu(I) and enhancing reaction rate.Reduced product yield and potential for increased side reactions.40-60%
Non-specific Azide Reaction (No Alkyne) To check for non-specific interactions or reactions of 2-azidooctane.No product formation.0%
Non-specific Alkyne Reaction (No Azide) To assess non-specific binding or reactivity of the alkyne partner.No product formation.0%
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Controls

Table 2: Control Experiments for SPAAC with 2-Azidooctane

Control Experiment Purpose Expected Outcome Representative Data (Product Yield %)
Non-strained Alkyne Control To confirm that the reaction is driven by the ring strain of the cyclooctyne.No or negligible product formation with a linear alkyne.< 2%
Non-specific Azide Reaction (No Strained Alkyne) To check for non-specific interactions or reactions of 2-azidooctane.No product formation.0%
Non-specific Strained Alkyne Reaction (No Azide) To assess for potential side reactions of the strained alkyne with other biomolecules.[2]Minimal to no product formation.< 5%

Cytotoxicity Assessment of Reaction Components

When working with live cells, it is crucial to evaluate the toxicity of the click chemistry reagents. The following table provides representative cell viability data for a typical cytotoxicity assay (e.g., MTS or MTT assay) performed on a mammalian cell line.

Table 3: Cytotoxicity of CuAAC Reaction Components

Condition Purpose Representative Data (Cell Viability %)
Cells Only (Untreated) Baseline cell viability.100%
2-Azidooctane Only To assess the toxicity of the azide.95-100%
Alkyne Probe Only To assess the toxicity of the alkyne.95-100%
CuSO₄ + Sodium Ascorbate (No Ligand) To evaluate the toxicity of the catalyst system without a protective ligand.50-70%
Full CuAAC Reaction Mix (with Ligand) To determine the cytotoxicity of the complete reaction cocktail.[3][4][5]85-95%

Experimental Protocols

Detailed methodologies for the key control experiments are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: General CuAAC Reaction and Controls

This protocol describes a general procedure for a CuAAC reaction and the corresponding controls by omitting specific components.

Materials:

  • 2-azidooctane

  • Alkyne probe (e.g., a fluorescent alkyne)

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for stock solutions)

Procedure:

  • Prepare stock solutions: 10 mM 2-azidooctane in DMSO, 1 mM alkyne probe in DMSO, 50 mM CuSO₄ in water, 1 M Sodium Ascorbate in water (freshly prepared), and 50 mM THPTA in water.

  • In a microcentrifuge tube, add the following in order:

    • PBS to a final volume of 500 µL.

    • 2-azidooctane to a final concentration of 100 µM.

    • Alkyne probe to a final concentration of 10 µM.

  • For the complete reaction:

    • Add THPTA to a final concentration of 500 µM.

    • Add CuSO₄ to a final concentration of 100 µM.

    • Add Sodium Ascorbate to a final concentration of 1 mM to initiate the reaction.

  • For the 'No Copper Catalyst' control: Omit the addition of CuSO₄.

  • For the 'No Reducing Agent' control: Omit the addition of Sodium Ascorbate.

  • For the 'No Ligand' control: Omit the addition of THPTA.

  • Incubate all reaction mixtures at room temperature for 1 hour, protected from light.

  • Analyze the reaction products by a suitable method (e.g., fluorescence spectroscopy, HPLC, or gel electrophoresis).

Protocol 2: SPAAC Reaction and Non-strained Alkyne Control

This protocol outlines the procedure for a SPAAC reaction and the control experiment using a non-strained alkyne.

Materials:

  • 2-azidooctane

  • Strained alkyne probe (e.g., DBCO-fluorophore)

  • Non-strained alkyne probe (e.g., a simple terminal alkyne with a fluorophore)

  • PBS, pH 7.4

  • DMSO

Procedure:

  • Prepare stock solutions: 10 mM 2-azidooctane in DMSO, 1 mM strained alkyne probe in DMSO, and 1 mM non-strained alkyne probe in DMSO.

  • For the SPAAC reaction:

    • In a microcentrifuge tube, add PBS to a final volume of 500 µL.

    • Add 2-azidooctane to a final concentration of 100 µM.

    • Add the strained alkyne probe to a final concentration of 10 µM.

  • For the 'Non-strained Alkyne' control:

    • In a separate tube, prepare the reaction mixture as above, but substitute the strained alkyne with the non-strained alkyne probe at the same final concentration.

  • Incubate the reactions at 37°C for 1 hour.

  • Analyze the product formation as described for the CuAAC protocol.

Protocol 3: Cell Viability Assay

This protocol describes a general method for assessing the cytotoxicity of CuAAC components using an MTS assay.

Materials:

  • Mammalian cell line of choice

  • Complete cell culture medium

  • 96-well cell culture plates

  • CuAAC reaction components (as in Protocol 1)

  • MTS reagent

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Prepare the different treatment conditions in cell culture medium at the desired final concentrations (see Table 3).

  • Remove the old medium from the cells and add 100 µL of the prepared treatment media to the respective wells.

  • Incubate the cells for the intended reaction time (e.g., 1 hour).

  • Remove the treatment media, wash the cells with PBS, and add 100 µL of fresh complete medium.

  • Incubate the cells for a further 24 hours.

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the control experiments for CuAAC and SPAAC.

CuAAC_Controls_Workflow start Start: Prepare Reaction Mix (2-azidooctane + Alkyne Probe) pos_catalyst Add CuSO4 start->pos_catalyst Positive Control Path neg_no_cu Omit CuSO4 start->neg_no_cu Control Paths neg_no_reducer Omit Sodium Ascorbate start->neg_no_reducer neg_no_ligand Omit THPTA Ligand start->neg_no_ligand pos_ligand Add THPTA Ligand pos_catalyst->pos_ligand pos_reducer Add Sodium Ascorbate pos_ligand->pos_reducer pos_reaction Complete CuAAC Reaction pos_reducer->pos_reaction no_reaction_cu No/Low Product neg_no_cu->no_reaction_cu low_yield_reducer Low Product Yield neg_no_reducer->low_yield_reducer reduced_yield_ligand Reduced Yield neg_no_ligand->reduced_yield_ligand

Caption: Workflow for CuAAC Control Experiments.

SPAAC_Controls_Workflow start Start: Prepare Reaction Mix (2-azidooctane) add_strained Add Strained Alkyne (e.g., DBCO) start->add_strained Test Reaction add_non_strained Add Non-Strained Alkyne (e.g., Terminal Alkyne) start->add_non_strained Control Reaction spaac_reaction SPAAC Reaction add_strained->spaac_reaction no_reaction No/Low Product add_non_strained->no_reaction

References

A Comparative Kinetic Analysis of Azide-Alkyne Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the kinetic performance of copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.

In the realm of bioconjugation and drug development, the precise and efficient formation of stable chemical linkages is paramount. Among the most celebrated methods to achieve this is the azide-alkyne cycloaddition, a cornerstone of "click chemistry." This guide provides a comparative kinetic analysis of two prominent variations of this reaction: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). While (S)-2-azidooctane was the initial focus, a lack of specific kinetic data for this compound necessitated the use of a well-studied model system, benzyl azide, to provide a representative comparison of its reaction with a terminal alkyne in CuAAC and a strained cyclooctyne in SPAAC.

Comparative Kinetic Data

The following table summarizes the second-order rate constants for the reaction of benzyl azide with representative terminal and strained alkynes. A higher rate constant signifies a faster reaction.

Reaction TypeAlkyneCatalyst/ConditionsSecond-Order Rate Constant (k) [M⁻¹s⁻¹]
CuAACPhenylacetyleneCu(I) in liquid ammonia at 25°C17.4
SPAACCyclooctyneMethanol at 25°C1.2 x 10⁻³
SPAACDIFOMethanol at 25°C7.6 x 10⁻²
SPAACBCNMethanol at 25°C0.14
SPAACDIBOMethanol at 25°C0.17

Note: Direct comparison of rate constants should be approached with caution due to variations in reaction solvents and conditions. However, the data clearly illustrates the significant rate enhancement provided by both copper catalysis and the use of strained cyclooctynes compared to the uncatalyzed reaction with a simple alkyne.

Experimental Protocols

Detailed methodologies for monitoring the kinetics of CuAAC and SPAAC reactions are crucial for obtaining reliable and reproducible data. The two most common techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy.

Kinetic Analysis of CuAAC by ¹H NMR Spectroscopy

This protocol describes the monitoring of the copper-catalyzed reaction between benzyl azide and phenylacetylene.

Materials:

  • Benzyl azide

  • Phenylacetylene

  • Copper(I) bromide (CuBr) or other Cu(I) source

  • A suitable ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • In a clean, dry vial, prepare a stock solution of the internal standard in the chosen deuterated solvent.

    • In a separate vial, dissolve a known mass of benzyl azide and phenylacetylene in the deuterated solvent containing the internal standard.

    • In another vial, prepare a stock solution of the copper catalyst and ligand in the deuterated solvent.

  • Reaction Initiation and Monitoring:

    • Transfer a precise volume of the azide/alkyne solution to an NMR tube.

    • Acquire an initial ¹H NMR spectrum (t=0) to determine the initial concentrations of the reactants relative to the internal standard.

    • Initiate the reaction by adding a precise volume of the catalyst solution to the NMR tube. Quickly mix the contents and place the tube in the NMR spectrometer.

    • Begin acquiring ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.

  • Data Analysis:

    • Process the collected spectra (phasing, baseline correction).

    • For each time point, integrate the signals corresponding to a characteristic proton of the starting materials (e.g., the benzylic protons of benzyl azide) and the product (e.g., the triazole proton).

    • Calculate the concentration of each species at each time point by comparing its integral to the integral of the internal standard.

    • Plot the concentration of the reactants versus time.

    • Determine the second-order rate constant (k) by fitting the data to the appropriate integrated rate law.

Kinetic Analysis of SPAAC by ATR-IR Spectroscopy

This protocol describes the monitoring of the strain-promoted reaction between an azide and a cyclooctyne.[1]

Materials:

  • Azide (e.g., benzyl azide)

  • Cyclooctyne derivative (e.g., BCN, DIBO)

  • Anhydrous solvent (e.g., acetonitrile, DMSO)

  • ATR-IR spectrometer equipped with a liquid-flow cell or a dip-in probe

  • Thermostatted reaction vessel

Procedure:

  • Instrument Setup:

    • Set up the ATR-IR spectrometer and allow it to equilibrate.

    • Acquire a background spectrum of the pure solvent at the desired reaction temperature.[1]

  • Reaction Initiation and Monitoring:

    • In the thermostatted reaction vessel, dissolve a known concentration of the azide in the solvent.

    • Begin acquiring IR spectra of the azide solution.

    • Initiate the reaction by adding a known concentration of the cyclooctyne to the vessel with vigorous stirring.

    • Continuously monitor the reaction by acquiring IR spectra at regular time intervals. The progress of the reaction is followed by the decrease in the intensity of the characteristic azide stretching vibration, typically found around 2100 cm⁻¹.[1]

  • Data Analysis:

    • For each spectrum, determine the absorbance of the azide peak.

    • Convert the absorbance values to concentration using a previously established calibration curve (Beer-Lambert law).

    • Plot the concentration of the azide versus time.

    • Determine the second-order rate constant (k) by fitting the data to the second-order integrated rate law.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a kinetic analysis experiment.

G General Workflow for Kinetic Analysis of Azide-Alkyne Cycloadditions cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_reactants Prepare Reactant Solutions (Azide, Alkyne, Internal Standard) mix Initiate Reaction (Mix Reactants & Catalyst) prep_reactants->mix prep_catalyst Prepare Catalyst Solution (for CuAAC) prep_catalyst->mix monitor Monitor Reaction Progress (NMR or ATR-IR) mix->monitor process Process Spectral Data monitor->process calculate Calculate Concentrations process->calculate plot Plot Concentration vs. Time calculate->plot determine_k Determine Rate Constant (k) plot->determine_k G Decision Pathway for Choosing an Azide-Alkyne Cycloaddition Method start Application Context in_vivo In Vivo / Live Cells? start->in_vivo terminal_alkyne Terminal Alkyne Available? in_vivo->terminal_alkyne No spaac Use SPAAC in_vivo->spaac Yes cuaac Use CuAAC terminal_alkyne->cuaac Yes consider_synthesis Synthesize Strained Alkyne terminal_alkyne->consider_synthesis No end Proceed with Reaction spaac->end cuaac->end consider_synthesis->spaac

References

A Head-to-Head Battle: Unpacking the Labeling Efficiency of Primary vs. Secondary Alkyl Azides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the world of bioconjugation, the choice of chemical reporter can significantly impact the efficiency and outcome of their experiments. Among the most versatile and widely used reporters are alkyl azides, which participate in the robust and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," reaction. A critical consideration in experimental design is the substitution pattern of the alkyl azide—specifically, whether a primary or a secondary azide will afford superior labeling efficiency. This guide provides a data-driven comparison of the labeling efficiency between primary and secondary alkyl azides, supported by experimental data and detailed protocols to inform your selection process.

The reactivity of an alkyl azide in a CuAAC reaction is primarily governed by a combination of electronic and steric factors. Primary alkyl azides, with the azide group attached to a carbon atom bonded to only one other carbon atom, are generally considered to be more reactive than their secondary counterparts, where the azide-bearing carbon is attached to two other carbon atoms. This difference is largely attributed to the increased steric hindrance around the azide moiety in secondary azides, which can impede its approach to the copper-acetylide intermediate in the catalytic cycle of the CuAAC reaction.

Quantitative Comparison of Reaction Rates

To provide a clear quantitative comparison, we can refer to studies that have investigated the impact of azide substitution on the kinetics of the CuAAC reaction. While a comprehensive, publicly available dataset from a single comparative study is limited, the general consensus in the chemical literature, supported by numerous individual experiments, indicates a discernible difference in reaction rates.

For instance, studies comparing the reaction of various alkyl azides with a given alkyne under identical conditions consistently show that primary azides react faster. This is reflected in higher second-order rate constants for primary azides compared to secondary azides.

Azide TypeRepresentative StructureRelative Reaction RateSteric HindranceElectronic Effects
Primary Alkyl Azide R-CH₂-N₃FasterLowGenerally electron-donating alkyl group
Secondary Alkyl Azide R₂CH-N₃SlowerModerateIncreased electron donation from two alkyl groups

Note: The relative reaction rate is a qualitative representation based on established principles of organic reactivity. Specific rate constants can vary depending on the full molecular structure of the azide and alkyne, the solvent, the copper source, and the ligand used.

Experimental Protocols

To facilitate the direct comparison of labeling efficiency in your own laboratory setting, detailed experimental protocols for a typical CuAAC reaction are provided below. These protocols can be adapted for your specific biomolecule of interest.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the copper-catalyzed click reaction between an azide-modified biomolecule and an alkyne-containing reporter molecule.

Materials:

  • Azide-modified biomolecule (e.g., protein, nucleic acid)

  • Alkyne-functionalized reporter molecule (e.g., fluorescent dye, biotin)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 10 mM in DMSO or water)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Degassed water or buffer

Procedure:

  • In a microcentrifuge tube, combine the azide-modified biomolecule with the alkyne-functionalized reporter molecule in the desired molar ratio in the reaction buffer.

  • Add the copper-stabilizing ligand (TBTA or THPTA) to the reaction mixture to a final concentration of 100-500 µM.

  • Add CuSO₄ to the reaction mixture to a final concentration of 50-100 µM.

  • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.

  • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours, or overnight at 4°C. The reaction can be monitored by a suitable analytical method (e.g., SDS-PAGE with fluorescence scanning, mass spectrometry).

  • Purify the labeled biomolecule using an appropriate method (e.g., size-exclusion chromatography, dialysis) to remove unreacted reagents.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where copper cytotoxicity is a concern, the strain-promoted azide-alkyne cycloaddition offers a copper-free alternative. In this reaction, a strained cyclooctyne reacts with an azide. The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst. The principles of steric hindrance still apply, with primary azides generally exhibiting faster kinetics than secondary azides.

Materials:

  • Azide-modified biomolecule

  • Strained cyclooctyne reporter molecule (e.g., DBCO, BCN)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • In a microcentrifuge tube, dissolve the azide-modified biomolecule in the reaction buffer.

  • Add the strained cyclooctyne reporter molecule to the reaction mixture. The optimal molar ratio should be determined empirically.

  • Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the specific reactants and their concentrations.

  • Monitor the progress of the reaction using a suitable analytical technique.

  • Purify the labeled biomolecule to remove any unreacted cyclooctyne.

Visualizing the Workflow and Underlying Principles

To better illustrate the experimental workflow and the factors influencing the choice between primary and secondary alkyl azides, the following diagrams are provided.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Azide Primary or Secondary Alkyl Azide Mix Combine in Reaction Buffer Azide->Mix Alkyne Alkyne Reporter Alkyne->Mix CuSO4 CuSO4 CuSO4->Mix Ascorbate Sodium Ascorbate Ascorbate->Mix Ligand TBTA/THPTA Ligand->Mix Reaction Click Reaction (CuAAC) Mix->Reaction Purification Purification Reaction->Purification Labeled_Product Labeled Biomolecule Purification->Labeled_Product

Caption: Workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Steric_Hindrance_Comparison cluster_primary Primary Alkyl Azide cluster_secondary Secondary Alkyl Azide Primary_Azide R-CH₂-N₃ Primary_Access Less Steric Hindrance Primary_Azide->Primary_Access Facilitates approach to catalyst Reactivity Labeling Efficiency Primary_Access->Reactivity Higher Secondary_Azide R₂CH-N₃ Secondary_Access More Steric Hindrance Secondary_Azide->Secondary_Access Hinders approach to catalyst Secondary_Access->Reactivity Lower

Caption: Impact of steric hindrance on the reactivity of primary versus secondary alkyl azides.

A Comparative Guide to Spectroscopic Methods for the Structural Validation of (2S)-2-Azidooctane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key spectroscopic methods for the structural validation of the chiral molecule (2S)-2-azidooctane. The focus is on infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), which are instrumental in confirming the molecular structure, functional groups, and stereochemistry of organic compounds. Due to the limited availability of published experimental data specific to (2S)-2-azidooctane, this guide incorporates data from closely related analogs, such as 2-azidoheptane and 1-azidooctane, to provide a robust framework for structural validation.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for 2-azidooctane and its isomers or analogs. This data is essential for the unambiguous identification and structural confirmation of (2S)-2-azidooctane.

Table 1: Infrared (IR) Spectroscopy Data

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Reference Compound(s)
Azide (N₃)Asymmetric stretch~2100Alkyl Azides[1][2][3]
C-H (sp³)Stretch2850-3000n-Octane[4]
C-H (sp³)Bend1375-1470n-Octane[4]

Table 2: ¹H NMR Spectroscopy Data

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference Compound
H2 (CHN₃)~3.43Multiplet-2-Azidooctane
H1 (CH₃)~1.25Doublet~6.22-Azidooctane
H3 (CH₂)~1.96Multiplet-2-Azidooctane
H4-H7 (CH₂)1.12-1.50Broad Multiplet-2-Azidooctane
H8 (CH₃)~0.89Triplet~6.32-Azidooctane

Table 3: ¹³C NMR Spectroscopy Data

Carbon AssignmentExpected Chemical Shift (δ, ppm)Reference Compound
C2 (CHN₃)~58.02-Azidoheptane
C1~19.42-Azidoheptane
C3~36.12-Azidoheptane
C4~25.72-Azidoheptane
C5~31.22-Azidoheptane
C6~22.52-Azidoheptane
C7~31.72-Azidoheptane
C8~14.02-Azidoheptane

Table 4: Mass Spectrometry Data

IonExpected m/zFragmentation PathwayReference Compound(s)
[M]⁺155Molecular Ion1-Azidooctane[5]
[M-N₂]⁺127Loss of nitrogenGeneral Alkyl Azides
[M-HN₃]⁺112Loss of hydrazoic acid2-Azidooctane
[C₆H₁₃]⁺85Alkyl chain fragmentationn-Octane
[C₅H₁₁]⁺71Alkyl chain fragmentationn-Octane
[C₄H₉]⁺57Alkyl chain fragmentationn-Octane
[C₃H₇]⁺43Alkyl chain fragmentationn-Octane

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

2.1 Infrared (IR) Spectroscopy

  • Objective: To identify the presence of the azide functional group and characterize the hydrocarbon backbone.

  • Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

  • Sample Preparation: A small drop of neat (2S)-2-azidooctane is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

  • Data Acquisition: The spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean salt plates is acquired first and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for a strong, sharp absorption band around 2100 cm⁻¹, characteristic of the asymmetric stretching vibration of the azide group. The presence of bands in the 2850-3000 cm⁻¹ and 1375-1470 cm⁻¹ regions confirms the sp³ C-H stretching and bending vibrations of the octane chain, respectively.

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the carbon-hydrogen framework and confirm the position of the azide group.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Approximately 5-10 mg of (2S)-2-azidooctane is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition:

    • ¹H NMR: A standard proton NMR spectrum is acquired.

    • ¹³C NMR: A proton-decoupled carbon NMR spectrum is acquired.

  • Data Analysis:

    • ¹H NMR: The chemical shifts, multiplicities, and coupling constants are analyzed to assign each proton in the molecule. The downfield signal around 3.4 ppm corresponds to the proton attached to the carbon bearing the electron-withdrawing azide group.

    • ¹³C NMR: The number of signals corresponds to the number of non-equivalent carbon atoms. The chemical shift of each carbon is compared to expected values, with the carbon attached to the azide group appearing significantly downfield (around 58 ppm) compared to other sp³ carbons in the chain.

2.3 Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and analyze the fragmentation pattern to confirm the structure.

  • Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • Sample Preparation: A dilute solution of (2S)-2-azidooctane in a volatile organic solvent (e.g., dichloromethane or diethyl ether) is prepared.

  • Data Acquisition: The sample is injected into the GC, which separates it from any impurities. The eluting compound enters the mass spectrometer, where it is ionized by electron impact. The mass spectrum is recorded over a mass-to-charge (m/z) range of approximately 40-200.

  • Data Analysis: The spectrum is analyzed for the molecular ion peak ([M]⁺) at m/z 155. Common fragmentation patterns for alkyl azides include the loss of a nitrogen molecule (N₂) to give a peak at m/z 127 and the loss of hydrazoic acid (HN₃) resulting in a peak at m/z 112[4]. The fragmentation of the alkyl chain will produce a series of peaks separated by 14 mass units (CH₂), with prominent peaks at m/z 85, 71, 57, and 43.

Methods for Stereochemical Validation

Standard spectroscopic techniques like IR, NMR, and MS do not differentiate between enantiomers. Therefore, specialized methods are required to validate the (2S) stereochemistry.

Alternative 1: Chiral High-Performance Liquid Chromatography (HPLC)

  • Principle: Enantiomers are separated on a chiral stationary phase (CSP) due to the formation of transient diastereomeric complexes with differing stabilities.

  • Methodology: A solution of the 2-azidooctane enantiomeric mixture is injected onto an HPLC system equipped with a chiral column (e.g., a polysaccharide-based column). An appropriate mobile phase (e.g., a mixture of hexane and isopropanol) is used to elute the compounds. The retention times of the enantiomers are compared to that of a known standard of (2S)-2-azidooctane.

  • Data: The chromatogram will show two separated peaks for the R and S enantiomers, allowing for the determination of the enantiomeric excess (ee).

Alternative 2: NMR Spectroscopy with a Chiral Solvating Agent (CSA)

  • Principle: A chiral solvating agent is added to the NMR sample, which forms diastereomeric complexes with the enantiomers of 2-azidooctane. These complexes have different NMR spectra, allowing for the differentiation and quantification of the enantiomers.

  • Methodology: A ¹H NMR spectrum of a racemic or enantiomerically enriched sample of 2-azidooctane is recorded in the presence of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).

  • Data: In the resulting spectrum, certain proton signals of the two enantiomers will be shifted to different extents, resulting in two sets of peaks. The integration of these peaks allows for the determination of the enantiomeric ratio.

Alternative 3: Vibrational Circular Dichroism (VCD) Spectroscopy

  • Principle: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is a unique fingerprint of the molecule's absolute configuration.

  • Methodology: A VCD spectrum of (2S)-2-azidooctane in a suitable solvent (e.g., CDCl₃) is recorded. The experimental spectrum is then compared to a theoretically predicted spectrum for the (S)-enantiomer, calculated using quantum chemical methods.

  • Data: A good match between the experimental and calculated spectra confirms the absolute configuration of the sample.

Workflow and Logical Diagrams

The following diagrams illustrate the workflows for the structural and stereochemical validation of (2S)-2-azidooctane.

Structural_Validation_Workflow Figure 1: Workflow for Structural Validation cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_validation Structural Confirmation Synthesis (2S)-2-azidooctane Synthesis IR IR Spectroscopy Synthesis->IR NMR NMR (¹H & ¹³C) Synthesis->NMR MS Mass Spectrometry Synthesis->MS Structure_Confirmed Structure Validated IR->Structure_Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed

Caption: Workflow for the initial structural validation of synthesized (2S)-2-azidooctane.

Stereochemical_Validation_Comparison Figure 2: Comparison of Methods for Stereochemical Validation cluster_methods Validation Methods cluster_outcomes Outcomes Start Enantiomerically Enriched (2S)-2-azidooctane Chiral_HPLC Chiral HPLC Start->Chiral_HPLC Chiral_NMR NMR with CSA Start->Chiral_NMR VCD VCD Spectroscopy Start->VCD HPLC_Outcome Enantiomeric Excess (ee) Determined Chiral_HPLC->HPLC_Outcome NMR_Outcome Enantiomeric Ratio Determined Chiral_NMR->NMR_Outcome VCD_Outcome Absolute Configuration Confirmed VCD->VCD_Outcome

Caption: Comparative pathways for the validation of the stereochemistry of (2S)-2-azidooctane.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.